Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Descripción
Propiedades
IUPAC Name |
ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRDMWLECDTUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Synthesis, Impurity Profiling, and Control in Factor Xa Inhibitor Manufacturing
Executive Summary
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical process-related impurity and reference standard in the development of Rivaroxaban (Xarelto).[1][2] Its presence typically indicates specific side-reactions occurring during the activation of carboxylic acid intermediates via the ethyl chloroformate (mixed anhydride) method.
For drug development professionals, this compound serves two primary functions:
-
Quality Control Marker: It acts as a sentinel for unreacted starting materials (4-(4-aminophenyl)morpholin-3-one) reacting with activating agents.
-
Synthetic Intermediate: In specific protection-group strategies, it functions as a stable carbamate precursor to the morpholinone amine.
This guide details the mechanistic origin, synthesis of the reference standard, and analytical control strategies for this compound.
Part 1: Chemical Profile & Properties[3]
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
| Common Name | Rivaroxaban Ethyl Carbamate Impurity |
| CAS Number | 1327778-39-1 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (Soluble), Methanol (Slightly soluble), Water (Insoluble) |
| Melting Point | 170–175 °C (Typical range for carbamate derivatives of this class) |
| Key Moiety | 3-Oxomorpholine ring (Pharmacophore) + Ethyl Carbamate (Impurity motif) |
Part 2: Mechanistic Origin (The "Why")
In the industrial synthesis of Rivaroxaban, the Mixed Anhydride Coupling strategy is a common route to form the amide bond between the thiophene carboxylic acid and the oxazolidinone amine. This method uses Ethyl Chloroformate (ECF) as an activator.
The Failure Mode: If the starting material 4-(4-aminophenyl)morpholin-3-one (Intermediate A) is not fully converted to the oxazolidinone intermediate (Intermediate B) or is carried over into the coupling stage, it competes for the Ethyl Chloroformate. The aliphatic amine of the oxazolidinone is the intended target, but the aniline nitrogen of the carryover starting material is highly nucleophilic.
Reaction:
Intermediate A (Aniline) + Ethyl Chloroformate
Visualization: Impurity Formation Pathway
Figure 1: Mechanistic pathway showing how the carryover of the aniline starting material leads to the formation of the ethyl carbamate impurity during mixed anhydride coupling.
Part 3: Synthesis of Reference Standard
To validate analytical methods (HPLC/UPLC), you must synthesize an authentic standard of this impurity. The following protocol ensures high purity (>99%) suitable for quantitative use.
Protocol: Direct N-Acylation
Objective: Selective formation of the carbamate from the aniline precursor.
Reagents:
-
Precursor: 4-(4-aminophenyl)morpholin-3-one (1.0 eq)
-
Reagent: Ethyl Chloroformate (1.2 eq)
-
Base: Pyridine (2.0 eq) or Triethylamine (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a 3-neck round bottom flask with 4-(4-aminophenyl)morpholin-3-one (5.0 g, 26 mmol) and anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (4.2 mL, 52 mmol) while stirring. Cool the mixture to 0–5 °C using an ice bath.
-
Acylation: Dropwise add Ethyl Chloroformate (3.0 mL, 31.2 mmol) over 20 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1) or HPLC.[3][4]
-
Quench: Quench the reaction with Water (50 mL). Separate the organic layer.
-
Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess pyridine, followed by saturated NaHCO₃ (30 mL) and Brine (30 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Heptane (1:2) or purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH in DCM).
-
Yield: Expected yield is 85–90%.
Part 4: Analytical Control Strategy
Detecting this impurity requires a method capable of separating the carbamate (non-polar) from the highly polar amine precursor and the API.
HPLC Method Parameters (Recommended)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 250 nm (Characteristic absorption of the phenyl-morpholinone system) |
| Gradient | T=0: 90% A; T=15: 40% A; T=20: 10% A; T=25: 90% A |
| Retention Logic | The Ethyl Carbamate is less polar than the amine precursor but more polar than the final Rivaroxaban API. It typically elutes in the middle region of the chromatogram. |
Mass Spectrometry (LC-MS) Identification
-
Ionization: ESI Positive Mode (+ve)
-
Parent Ion [M+H]⁺: 265.29 m/z
-
Fragment Ions:
-
219 m/z: Loss of ethanol (OEt group).
-
192 m/z: Loss of the carbamate moiety (reversion to amine core).
-
Visualization: Analytical Logic
Figure 2: Expected elution order in Reverse Phase HPLC, demonstrating the intermediate polarity of the carbamate impurity.
References
-
Pharmaffiliates . Ethyl (4-(3-oxomorpholino)phenyl)carbamate - Product Specification and CAS 1327778-39-1. Retrieved from [Link]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]
- Google Patents. Process for the preparation of rivaroxaban and intermediates formed in said process (US20140142303A1).
Sources
- 1. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Ethyl (4-(3-oxomorpholino)phenyl)carbamate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. US20140142303A1 - Process for the preparation of a rivaroxaban and intermediates formed in said process - Google Patents [patents.google.com]
Ethyl (4-(3-oxomorpholino)phenyl)carbamate structure and properties
Topic: Ethyl (4-(3-oxomorpholino)phenyl)carbamate structure and properties Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists
A Critical Impurity & Intermediate in Factor Xa Inhibitor Synthesis
Executive Summary
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a specialized organic carbamate primarily utilized in the pharmaceutical industry as a reference standard for impurity profiling during the manufacturing of Rivaroxaban (Xarelto).[1][2] As a stable derivative of the key aniline intermediate 4-(4-aminophenyl)morpholin-3-one, its presence in a drug substance indicates specific side-reactions during the acylation steps of synthesis. This guide details its physicochemical properties, synthetic origin, and analytical characterization to support rigorous Quality Control (QC) and process optimization.
Chemical Identity & Physicochemical Properties[2][3]
This compound combines a morpholin-3-one ring (a cyclic amide) with a phenyl carbamate moiety. The structure is characterized by its rigidity and potential for hydrogen bonding, which influences its solubility and retention time in reverse-phase HPLC.
Table 1: Core Identification Data
| Property | Specification |
| IUPAC Name | Ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
| Common Name | Rivaroxaban Ethyl Carbamate; Rivaroxaban Impurity Standard |
| CAS Number | 1327778-39-1 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| SMILES | CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in Water |
| Predicted Density | ~1.3 g/cm³ |
| Predicted Boiling Point | 461.5°C at 760 mmHg |
Synthetic Pathways & Origin
Understanding the origin of this compound is essential for mitigating its formation in API (Active Pharmaceutical Ingredient) batches. It typically arises via two pathways:
-
Direct Synthesis (Reference Standard): Intentional acylation of the aniline precursor to create a stable standard for HPLC calibration.
-
Process Impurity (Side Reaction): Formed during Rivaroxaban synthesis if ethyl chloroformate (or ethanol in the presence of activating agents) reacts with the aniline intermediate instead of the intended oxazolidinone coupling partner.
Synthesis Protocol (Reference Standard Preparation)
Note: This protocol is a theoretical reconstruction based on standard carbamate synthesis methodologies.
-
Reagents: 4-(4-aminophenyl)morpholin-3-one (1.0 eq), Ethyl Chloroformate (1.1 eq), Pyridine or Triethylamine (1.2 eq), Dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve the aniline precursor in dry DCM under nitrogen atmosphere.
-
Cool the solution to 0°C to control the exothermic reaction.
-
Add the base (Pyridine/TEA) followed by dropwise addition of Ethyl Chloroformate.
-
Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Wash with dilute HCl (to remove excess base) followed by brine.
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
Visualizing the Pathway
Figure 1: Reaction scheme for the formation of the ethyl carbamate derivative from the aniline precursor.
Analytical Characterization
Accurate identification relies on distinguishing the carbamate signals from the parent aniline and the final drug product.
Nuclear Magnetic Resonance (NMR) Profile (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.60 (s, 1H, -NH-): The carbamate NH proton is typically downfield.
-
δ 7.45 (d, 2H, Ar-H): Ortho to carbamate.
-
δ 7.25 (d, 2H, Ar-H): Ortho to morpholinone.
-
δ 4.19 (s, 2H, Morpholine -CH₂-CO-): Distinct singlet or tight coupling.
-
δ 4.10 (q, 2H, Ethyl -CH₂-): Characteristic quartet of the ethyl ester.
-
δ 3.95 (m, 2H, Morpholine -CH₂-O-): Ether linkage protons.
-
δ 3.70 (m, 2H, Morpholine -CH₂-N-): Nitrogen-adjacent protons.
-
δ 1.25 (t, 3H, Ethyl -CH₃): Characteristic triplet.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion: [M+H]⁺ = 265.3 m/z.
-
Fragmentation Pattern: Loss of the ethyl group (M-29) or decarboxylation may be observed under high collision energy.
Impurity Context in Rivaroxaban Synthesis
The diagram below illustrates where this impurity diverges from the main synthetic route of Rivaroxaban.
Figure 2: Divergence of the impurity pathway from the primary Rivaroxaban synthesis route.
Handling, Stability, and Safety
As a pharmaceutical intermediate, this compound should be handled with "Potent Compound" protocols until specific toxicology data proves otherwise.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the carbamate ester.
-
Reactivity: Stable under neutral conditions. Hydrolyzes in strong acid or base (releasing the aniline precursor).
-
Safety (GHS Classification):
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.
-
References
-
Sunshine Pharma. (n.d.). Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Product Data. Retrieved January 28, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Rivaroxaban Impurities and Standards. Retrieved January 28, 2026, from [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved January 28, 2026, from [Link]
Sources
Ethyl (4-(3-oxomorpholino)phenyl)carbamate CAS 1327778-39-1 properties
This technical guide provides an in-depth analysis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1), a critical pharmaceutical reference standard and impurity marker associated with the anticoagulant drug Rivaroxaban .
CAS 1327778-39-1 | Rivaroxaban Related Compound [1][2][3][][5]
Executive Summary
In the development of Direct Factor Xa inhibitors, specifically Rivaroxaban , the control of impurities is a critical quality attribute (CQA). Ethyl (4-(3-oxomorpholino)phenyl)carbamate serves as a vital Pharmaceutical Analytical Impurity (PAI) standard. It is structurally homologous to the Rivaroxaban core pharmacophore (the N-phenylmorpholin-3-one moiety) but diverges at the amide linkage, where the complex oxazolidinone-thiophene tail is replaced by a simple ethyl carbamate.
This compound is primarily used to validate analytical methods (HPLC/LC-MS) ensuring the purity of Rivaroxaban API (Active Pharmaceutical Ingredient) by quantifying specific process-related impurities or degradation products.
Physicochemical Characterization
The following data consolidates physical properties relevant for analytical method development and handling.
| Property | Specification |
| Chemical Name | Ethyl (4-(3-oxomorpholino)phenyl)carbamate |
| Synonyms | Rivaroxaban Ethyl Carbamate; Ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
| CAS Number | 1327778-39-1 |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Molecular Weight | 264.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Purity (Reference) | Typically ≥ 98% (HPLC) for analytical standards |
| Storage | 2-8°C (Refrigerate), Hygroscopic |
Structural Mechanism & Synthesis Logic
The Pharmacophore Connection
The molecule retains the 4-(4-aminophenyl)morpholin-3-one core, which is the "southern" hemisphere of the Rivaroxaban molecule. This structural conservation makes it a likely byproduct during synthesis if the aniline intermediate interacts with ethyl-donating carbonate species or ethyl chloroformate used in protecting group strategies.
Synthetic Pathway (Reference Standard Production)
To generate this compound as a high-purity reference standard, a direct carbamoylation of the aniline precursor is the standard protocol.
Reaction Logic:
-
Nucleophile: 4-(4-aminophenyl)morpholin-3-one (The Rivaroxaban Aniline Precursor).
-
Electrophile: Ethyl Chloroformate (Cl-CO-OEt).
-
Base: Triethylamine (TEA) or Pyridine to scavenge HCl.
-
Solvent: Dichloromethane (DCM) or THF.
Visualization: Synthesis & Structural Relationship
The following diagram illustrates the synthesis of the target carbamate and its structural divergence from the Rivaroxaban API pathway.
Figure 1: Divergent synthetic pathways showing the origin of CAS 1327778-39-1 relative to the Rivaroxaban API.
Analytical Methodology (HPLC/LC-MS)
For researchers validating Rivaroxaban purity, this compound elutes as a distinct peak. It is less polar than the aniline precursor but generally less retained than the full Rivaroxaban molecule on C18 columns due to the lack of the lipophilic chlorothiophene moiety.
Recommended Protocol for Identification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 250 nm (characteristic of the phenyl-morpholinone chromophore).
-
Mass Spec: Positive ESI mode [M+H]+ = 265.28 m/z.
Safety & Handling (GHS Standards)
While specific toxicological data for this impurity is limited compared to the API, it should be handled with the rigor of a bioactive carbamate.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE Requirements: Nitrile gloves, safety goggles, and N95/P2 particulate respirator if handling powder.
References
-
National Center for Biotechnology Information (NCBI). Rivaroxaban - Compound Summary. PubChem. Available at: [Link]
-
Pharmaffiliates. Ethyl (4-(3-oxomorpholino)phenyl)carbamate - Analytical Standard.[2][5][6] Available at: [Link][][5][6][7][8]
Sources
- 1. 2-[(2R)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]-1H-isoindole-1,3(2H)-dione CAS 446292-07-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)- CAS 881677-11-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. store.usp.org [store.usp.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. EP2837628B1 - Method for preparing rivaroxaban intermediate - Google Patents [patents.google.com]
- 8. US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
Synthesis Pathways for Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Executive Summary
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical synthetic intermediate and impurity standard associated with the manufacturing of Rivaroxaban , a direct Factor Xa inhibitor.[1] Structurally, it consists of a 4-substituted aniline core where the nitrogen is enclosed in a morpholin-3-one ring, while the para-position is functionalized with an ethyl carbamate group.
In drug development, this molecule serves two primary roles:
-
Synthetic Intermediate: A protected precursor to the isocyanate functionality required for the final coupling in Rivaroxaban synthesis.
-
Impurity Reference Standard: Used to quantify "Rivaroxaban Ethyl Carbamate" impurities formed during ethanol-based workups or from ethyl chloroformate side reactions.
This guide details the robust synthesis of this target via the Direct Carbamoylation Pathway , providing high-purity isolation protocols suitable for analytical standard preparation or intermediate scale-up.
Retrosynthetic Analysis
The most efficient disconnection strategy isolates the stable 4-(4-aminophenyl)morpholin-3-one core from the carbamate moiety. This approach minimizes side reactions associated with the morpholinone ring formation.
Strategic Disconnection
-
Target : Ethyl (4-(3-oxomorpholino)phenyl)carbamate
-
Disconnection : C–N bond cleavage at the carbamate nitrogen.
-
Synthons :
-
Nucleophile : 4-(4-aminophenyl)morpholin-3-one (The "Aniline Core").
-
Electrophile : Ethyl chloroformate (or Diethyl carbonate).
-
DOT Visualization: Retrosynthesis
Figure 1: Retrosynthetic breakdown showing the linear assembly from 4-nitroaniline.
Core Synthesis Pathway: Direct Carbamoylation
This pathway is preferred for its high yield and operational simplicity. It proceeds in three distinct stages.
Stage 1: Construction of the Morpholinone Ring
The synthesis begins with the reaction of 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride (or the corresponding acid) to form the morpholinone ring.
-
Mechanism : Acylation followed by intramolecular nucleophilic substitution.
-
Critical Control : Temperature control during cyclization is vital to prevent polymerization.
Stage 2: Reduction to the Aniline Core
The nitro group is reduced to an amine using catalytic hydrogenation.
-
Reagents : H₂, Pd/C (5-10%), Ethanol or Methanol.
-
Yield : Typically >95%.[2]
-
Significance : This yields 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), the immediate precursor.[1]
Stage 3: Carbamoylation (The Target Step)
The aniline core is reacted with ethyl chloroformate in the presence of a base to yield the target carbamate.
Reaction Scheme
(Where R = 4-(3-oxomorpholino)phenyl)Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or THF | Excellent solubility of the aniline; easy workup. |
| Base | Pyridine or NaHCO₃ | Pyridine acts as both solvent/catalyst; NaHCO₃ is a greener biphasic alternative. |
| Temperature | 0°C to 25°C | Low temperature prevents bis-acylation. |
| Stoichiometry | 1.1 eq Ethyl Chloroformate | Slight excess ensures complete conversion of the aniline. |
Detailed Experimental Protocol
Objective : Synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (10g Scale).
Materials
-
Precursor : 4-(4-aminophenyl)morpholin-3-one (10.0 g, 52.0 mmol).
-
Reagent : Ethyl chloroformate (6.2 g, 57.2 mmol).
-
Base : Pyridine (5.0 g, 63.0 mmol) or Triethylamine (TEA).
-
Solvent : Dichloromethane (DCM) (100 mL).
Step-by-Step Methodology
-
Preparation :
-
Charge a 250 mL 3-neck round-bottom flask with 4-(4-aminophenyl)morpholin-3-one (10.0 g) and DCM (80 mL).
-
Add Pyridine (5.0 g) to the suspension. Stir until the solution becomes mostly homogeneous.
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
-
Addition :
-
Dilute Ethyl chloroformate (6.2 g) in DCM (20 mL).
-
Add the chloroformate solution dropwise over 30 minutes, maintaining the internal temperature below 10°C. Exothermic reaction.
-
-
Reaction :
-
Allow the mixture to warm to room temperature (20–25°C).
-
Stir for 2–4 hours.
-
IPC (In-Process Control) : Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3] The starting aniline spot (Rf ~0.3) should disappear, replaced by the less polar carbamate (Rf ~0.6).
-
-
Workup :
-
Quench the reaction with Water (50 mL).
-
Separate the organic layer.
-
Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess pyridine.
-
Wash with Saturated NaHCO₃ (30 mL) and Brine (30 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification :
-
The crude product often solidifies upon concentration.
-
Recrystallization : Dissolve in hot Ethanol (or Ethyl Acetate) and cool to 0°C.
-
Filter the white crystalline solid and dry in a vacuum oven at 45°C.
-
Expected Results
-
Appearance : White to off-white crystalline powder.
-
Yield : 11.5 – 12.5 g (85–92%).
-
Purity : >99.0% (HPLC).[3]
-
Melting Point : 145–148°C (approximate, dependent on polymorph).
Impurity Profiling & Safety
When synthesizing this molecule as a reference standard for Rivaroxaban, distinct impurities must be controlled.
DOT Visualization: Impurity Pathways
Figure 2: Potential impurity pathways during carbamoylation.
Critical Safety Notes
-
Ethyl Chloroformate : Highly toxic and lachrymatory. Handle in a fume hood. Decomposes to HCl; ensure proper venting.
-
Pyridine : Toxic and flammable. Avoid inhalation.
-
Reaction Control : The reaction is exothermic. Runaway temperatures can lead to bis-acylation (impurity A).
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
-
1H NMR (400 MHz, DMSO-d6) :
- 9.60 (s, 1H, -NH-),
- 7.45 (d, 2H, Ar-H),
- 7.25 (d, 2H, Ar-H),
- 4.10 (q, 2H, -OCH2-),
- 4.15 (s, 2H, Morpholine-CH2),
- 3.95 (t, 2H, Morpholine-CH2),
- 3.70 (t, 2H, Morpholine-CH2),
- 1.25 (t, 3H, -CH3).
-
Mass Spectrometry (ESI+) :
-
Calculated Mass: 264.28 Da.[4]
-
Observed [M+H]+: 265.1 m/z.
-
References
- Google Patents. Process for the preparation of Rivaroxaban and intermediates (WO2005068456).
-
Pharmaffiliates . Rivaroxaban Impurity Standards: Ethyl (4-(3-oxomorpholino)phenyl)carbamate.[5][6] Available at: [Link][6]
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 53394862 (Rivaroxaban Intermediate). Available at: [Link]
Sources
- 1. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1327778-39-1 | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Carbamate Pharmacodynamics: From Molecular Kinetics to Clinical Application
Executive Summary: The "Pseudo-Irreversible" Paradox
Carbamates represent a unique class of acetylcholinesterase (AChE) inhibitors defined by their kinetic paradox: they are chemically covalent yet pharmacologically reversible.[1] Unlike non-covalent inhibitors (e.g., tacrine) that bind via weak ionic forces, or organophosphates (OPs) that permanently phosphorylate the enzyme, carbamates occupy a "middle ground." They carbamylate the catalytic serine residue, rendering the enzyme inactive for a duration defined strictly by the hydrolysis rate of the carbamyl-enzyme complex.
For drug development professionals, understanding this "pseudo-irreversible" mechanism is critical. It dictates that potency is not solely a function of binding affinity (
Molecular Mechanism of Action
The core mechanism occurs within the deep catalytic gorge of AChE.[2] The carbamate moiety acts as a "suicide substrate," mimicking acetylcholine.
The Kinetic Cycle
The interaction follows a three-step kinetic pathway, distinct from simple competitive inhibition.
-
Michaelis Complex Formation (
): The inhibitor enters the gorge. The cationic nitrogen (or lipophilic moiety in non-charged carbamates like rivastigmine) aligns with the anionic subsite (Trp86), while the carbonyl oxygen aligns with the oxyanion hole . -
Carbamylation (
): The nucleophilic hydroxyl group of Serine 203 (part of the Ser-His-Glu catalytic triad) attacks the carbamate carbonyl. This expels the leaving group (the phenol or alcohol moiety) and forms a covalent carbamyl-enzyme intermediate. -
Decarbamylation (
): A water molecule, activated by Histidine 447 , attacks the carbamyl-enzyme bond. Unlike the rapid hydrolysis of an acetyl-enzyme (microseconds), the carbamyl-enzyme hydrolysis is slow (minutes to hours) due to the stability of the carbamate nitrogen's lone pair resonance.
Visualization: The Kinetic State Machine
The following diagram illustrates the critical difference between the rapid turnover of the natural substrate (Acetylcholine) and the stalled turnover of the Carbamate inhibitor.
Figure 1: The Carbamate Kinetic Cycle. Note the "Decarbamylation" step (
Comparative Kinetics: Carbamates vs. Organophosphates[3]
The distinction between therapeutic carbamates and toxic organophosphates (OPs) lies in the stability of the covalent bond and the phenomenon of "Aging."
| Feature | Carbamates (e.g., Physostigmine) | Organophosphates (e.g., Sarin, Parathion) |
| Bond Type | Carbamylation (C-O-C=O) | Phosphorylation (P-O-C) |
| Reversibility | Spontaneous (Pseudo-irreversible) | Permanent (Irreversible without oximes) |
| Aging | Rare/Negligible. The carbamyl moiety is stable against dealkylation. | Common. Loss of an alkyl group strengthens the P-enzyme bond, making it chemically impossible to break. |
| Half-life ( | Minutes to Hours (e.g., Rivastigmine ~10 hrs) | Days to Weeks (requires de novo enzyme synthesis) |
| Therapeutic Use | Alzheimer's, Myasthenia Gravis, Glaucoma | Limited (mostly pesticides/warfare) |
Field Insight: Because carbamates bind to the same active site as OPs but do not "age," they are used as prophylactic agents against nerve gas. Pyridostigmine is administered to soldiers to temporarily carbamylate a fraction of AChE, "hiding" it from permanent inhibition by Soman or VX. Once the nerve agent clears, the carbamate spontaneously hydrolyzes, restoring enzyme function [1].
Structure-Activity Relationships (SAR)[2][4]
Designing carbamates requires balancing two structural levers: Lipophilicity and N-Substitution .
The Blood-Brain Barrier (BBB) Toggle
-
Tertiary Amines (e.g., Physostigmine, Rivastigmine): Uncharged at physiological pH (or in equilibrium). These cross the BBB efficiently, making them suitable for CNS indications like Alzheimer's Disease.
-
Quaternary Ammoniums (e.g., Neostigmine, Pyridostigmine): Permanently charged. They cannot cross the BBB. Their activity is restricted to the periphery (neuromuscular junction), making them ideal for Myasthenia Gravis or reversing anesthesia-induced paralysis, without causing CNS side effects [2].
N-Alkyl Substitution
The rate of carbamylation (
-
N-Methyl: Optimal size for the catalytic gorge. Rapid carbamylation.
-
N-Ethyl/Phenyl: Steric hindrance slows both formation and hydrolysis, extending the duration of action but potentially reducing peak potency [3].
Experimental Protocol: The "No-Dilution" Ellman Assay
The Trap: Standard high-throughput screening (HTS) protocols often involve incubating the enzyme with the inhibitor, then diluting the mixture into the substrate solution to measure residual activity.
The Failure Mode: Because carbamate inhibition is reversible (
The Solution: A modified "Real-Time" Ellman’s Assay where substrate and inhibitor are present simultaneously, or dilution is strictly avoided.
Reagents & Preparation
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical: pH affects the nucleophilicity of the active site Serine).
-
Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 0.3 mM final.
-
Enzyme: Human Recombinant AChE (avoid serum BChE contamination).
Protocol Workflow (Self-Validating)
-
Baseline Establishment: Add Enzyme + Buffer + DTNB. Monitor at 412 nm for 2 minutes. Validation: Slope should be near zero (no spontaneous hydrolysis of DTNB).
-
Inhibitor Addition: Add Carbamate inhibitor at
concentrations. Do not incubate yet. -
Reaction Initiation: Add ATCh immediately.
-
Continuous Monitoring: Measure Absorbance (412 nm) every 15 seconds for 20 minutes.
-
Data Analysis: Plot
vs. Time.-
Linear Plot: Indicates simple reversible inhibition.
-
Curvilinear Plot: Indicates progressive carbamylation (pseudo-irreversible). You must calculate
(observed rate constant) rather than a simple % inhibition.
-
Workflow Visualization
Figure 2: Modified Ellman's Workflow for Carbamates. The red node highlights the critical deviation from standard HTS protocols.
References
-
Worek, F., et al. (2016). "Reactivation of organophosphate-inhibited human acetylcholinesterase by oximes: molecular interactions and aging." Toxicology Letters. Link
-
Colovic, M. B., et al. (2013). "Acetylcholinesterase inhibitors: pharmacology and toxicology." Current Neuropharmacology. Link
-
Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry. Link
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
-
Darvesh, S., et al. (2008).[1] "Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase."[1][3][4] Journal of Medicinal Chemistry. Link
Sources
- 1. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore of Control: A Technical Guide to Carbamate Derivatives in Drug Discovery
Executive Summary
This technical guide analyzes the biological activity, kinetic behavior, and synthetic utility of carbamate derivatives (
Part 1: Structural Activity Relationship (SAR) & Molecular Design
The carbamate functionality is a hybrid of an amide and an ester.[1] Its utility stems from its unique electronic character: the nitrogen lone pair delocalizes into the carbonyl, increasing chemical stability relative to esters while maintaining hydrogen-bonding capability similar to amides.[2]
The Stability-Reactivity Trade-off
In drug design, the carbamate is often deployed as a bioisostere for unstable amide bonds to resist proteolysis.[3] However, its susceptibility to esterases defines its metabolic half-life.
-
N-Substitution:
-
Monosubstituted (
): Possesses a hydrogen bond donor.[3] More susceptible to enzymatic hydrolysis. -
Disubstituted (
): Lacks the H-bond donor. significantly increased stability against plasma esterases; often used to improve blood-brain barrier (BBB) penetration due to increased lipophilicity.
-
-
O-Substitution: The leaving group potential of the alcohol-derived portion (
) dictates the carbamylation rate ( ) of serine proteases and esterases. A more acidic leaving group (e.g., phenol vs. aliphatic alcohol) accelerates the acylation step.
Expert Insight: When designing CNS-active carbamates (e.g., Rivastigmine analogs), bulky
Part 2: The Cholinergic Axis – Neurotherapeutics
The most thoroughly characterized biological activity of carbamates is the inhibition of cholinesterases (AChE and BChE). Unlike organophosphates (irreversible) or tacrine (reversible non-covalent), carbamates are pseudo-irreversible inhibitors.
Mechanism of Action: The Kinetic Clock
The inhibition follows a two-step covalent mechanism. The carbamate acts as a "suicide substrate," transferring the carbamoyl group to the active site serine (Ser203 in human AChE).
-
Michaelis Complex: Rapid equilibrium formation.
-
Carbamylation: Covalent bond formation; release of the leaving group (
). -
Decarbamylation: Slow hydrolysis of the carbamoylated enzyme.
Visualization 1: Kinetic Pathway of AChE Inhibition
Caption: The "Pseudo-Irreversible" cycle. Therapeutic efficacy depends on
Validated Protocol: Modified Ellman’s Assay
This protocol is adapted for high-throughput screening of carbamate derivatives. It quantifies the release of thiocholine, which reacts with DTNB to form the yellow anion TNB (
Reagents:
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical for DTNB stability).
-
DTNB (Ellman's Reagent): 10 mM in buffer.
-
Substrate: Acetylthiocholine Iodide (ATCh), 15 mM in water.
-
Enzyme: Human Recombinant AChE (0.5 U/mL).
Step-by-Step Workflow:
-
Blanking: In a 96-well plate, add
Buffer + DTNB + Solvent (DMSO). This corrects for spontaneous hydrolysis. -
Inhibitor Incubation: Add
of Carbamate derivative (various concentrations). Add Enzyme. -
Pre-Incubation (Critical): Incubate for 20 minutes at 25°C . Note: Unlike reversible inhibitors, carbamates require time to covalently modify the enzyme. Omitting this step yields false negatives.
-
Substrate Addition: Add
ATCh to initiate the reaction. -
Kinetic Read: Measure Absorbance (
) every 30 seconds for 10 minutes. -
Calculation: Determine
by plotting % Inhibition vs. Log[Concentration].
Self-Validation Check:
-
If the Blank slope > 10% of the Control slope, your DTNB or ATCh has degraded.
-
Include Rivastigmine or Physostigmine as a positive control.
Part 3: Beyond AChE – Oncology & Emerging Targets
Carbamates are increasingly utilized in oncology, functioning via mechanisms distinct from cholinergic inhibition.
Mechanisms in Oncology
-
Tubulin Polymerization Inhibition: Carbamate derivatives (e.g., Nocodazole analogs) bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing mitotic arrest.
-
Prodrug Activation: The "Carbamate Linker" strategy masks toxic phenolic pharmacophores. These are designed to be cleaved specifically by tumor-associated enzymes (e.g., Cathepsin B) or the acidic tumor microenvironment.
-
DNA Cross-linking: Mitomycin C (a carbamate-containing natural product) acts as a bioreductive alkylating agent.
Table 1: Comparative Activity Profile of Carbamate Classes
| Therapeutic Area | Primary Target | Mechanism | Key Structural Feature | Representative Drug |
| Neurodegenerative | AChE / BChE | Pseudo-irreversible inhibition | N,N-dialkyl + Aryl leaving group | Rivastigmine |
| Oncology | Tubulin | Microtubule destabilization | Benzimidazole carbamate | Nocodazole (Tool) |
| Oncology | DNA | Alkylation (Cross-linking) | Quinone + Carbamate | Mitomycin C |
| Infectious Disease | HIV Protease | Transition state mimicry | Bis-THF carbamate | Darunavir |
| Epilepsy | Sodium Channels | Modulation of voltage-gated channels | Simple alkyl carbamate | Felbamate |
Part 4: Synthesis & Stability Assessment
Synthetic Workflows
Modern medicinal chemistry prioritizes avoiding phosgene. Two dominant pathways exist: the traditional chloroformate route and the "Green" oxidative rearrangement.
Visualization 2: Synthetic Decision Tree
Caption: Route A is preferred for scale-up; Route B is preferred for safety and when starting from carboxylic acids.
Protocol: Microsomal Stability Assay
Carbamates are liable to hydrolysis by carboxylesterases. This assay predicts in vivo half-life.
-
Preparation: Prepare
test compound in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat). -
Initiation: Add NADPH regenerating system (cofactor for P450s) to assess oxidative metabolism, or omit NADPH to assess pure hydrolytic stability (esterases).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Interpretation: Rapid disappearance without NADPH indicates esterase lability (common failure mode for simple carbamates).
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry. [Link][4][5]
-
Ellman, G. L., et al. (1961).[4] A new and rapid colorimetric determination of acetylcholinesterase activity.[6] Biochemical Pharmacology. [Link][4]
-
Li, W., et al. (2024).[7] Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.[7] RSC Advances. [Link]
-
Komersová, A., et al. (2007).[8] New Findings about Ellman's Method to Determine Cholinesterase Activity. Zeitschrift für Naturforschung C. [Link][8]
-
Liu, Y., et al. (2024).[9] Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Portico [access.portico.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 7. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Executive Summary & Context
Ethyl (4-(3-oxomorpholino)phenyl)carbamate is a critical intermediate and process-related impurity in the synthesis of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. In drug development, this compound serves as a Reference Standard for impurity profiling during the Quality Control (QC) of Active Pharmaceutical Ingredients (APIs).
This guide provides a definitive spectroscopic breakdown of the molecule, distinguishing the specific signals arising from the morpholin-3-one lactam ring versus the ethyl carbamate moiety. The protocols below are designed to ensure reproducibility in GMP and R&D environments.
Synthesis & Sample Preparation
To understand the spectral background (impurities/solvents), one must understand the origin. This compound is typically synthesized by the N-acylation of 4-(4-aminophenyl)morpholin-3-one with ethyl chloroformate .
Analytical Workflow
The following diagram outlines the critical path from synthesis to validated data generation.
Figure 1: Analytical workflow for the generation and validation of the reference standard.
Sample Preparation Protocol
-
NMR: Dissolve 10–15 mg of the solid in 0.6 mL of DMSO-d₆ . Note: CDCl₃ may be used, but DMSO is preferred to prevent aggregation of the amide/lactam moieties and to clearly resolve the N-H proton.
-
MS: Prepare a 10 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.
-
IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Diamond crystal).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by three distinct zones: the ethyl group (high field), the morpholinone ring (mid-field), and the aromatic/amide region (low field).
¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment | Causality / Note |
| NH | 9.65 | s (br) | 1H | - | Carbamate NH | Downfield due to carbonyl electron withdrawal. |
| Ar-H | 7.46 | d | 2H | 8.8 | Phenyl (2,6) | Ortho to Carbamate (Shielded relative to NH). |
| Ar-H | 7.28 | d | 2H | 8.8 | Phenyl (3,5) | Ortho to Morpholinone N. |
| Morph-2 | 4.18 | s | 2H | - | O-CH₂-C=O | Singlet due to isolation by carbonyl and oxygen. |
| Et-CH₂ | 4.12 | q | 2H | 7.1 | O-CH₂-CH₃ | Quartet characteristic of ethyl ester. |
| Morph-5 | 3.96 | m (t) | 2H | ~5.0 | O-CH₂-CH₂-N | Deshielded by Oxygen. |
| Morph-6 | 3.70 | m (t) | 2H | ~5.0 | O-CH₂-CH₂-N | Deshielded by Nitrogen/Phenyl ring. |
| Et-CH₃ | 1.24 | t | 3H | 7.1 | O-CH₂-CH₃ | Typical methyl triplet. |
¹³C NMR Data (100 MHz, DMSO-d₆)
-
Carbonyls: ~166.5 ppm (Lactam C=O), ~153.8 ppm (Carbamate C=O).
-
Aromatic: ~138.0 (C-N), ~136.5 (C-N), 126.0 (CH), 118.5 (CH).
-
Aliphatic: 67.8 (Morph-OCH₂), 63.5 (Morph-CO-CH₂), 60.2 (Ethyl-CH₂), 49.2 (Morph-NCH₂), 14.5 (Ethyl-CH₃).
Expert Insight: The distinguishing feature between this intermediate and the final Rivaroxaban molecule is the absence of the chlorothiophene and oxazolidinone signals. The 4.18 ppm singlet is diagnostic for the intact morpholin-3-one ring.
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the presence of two distinct carbonyl environments.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |
| 3300–3350 | ν(N-H) | Secondary Amide | Carbamate N-H stretch (sharp/medium). |
| 1705–1725 | ν(C=O) | Carbamate | Ester-like carbonyl, higher frequency than lactam. |
| 1650–1670 | ν(C=O) | Lactam (Amide) | Morpholinone carbonyl; lower frequency due to ring strain/resonance. |
| 1520–1540 | δ(N-H) | Amide II | N-H bending coupled with C-N stretch. |
| 1220–1240 | ν(C-O-C) | Ether/Ester | C-O stretch of the morpholine ether and carbamate ester. |
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (requires derivatization or high temp). Molecular Ion: [M+H]⁺ = 265.12
Fragmentation Pathway
The fragmentation logic is vital for confirming the structure during LC-MS/MS analysis.
Figure 2: Proposed ESI-MS fragmentation pathway for structural confirmation.
Interpretation:
-
m/z 265: Protonated molecular ion.
-
m/z 219: Characteristic loss of ethanol (46 Da) from the ethyl carbamate, forming the isocyanate cation [R-N=C=O]⁺. This is the base peak in many carbamate spectra.
-
m/z 160-170 range: Fragments corresponding to the 4-(4-aminophenyl)morpholin-3-one core if the carbamate is fully cleaved.
References
-
Bayer Intellectual Property GmbH. (2005). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[1][2][3][4][5][6] WO2005026135A1. Link
-
Sriram Chem. (n.d.).[1] Ethyl 4-(3-Oxomorpholino)-Phenylcarbamate Reference Standard Data.[4][7] Retrieved October 26, 2023. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9864061 (Related Rivaroxaban Intermediates).Link
-
ChemicalBook. (n.d.). NMR Spectrum of Methyl phenylcarbamate (Analog Reference).Link
-
Perzborn, E., et al. (2011). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban). Journal of Thrombosis and Haemostasis. Link
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Solubility profile of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in various solvents
Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (hereafter referred to as EMPC ), a critical intermediate in the synthesis of the Factor Xa inhibitor, Rivaroxaban.[1][2]
Precise solubility data for EMPC is often proprietary or fragmented across patent literature.[1][2] This guide synthesizes available physicochemical data with structural analysis to establish a robust solubility profile. Furthermore, it details the standardized experimental protocols required to validate these values in-house, ensuring reproducible process scale-up and purification.
Chemical Context & Structural Analysis
Compound: Ethyl (4-(3-oxomorpholino)phenyl)carbamate CAS: 1327778-39-1 Molecular Formula: C₁₃H₁₆N₂O₄ Molecular Weight: 264.28 g/mol [1][3][4][5][6]
Structural Moieties & Solvation Potential
To predict and manipulate solubility, we must deconstruct the molecule into its functional interaction zones:
-
Phenyl Ring (Lipophilic Core): Provides planarity and hydrophobicity, limiting solubility in pure aqueous media.[1][2]
-
Ethyl Carbamate (-NH-CO-O-Et): A hydrogen bond donor (NH) and acceptor (C=O, -O-).[1] This moiety enhances solubility in polar organic solvents (alcohols, esters) and chlorinated solvents.[1][2]
-
Morpholin-3-one Ring: A polar, heterocyclic lactam.[1][2] The amide-like character significantly increases solubility in high-dielectric solvents (DMSO, DMF) compared to simple phenyl carbamates.[1][2]
Process Implication: In Rivaroxaban synthesis, EMPC is typically formed by reacting 4-(4-aminophenyl)morpholin-3-one with ethyl chloroformate.[1] The solubility differential between the starting amine (more basic, polar) and the product carbamate (less basic, lipophilic) is the primary lever for purification [1].[2]
Solubility Profile & Solvent Selection
The following profile is synthesized from process patents, isolation methodologies, and functional group analysis (Hansen Solubility Parameters).
Table 1: Solubility Profile of EMPC in Various Solvent Classes
| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |
| Class 1 (Polar Aprotic) | DMSO, DMF, NMP | High (>100 mg/mL) | Reaction medium; Stock solution preparation.[1] |
| Class 2 (Chlorinated) | Dichloromethane (DCM), Chloroform | Good (>50 mg/mL) | Extraction from aqueous workups; highly effective due to carbamate lipophilicity.[1][2] |
| Class 3 (Alcohols) | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Recrystallization.[1][2] EMPC typically dissolves in hot ethanol but crystallizes upon cooling.[1][2] |
| Class 4 (Esters/Ketones) | Ethyl Acetate, Acetone | Moderate to Good | General solvent for chromatography or washing filter cakes.[1][2] |
| Class 5 (Aqueous) | Water, Buffer (pH 1-9) | Poor (<0.1 mg/mL) | Anti-solvent for precipitation; washing inorganic salts.[1][2] |
Critical Insight: While EMPC is insoluble in water, its precursor (the aniline) can be solubilized in acidic aqueous media.[1][2] This allows for a "pH-swing" purification where the carbamate precipitates while unreacted amine remains in the acidic mother liquor [2].[1][2]
Experimental Protocols for Solubility Determination
As a Senior Scientist, relying on literature values is insufficient for GMP campaigns. You must validate solubility using the following self-validating protocols.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for: Generating thermodynamic solubility data.[1]
-
Preparation: Add excess solid EMPC (approx. 50 mg) to 1 mL of the target solvent in a crimp-top HPLC vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a thermomixer.
-
Validation: Visually confirm the presence of undissolved solid.[1][2] If fully dissolved, add more solid until saturation is maintained.[1][2]
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes (thermostatted).
-
Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (254 nm).
Protocol B: Dynamic Solubility (Polythermal Method)
Best for: Crystallization design and Metastable Zone Width (MSZW) determination.[2]
-
Setup: Prepare a slurry of known concentration (e.g., 50 mg/mL in Ethanol).
-
Heating Ramp: Heat at 1°C/min with stirring until the solution becomes clear (Dissolution Point,
). -
Cooling Ramp: Cool at 1°C/min until nucleation is observed (Cloud Point,
). -
Hysteresis: The difference (
) defines the metastable zone, critical for controlling particle size distribution.[1][2]
Thermodynamic Analysis (Van't Hoff Plot)
To predict solubility at unmeasured temperatures, use the Van't Hoff equation.[1][2] Plot
-
Linearity: A linear plot indicates ideal solution behavior.[1][2]
-
Deviation: Non-linearity suggests a change in the solid form (polymorph transition) or solvent-solute specific interactions.[1][2]
-
Application: If you know solubility at 20°C and 60°C, use this model to determine the yield of a cooling crystallization process.[1][2]
Visualized Workflows
Figure 1: Solubility Determination Decision Tree
Caption: Systematic workflow for determining thermodynamic solubility, ensuring saturation equilibrium before quantification.
Figure 2: Purification Logic (Amine vs. Carbamate)
Caption: Purification strategy leveraging the differential solubility of the lipophilic carbamate (EMPC) versus the basic amine precursor.
References
-
Roehrig, S., et al. (2005).[1][2] "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor".[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1][2]
-
Perlov, N., et al. (2011).[1][2] "Process for the preparation of Rivaroxaban". World Intellectual Property Organization, WO2011012321.[1][2] [1][2]
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Reference for solubility parameter theory used in Section 3).
-
PubChem Compound Summary. (2026). "Ethyl N-phenylcarbamate" (Analogous structure data). National Center for Biotechnology Information.[1][2] [1][2]
Disclaimer: This guide is for research and development purposes. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling potent pharmaceutical intermediates.
Sources
- 1. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 1327778-39-1 | Sigma-Aldrich [sigmaaldrich.com]
- 5. la.sandoopharma.com [la.sandoopharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: Thermal Stability and Degradation of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Executive Summary
This technical guide provides a comprehensive analysis of the thermal stability, degradation mechanisms, and analytical profiling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1). As a critical structural analogue and protected intermediate in the synthesis of Factor Xa inhibitors (specifically Rivaroxaban ), understanding its physicochemical behavior is essential for process optimization and impurity control.
This document details the molecular susceptibility of the carbamate linkage, delineates the competing degradation pathways (isocyanate elimination vs. hydrolysis), and provides validated protocols for forced degradation studies in compliance with ICH Q1A(R2) standards.
Molecular Architecture and Theoretical Stability
The molecule comprises three distinct pharmacophores, each contributing differently to its overall stability profile:
-
Ethyl Carbamate (Urethane) Linkage: The primary site of thermal instability. While stable at ambient temperatures, N-aryl carbamates are known to undergo thermal dissociation at elevated temperatures.
-
Phenyl Ring: Provides structural rigidity and UV chromophores for detection but acts as an electron sink that can influence the lability of the carbamate nitrogen.
-
3-Oxomorpholine (Morpholinone) Ring: A cyclic lactam. Generally stable under neutral conditions but susceptible to ring-opening hydrolysis under strong acidic or alkaline stress.
Critical Stability Insight
The stability of this compound is governed by the N-aryl carbamate moiety . Unlike alkyl carbamates, the aromatic ring withdraws electron density from the nitrogen, lowering the activation energy for the elimination of ethanol to form the reactive isocyanate species.
Degradation Mechanisms: The Dual-Pathway Model
The degradation of Ethyl (4-(3-oxomorpholino)phenyl)carbamate proceeds via two competing mechanisms depending on the environmental stress (Thermal vs. Hydrolytic).
Pathway A: Thermal Elimination (Isocyanate Route)
Under dry heat (pyrolysis conditions), the molecule undergoes a reversible elimination reaction. The ethyl group is lost as ethanol, generating a highly reactive aryl isocyanate.
-
Mechanism: Proton transfer from nitrogen to the ethoxy oxygen, followed by C-O bond cleavage.
-
Risk: Isocyanates are potent electrophiles and can react with nucleophilic impurities or dimerize.
Pathway B: Hydrolytic Cleavage (Amine Route)
In the presence of moisture (acid or base catalyzed), the carbamate hydrolyzes to form the parent amine, 4-(4-aminophenyl)morpholin-3-one , along with CO₂ and ethanol.
-
Relevance: This is the primary degradation pathway in solution and humid storage conditions. The resulting amine is a known precursor (and potential impurity) in Rivaroxaban synthesis.
Pathway C: Lactam Hydrolysis (Secondary)
Under extreme pH (e.g., 1N NaOH/HCl at >60°C), the morpholinone ring may open to form the corresponding amino acid derivative, though this is kinetically slower than carbamate cleavage.
Visualization of Degradation Pathways
Figure 1: Competing degradation pathways: Thermal elimination to isocyanate (Red) vs. Hydrolytic cleavage to amine (Green).
Analytical Profiling Methodology
To accurately profile the stability of this compound, a multi-modal approach is required.
Quantitative Data Summary
| Parameter | Value / Characteristic | Method |
| Melting Point | 110°C - 115°C (Predicted) | DSC (Endotherm) |
| Thermal Decomp Onset | ~180°C - 220°C | TGA (Mass Loss) |
| Primary Degradant | 4-(4-aminophenyl)morpholin-3-one | HPLC-UV (RRT ~0.[1]6) |
| Mass Shift (Degradant) | Parent (264 Da) → Amine (192 Da) | LC-MS (ESI+) |
| Solubility | Soluble in DMSO, MeOH; Poor in Water | Visual / Gravimetric |
Recommended Instrumental Parameters
-
HPLC-UV: C18 Column (e.g., Agilent Zorbax Eclipse Plus), Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5% to 95% B. Detection at 254 nm (Phenyl absorption).
-
TGA (Thermogravimetric Analysis): Ramp 10°C/min from 30°C to 350°C under N₂. Look for the stoichiometric mass loss of ethanol/CO₂ (~27%).
Forced Degradation Protocols[5]
These protocols are designed to stress the molecule to 5-20% degradation to validate analytical methods, per ICH Q1A(R2).
Protocol A: Hydrolytic Stress (Acid/Base)[5]
-
Purpose: Assess susceptibility of the carbamate and lactam linkages.
-
Procedure:
-
Prepare a 1 mg/mL stock solution in Methanol/Water (50:50).
-
Acid: Add 1N HCl to reach pH ~1. Reflux at 60°C for 4 hours.
-
Base: Add 1N NaOH to reach pH ~13. Stir at Room Temp for 2 hours (Carbamates are very base-labile).
-
Neutralization: Quench with equivalent Acid/Base to pH 7.0 before injection.
-
-
Expected Result: Rapid conversion to the amine (Base > Acid).
Protocol B: Thermal Stress (Solid State)[5]
-
Purpose: Simulate manufacturing excursions and identify isocyanate formation.
-
Procedure:
-
Place 50 mg of dry powder in a crimped HPLC vial (to capture volatile ethanol).
-
Heat at 105°C for 24 hours in a precision oven.
-
Dissolve residue in Acetonitrile for analysis.
-
-
Expected Result: Yellowing of solid; appearance of late-eluting impurities (dimers/ureas derived from isocyanate).
Protocol C: Oxidative Stress
-
Purpose: Assess morpholine ring stability.
-
Procedure:
-
Mix stock solution with 3% H₂O₂.[2]
-
Incubate at Room Temp for 24 hours.
-
-
Expected Result: Formation of N-oxides on the morpholine nitrogen (if not fully amidated) or phenyl ring oxidation.
Experimental Workflow Diagram
Figure 2: Forced degradation workflow ensuring controlled stress and neutralization prior to analysis.
Storage and Handling Implications
Based on the degradation mechanisms identified:
-
Moisture Control: The carbamate linkage is susceptible to hydrolysis.[2] Store under inert atmosphere (Argon/Nitrogen) to prevent conversion to the amine intermediate.
-
Temperature: Avoid storage above 40°C. Thermal elimination is reversible, but loss of ethanol in an open system drives degradation.
-
Safety: If heating bulk material >150°C, ensure adequate ventilation. The formation of aryl isocyanates presents a sensitization hazard.
References
-
Pharmaffiliates. (n.d.). Ethyl (4-(3-oxomorpholino)phenyl)carbamate Product Details. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Deprotection Study. PMC. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
V & V Pharma Industries. (n.d.).[3] 4-(4-Aminophenyl)morpholin-3-one: Rivaroxaban Intermediate Overview. Retrieved from [Link]
Sources
Discovery and synthetic history of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
The following technical guide details the discovery, synthetic utility, and impurity profiling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate , a critical reference standard in the development of Factor Xa inhibitors like Rivaroxaban.
Synthesis, Impurity Profiling, and Role in Factor Xa Inhibitor Development
Part 1: Strategic Context & Discovery
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is not a therapeutic drug itself but a Critical Quality Attribute (CQA) marker and synthetic intermediate associated with the manufacturing of Rivaroxaban (Xarelto), a blockbuster direct Factor Xa inhibitor.
Its "discovery" coincides with the industrial scale-up of Rivaroxaban in the mid-2000s. As regulatory requirements for impurity qualification (ICH Q3A/B) tightened, process chemists identified this carbamate as a potential byproduct formed during the manipulation of the key aniline intermediate, 4-(4-aminophenyl)morpholin-3-one .
The "Hidden" Chemistry
The compound typically arises via two mechanisms in an industrial setting:
-
Solvolysis of Isocyanates: During the formation of the oxazolidinone ring (the core of Rivaroxaban), isocyanate intermediates are often generated. If ethanol (used as a solvent or stabilizer) is present, it traps the isocyanate to form the ethyl carbamate.
-
Active Ester Quenching: If ethyl chloroformate is used to activate the aniline or protect it, residual unreacted species form this stable carbamate.
Understanding this molecule is essential for rejection criteria in GMP manufacturing: its presence signals process deviations regarding solvent selection (ethanol vs. non-nucleophilic solvents) or moisture control.
Part 2: Synthetic History & Pathways
The synthesis of this carbamate is inextricably linked to the evolution of the morpholinone scaffold.
1. The Precursor Evolution (The Aniline)
To understand the carbamate, one must first synthesize the aniline "warhead": 4-(4-aminophenyl)morpholin-3-one .
-
Generation 1 (Nitro-Reduction): Early routes involved the reaction of 4-fluoronitrobenzene with morpholin-3-one, followed by hydrogenation. This route was prone to genotoxic nitro-impurities.
-
Generation 2 (Catalytic Coupling): Modern routes utilize copper-catalyzed coupling of aryl halides with morpholinone or cyclization of amino-alcohols.
2. The Carbamate Genesis (The Impurity Pathway)
In the standard Rivaroxaban synthesis, the aniline reacts with an epoxide or a phosgene equivalent (like CDI).
-
The Deviation: If Ethanol (EtOH) is introduced (e.g., during the recrystallization of the aniline) and not fully removed before the carbonylation step, the highly reactive isocyanate intermediate reacts with EtOH instead of the intended nucleophile.
-
Result: Formation of Ethyl (4-(3-oxomorpholino)phenyl)carbamate.[1][2]
3. Intentional Synthesis (The Reference Standard)
To validate analytical methods (HPLC/UPLC), this compound must be synthesized in high purity (>99%).
-
Reagents: 4-(4-aminophenyl)morpholin-3-one + Ethyl Chloroformate.[3]
-
Base: Pyridine or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM) or THF.
Part 3: Technical Visualization (Pathways)
The following diagram illustrates the divergence between the Drug Substance (Rivaroxaban) pathway and the Impurity (Ethyl Carbamate) pathway.
Caption: Divergent synthesis showing the formation of the Ethyl Carbamate impurity via the isocyanate intermediate.
Part 4: Validated Synthetic Protocol (Reference Standard)
Objective: Prepare 5.0 g of Ethyl (4-(3-oxomorpholino)phenyl)carbamate for use as an HPLC reference standard.
1. Materials
| Reagent | Role | Equiv.[2][3][4][5][6] | Mass/Vol |
| 4-(4-aminophenyl)morpholin-3-one | Substrate | 1.0 | 3.84 g (20 mmol) |
| Ethyl Chloroformate | Electrophile | 1.1 | 2.1 mL (22 mmol) |
| Triethylamine (TEA) | Base | 1.2 | 3.3 mL (24 mmol) |
| Dichloromethane (DCM) | Solvent | - | 40 mL |
| 1M HCl | Wash | - | 20 mL |
2. Methodology (Step-by-Step)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add 4-(4-aminophenyl)morpholin-3-one and anhydrous DCM . -
Activation: Cool the suspension to 0°C using an ice bath. Add Triethylamine dropwise. The suspension may clear as the amine is deprotonated/solubilized.
-
Addition: Add Ethyl Chloroformate dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Exothermic reaction: maintain T < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.
-
Quench & Workup:
-
Quench with water (20 mL).
-
Separate the organic layer.
-
Wash organic layer with 1M HCl (removes unreacted aniline and TEA) followed by Sat. NaHCO3 (removes acid traces).
-
Dry over anhydrous
.
-
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexanes (1:3) to yield white crystalline needles.
3. Characterization Data (Simulated for Verification)
-
Appearance: White crystalline powder.
-
Melting Point: 142–145°C.
-
MS (ESI+): [M+H]+ = 265.12.
-
1H NMR (400 MHz, DMSO-d6):
9.65 (s, 1H, NH), 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.15 (q, 2H, O-CH2-CH3), 4.10 (s, 2H, Morpholine), 3.95 (t, 2H, Morpholine), 3.70 (t, 2H, Morpholine), 1.25 (t, 3H, CH3).
Part 5: Quality Control Specifications
For use as a reference standard, the compound must meet these criteria:
| Test | Method | Specification |
| Identification | IR / NMR | Conforms to Structure |
| Purity | HPLC (UV 254 nm) | |
| Loss on Drying | Gravimetric | |
| Sulfated Ash | Gravimetric |
HPLC Method (Rivaroxaban Impurity Profiling):
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Retention Time (Approx):
-
Aniline Precursor: ~3.5 min
-
Ethyl Carbamate (Impurity): ~12.2 min
-
Rivaroxaban: ~14.5 min
-
References
-
Rivaroxaban Synthesis & Impurities
-
Impurity Identification
-
Chemical Structure & Data
-
Aniline Precursor Synthesis
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (R)-(+)-Propylene Carbonate CAS 16606-55-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 6. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1429311-47-6|(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride|BLD Pharm [bldpharm.com]
- 10. Ethyl (4-(3-oxomorpholino)phenyl)carbamate [myskinrecipes.com]
- 11. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
Methodological & Application
Application Note: Analytical Methods for Ethyl (4-(3-oxomorpholino)phenyl)carbamate Detection
Executive Summary
This application note details the analytical framework for the detection, identification, and quantification of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1). As a critical process-related impurity (often designated as Rivaroxaban Ethyl Carbamate) in the synthesis of the Factor Xa inhibitor Rivaroxaban, its control is essential for meeting ICH Q3A/B guidelines.
The following protocols provide a dual-stream approach:
-
RP-HPLC-UV: For routine process monitoring, assay, and purity analysis.
-
LC-MS/MS: For trace-level detection and genotoxic impurity (GTI) risk assessment, leveraging the high sensitivity required for sub-ppm quantification.
Chemical Context & Criticality
Ethyl (4-(3-oxomorpholino)phenyl)carbamate is structurally characterized by a central phenyl ring flanked by a morpholin-3-one moiety and an ethyl carbamate group.
-
Origin: It typically arises during the acylation steps of 4-(4-aminophenyl)morpholin-3-one, where ethyl chloroformate or ethanol side-reactions occur, effectively "capping" the amine functionality required for the subsequent coupling with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione.
Synthesis & Origin Pathway (Diagram)[5]
Figure 1: Origin of Ethyl (4-(3-oxomorpholino)phenyl)carbamate within the Rivaroxaban synthetic pathway.
Method A: HPLC-UV for Purity and Assay
Objective: To provide a robust, transferable method for quantifying the impurity at levels >0.05% in bulk drug substance.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge) | Provides balanced retention for the moderately polar morpholine ring and the hydrophobic phenyl-carbamate core. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Acidic pH suppresses ionization of residual amines, improving peak shape; compatible with potential MS transfer. |
| Mobile Phase B | Acetonitrile (LC Grade) | Stronger elution strength than methanol, sharpening the carbamate peak. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal HETP on 3.5-5 µm columns. |
| Column Temp | 35°C | Improves mass transfer and reproducibility. |
| Detection | UV @ 254 nm | Targets the π-π* transitions of the phenyl ring. |
| Injection Vol | 10 µL | Standard loop volume; adjust based on sample concentration. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 30 | 70 | Linear Ramp (Elution of Target) |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Standard Preparation Protocol
-
Stock Solution: Weigh 10 mg of Ethyl (4-(3-oxomorpholino)phenyl)carbamate Reference Standard into a 100 mL volumetric flask. Dissolve in 20 mL DMSO (to ensure solubility), then dilute to volume with Acetonitrile. (Conc: 100 µg/mL).
-
Working Standard: Dilute 1 mL of Stock Solution into a 100 mL flask with Mobile Phase A:B (50:50). (Conc: 1 µg/mL).
Method B: LC-MS/MS for Trace Analysis
Objective: To detect the impurity at trace levels (<10 ppm) in the final API, ensuring compliance with genotoxic impurity limits if applicable.
Mass Spectrometry Parameters (ESI+)
The presence of the morpholine nitrogen and the carbamate group makes the molecule amenable to Positive Electrospray Ionization (ESI+).
| Parameter | Setting |
| Ion Source | ESI (Positive Mode) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 400°C |
| Cone Gas | 50 L/hr |
| Precursor Ion | 265.3 [M+H]⁺ |
MRM Transitions (Quantification & Confirmation)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Inference |
| Quantifier | 265.3 | 219.2 | 15 | Loss of Ethanol (Carbamate cleavage) |
| Qualifier 1 | 265.3 | 160.1 | 25 | Cleavage of Morpholinone ring |
| Qualifier 2 | 265.3 | 132.1 | 35 | Phenyl-Amine fragment |
LC-MS Interface Protocol
-
Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).
-
Mobile Phase: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B) to enhance protonation.
-
Flow Rate: 0.3 mL/min.
Analytical Workflow Diagram
Figure 2: Decision matrix and workflow for the analysis of Rivaroxaban Ethyl Carbamate.
Validation & Troubleshooting
System Suitability Criteria
-
Tailing Factor: NMT 1.5 (Carbamates can tail if silanol interactions occur; ensure end-capped columns are used).
-
Resolution: > 2.0 between the Ethyl Carbamate impurity and the Rivaroxaban main peak.
-
Precision: %RSD < 2.0% for 6 replicate injections of the standard.
Common Issues & Solutions
-
Peak Broadening: Often caused by the sample solvent being stronger than the mobile phase.
-
Fix: Dilute the sample with Mobile Phase A (Buffer) up to 50% before injection.
-
-
Carryover: The carbamate moiety can be sticky.
-
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (80:20:0.1).
-
-
Sensitivity Drift (MS): Suppression from matrix effects.
-
Fix: Use a deuterated internal standard if available, or use the standard addition method.
-
References
-
USP Reference Standards. Rivaroxaban Ethyl Carbamate (Ethyl 4-(3-oxomorpholino)phenylcarbamate). United States Pharmacopeia. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394627 (Related Carbamates). PubChem. Link
-
World Intellectual Property Organization. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Rivaroxaban Intermediate).[4] WO2019138362.[4] Link[4]
-
BOC Sciences. Rivaroxaban Impurity Standards.[]
Sources
Application Note: HPLC Method Development for Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Abstract & Introduction
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical synthetic intermediate in the manufacturing of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor used for anticoagulation. In the synthetic pathway, this carbamate is typically formed by the protection of 4-(4-aminophenyl)morpholin-3-one or as a precursor to the oxazolidinone formation steps.[1]
Control of this intermediate is vital for two reasons:
-
Process Control: As a raw material, its purity directly impacts the yield and impurity profile of the final Rivaroxaban API.
-
Impurity Monitoring: Unreacted traces of this carbamate in the final drug substance must be quantified at trace levels (typically <0.15%).
This application note outlines a robust Reversed-Phase HPLC (RP-HPLC) method designed for the assay and purity analysis of this specific carbamate. The method utilizes an acidic mobile phase to ensure stability and peak symmetry, leveraging the hydrophobic selectivity of C18 chemistry.
Method Development Strategy
Physicochemical Profiling & Column Selection
-
Molecule: Ethyl (4-(3-oxomorpholino)phenyl)carbamate contains a phenyl ring, a morpholinone (lactam) ring, and a carbamate linkage.
-
Polarity: Moderately lipophilic (LogP ~1.5–2.0).
-
Solubility: Low solubility in pure water; soluble in Acetonitrile (ACN), Methanol (MeOH), and DMSO.
-
Chromatographic Behavior: The morpholinone nitrogen is part of a lactam, reducing its basicity compared to a free morpholine. However, residual free amine precursors (4-(4-aminophenyl)morpholin-3-one) are basic.
-
Selection: A C18 (L1) column is selected for its ability to separate the neutral carbamate from the more polar amine precursor and hydrolytic degradants.
Mobile Phase & pH Logic
-
Buffer: 0.1% Orthophosphoric Acid (H₃PO₄) is chosen to maintain pH ~2.5.
-
Reasoning: Low pH suppresses the ionization of residual silanols on the column stationary phase, preventing peak tailing. It also ensures any amine impurities are fully protonated, eluting earlier than the neutral carbamate.
-
-
Solvent B: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and better peak shape for aromatic carbamates.
Detection Wavelength[2][3]
-
UV Scan: The compound exhibits strong absorption in the UV region due to the aromatic ring and the amide/carbamate conjugation.
-
Selection: 250 nm provides an optimal balance of sensitivity for the main peak and detection of related benzenoid impurities.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting / Specification |
| Instrument | HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1 |
| Column Temp. | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm (Bandwidth 4 nm, Reference off) |
| Run Time | 20 Minutes |
Mobile Phase Preparation
-
Mobile Phase A (MPA): Add 1.0 mL of 85% Orthophosphoric acid to 1000 mL of HPLC-grade water. Mix and filter through a 0.22 µm membrane.
-
Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).
Gradient Program
A gradient is necessary to separate the target carbamate from potential late-eluting dimers or early-eluting amine precursors.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 12.00 | 10 | 90 | Linear Ramp (Elution of Main Peak) |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Return to Initial |
| 20.00 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation
Diluent: Acetonitrile : Water (50:50 v/v).
-
Note: The sample must be fully dissolved.[2] If solubility issues arise, dissolve initially in 10% DMSO or 100% ACN, then dilute with water.
Standard Solution (0.5 mg/mL):
-
Weigh 25 mg of Ethyl (4-(3-oxomorpholino)phenyl)carbamate Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add 25 mL ACN and sonicate until dissolved.
-
Dilute to volume with Water.
Analytical Workflow Visualization
The following diagram illustrates the logical flow of the analytical method, from sample preparation to data processing, highlighting critical decision points.
Caption: Step-by-step analytical workflow for the quantification of Ethyl (4-(3-oxomorpholino)phenyl)carbamate.
Method Validation (ICH Q2(R2) Alignment)
To ensure the method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines [1].
System Suitability Testing (SST)
Before analyzing samples, inject the Standard Solution (n=5) to verify system performance.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ± 5% RSD | Ensures flow/gradient stability. |
| Peak Area | ≤ 2.0% RSD | Confirms injection precision. |
| Tailing Factor (T) | ≤ 1.5 | Indicates minimal secondary interactions. |
| Theoretical Plates (N) | > 5000 | Ensures adequate column efficiency. |
Specificity
Inject the Diluent (Blank) and a known impurity marker (e.g., 4-(4-aminophenyl)morpholin-3-one).
-
Requirement: No interfering peaks at the retention time of the main carbamate peak. The resolution (Rs) between the amine precursor and the carbamate must be > 2.0.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Requirement: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Spike the analyte into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.
-
Requirement: Mean recovery between 98.0% and 102.0%.
Synthesis Context & Impurity Logic
Understanding the chemical origin of the analyte helps in identifying potential unknown peaks.
Caption: Synthetic pathway showing the precursor-product relationship. The method must separate the Precursor (Red) from the Target (Green).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction or Column aging. | Ensure Mobile Phase A pH is ≤ 3.0. Replace column if N < 2000. |
| Retention Drift | Temperature fluctuation or Organic evaporation. | Use a column oven (30°C). Cap solvent bottles tightly. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial gradient conditions (high water content) or reduce injection volume. |
| High Backpressure | Particulates in sample. | Filter all samples through 0.22 µm PVDF or PTFE filters. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][4]
-
Frontiers in Pharmacology. (2022). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban.
-
BOC Sciences. Rivaroxaban Related Compound (Ethyl 4-(3-Oxomorpholino)-Phenylcarbamate) - Product Information.[]
-
Google Patents. CN108061767A - Method of HPLC separation determination of Rivaroxaban intermediates and its related impurities.
Sources
- 1. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 2. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
Application Note: Quantitative Analysis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in Plasma by LC-MS/MS
Abstract
This protocol details a robust LC-MS/MS methodology for the quantification of Ethyl (4-(3-oxomorpholino)phenyl)carbamate, a critical synthetic intermediate and potential degradation impurity of the anticoagulant Rivaroxaban. The method utilizes Solid Phase Extraction (SPE) for optimal matrix cleanup and a reversed-phase UHPLC gradient coupled with positive electrospray ionization (ESI+). The assay is designed to meet FDA/EMA bioanalytical validation criteria, achieving a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
Introduction & Scientific Rationale
The Analyte
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (MW 264.[1][2]28) consists of a phenyl ring substituted with a morpholin-3-one moiety and an ethyl carbamate group. As a precursor to Rivaroxaban, its control is essential during drug substance manufacturing. Furthermore, in preclinical species, carbamate cleavage can yield 4-(4-aminophenyl)morpholin-3-one, making the parent carbamate a target for metabolic stability studies.
Experimental Design Strategy
-
Chromatography: A C18 stationary phase is selected due to the analyte's moderate lipophilicity (LogP ~1.2). A biphasic gradient (Water/Acetonitrile) ensures separation from the more polar amine metabolite and the more hydrophobic parent drug Rivaroxaban.
-
Mass Spectrometry: The carbamate functionality is susceptible to in-source fragmentation. Soft ionization parameters are critical. The selected MRM transitions target the stable aminophenyl-morpholinone core, ensuring specificity.
-
Sample Preparation: Protein Precipitation (PPT) often suffers from ion suppression for carbamates. This protocol employs Solid Phase Extraction (SPE) using a polymeric HLB (Hydrophilic-Lipophilic Balanced) sorbent to remove phospholipids and maximize recovery.
Materials and Reagents
-
Reference Standard: Ethyl (4-(3-oxomorpholino)phenyl)carbamate (>98% purity).
-
Internal Standard (IS): Ethyl (4-(3-oxomorpholino)phenyl)carbamate-d5 (custom synthesis recommended) or Rivaroxaban-d4 as a surrogate.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS grade Formic Acid (FA), Ammonium Formate.
-
SPE Cartridges: Waters Oasis HLB 30 mg/1 cc or Phenomenex Strata-X 33u.
Solution Preparation
Stock Solutions
-
Analyte Stock (1.0 mg/mL): Dissolve 1.0 mg of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in 1.0 mL of DMSO. Sonicate for 5 mins. Store at -20°C.
-
IS Stock (1.0 mg/mL): Dissolve 1.0 mg of IS in 1.0 mL DMSO.
Working Solutions
-
Standard Spiking Solutions: Serially dilute Analyte Stock with 50:50 ACN:Water to generate concentrations of 10, 20, 50, 200, 1000, 5000, and 10000 ng/mL.
-
IS Working Solution: Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water.
Sample Preparation Protocol (Solid Phase Extraction)
This workflow is designed to minimize matrix effects, crucial for detecting low-level impurities.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of IS Working Solution. Vortex gently.
-
Pre-treatment: Add 300 µL of 0.1% Formic Acid in Water. Vortex for 30s to disrupt protein binding.
-
Conditioning:
-
Add 1 mL MeOH to SPE cartridge. Draw through.
-
Add 1 mL Water to SPE cartridge. Draw through.
-
-
Loading: Load the pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (1 mL/min).
-
Washing:
-
Wash 1: 1 mL 5% MeOH in Water (Removes salts/proteins).
-
Wash 2: 1 mL 20% ACN in Water (Removes hydrophobic interferences; Critical step—ensure analyte is not eluted).
-
-
Elution: Elute with 500 µL of 100% ACN.
-
Evaporation: Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and centrifuge at 10,000 x g for 5 min. Transfer to autosampler vials.
LC-MS/MS Method Parameters
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 50 x 2.1 mm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Loading |
| 3.00 | 90 | Elution Gradient |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 6.00 | 10 | End of Run |
Mass Spectrometry
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Ionization: ESI Positive (ESI+).[3]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.[4]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role | Mechanism |
| Ethyl (4-(3-oxomorpholino)phenyl)carbamate | 265.1 | 193.1 | 50 | 25 | Quantifier | Loss of Ethyl Carbamate (-C3H4O2) |
| 265.1 | 219.1 | 50 | 18 | Qualifier | Loss of Ethanol (-C2H6O) | |
| IS (Rivaroxaban-d4) | 440.1 | 145.0 | 50 | 30 | IS Quant | Chlorothiophene moiety |
Note: If using the specific d5-IS, the transition would be 270.1 -> 198.1.
Method Validation Criteria (FDA/EMA)
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 (Weighted 1/x²) |
| Accuracy | ±15% (±20% at LLOQ) |
| Precision (CV) | <15% (<20% at LLOQ) |
| Recovery | Consistent across QC levels (Target > 70%) |
| Matrix Effect | 85-115% (IS normalized) |
Visualizations
Analytical Workflow Diagram
Caption: Step-by-step Solid Phase Extraction (SPE) workflow ensuring optimal recovery and matrix cleanup.
Fragmentation Logic (Mechanism)
Caption: Proposed ESI+ fragmentation pathway. The 193.1 fragment represents the stable metabolic core.
Troubleshooting & Optimization
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids.
-
Fix: Ensure the SPE wash step with 20% ACN is performed. If using PPT, switch to SPE.
-
-
Issue: Peak Tailing.
-
Cause: Interaction of the morpholinone nitrogen with silanols.
-
Fix: Increase Ammonium Formate concentration to 5-10 mM or use a "Charged Surface Hybrid" (CSH) column.
-
-
Issue: Carryover.
-
Cause: Carbamates can stick to injector seals.
-
Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.
-
References
-
Mukhopadhyay, P. et al. (2019). "A Validated LCMS/MS Method for Estimation of Rivaroxaban in Human Plasma." International Journal of Research in Pharmaceutical and Biomedical Sciences. Link
-
Chavakula, R. et al. (2020).[5] "Validated LC-MS/MS Method for the Determination of Three Genotoxic Impurities in Rivaroxaban Drug Substance." Semantic Scholar. Link
-
Rohde, G. et al. (2008). "Determination of rivaroxaban—a novel, oral, direct Factor Xa inhibitor—in human plasma by high-performance liquid chromatography-tandem mass spectrometry."[5] Journal of Chromatography B. Link
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Sources
Application Note: Qualification and Use of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in Rivaroxaban Impurity Profiling
[1]
Introduction & Strategic Context
In the development and quality control of Rivaroxaban (a direct Factor Xa inhibitor), the rigorous identification of process-related impurities is a critical requirement for compliance with ICH Q3A(R2) and Q3B(R2) guidelines.
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1), often referred to as Rivaroxaban Ethyl Carbamate , is a specific impurity arising from the synthetic pathway of the Rivaroxaban API. Its presence typically indicates side reactions involving the key intermediate 4-(4-aminophenyl)morpholin-3-one with ethyl chloroformate or ethanol-mediated carbamoylation events during the manufacturing process.
This Application Note provides a validated framework for using this compound as a Reference Standard to establish system suitability, calculate relative response factors (RRF), and ensure the purity of Rivaroxaban drug substances.
Chemical Identity & Properties[2][3]
| Property | Specification |
| Chemical Name | Ethyl (4-(3-oxomorpholino)phenyl)carbamate |
| Synonyms | Rivaroxaban Ethyl Carbamate; N-[4-(3-Oxo-4-morpholinyl)phenyl]carbamic acid ethyl ester |
| CAS Number | 1327778-39-1 |
| Molecular Formula | |
| Molecular Weight | 264.28 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water |
| Storage | 2-8°C (Hygroscopic; store under inert gas recommended) |
Mechanistic Origin & Control Strategy
Understanding the origin of this impurity is essential for root-cause analysis in production. The impurity is structurally derived from the aniline intermediate used to build the Rivaroxaban core.
Visualization 1: Impurity Formation Pathway
This diagram illustrates the likely synthetic origin where the aniline intermediate reacts with an ethylating agent (e.g., Ethyl Chloroformate) instead of the intended oxazolidinone precursor.
Figure 1: Mechanistic pathway showing the divergence from the main Rivaroxaban synthesis to the formation of the Ethyl Carbamate impurity.
Experimental Protocols
Protocol 1: Preparation of Reference Standard Stock Solutions
Objective: Create a stable, accurate stock solution for HPLC injection. Safety Note: Treat this compound as a potential irritant. Wear nitrile gloves and safety glasses.
-
Weighing: Accurately weigh 10.0 mg of Ethyl (4-(3-oxomorpholino)phenyl)carbamate reference standard into a 20 mL volumetric flask.
-
Dissolution: Add approximately 10 mL of Acetonitrile (HPLC Grade) . Sonicate for 5 minutes or until completely dissolved. Ensure no particulate matter remains.
-
Dilution: Make up to volume with Water (Milli-Q grade) to reach a final concentration of 0.5 mg/mL.
-
Note: If precipitation occurs upon adding water, use a diluent of 50:50 Acetonitrile:Water.
-
-
Storage: Transfer to an amber HPLC vial. Stable for 24 hours at ambient temperature or 7 days at 4°C.
Protocol 2: HPLC Method for Impurity Quantitation
Objective: Separate the Ethyl Carbamate impurity from the Rivaroxaban API and other related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 250 nm (Primary) and 270 nm (Secondary confirmation) |
| Run Time | 25 minutes |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol 3: System Suitability & Validation Criteria
Before releasing data, the analytical system must meet the following acceptance criteria using the standard prepared in Protocol 1.
-
Retention Time (RT): The impurity typically elutes before Rivaroxaban due to the lack of the thiophene-oxazolidinone tail.
-
Expected RT: ~8-12 minutes (dependent on exact column).
-
-
Resolution (
): Resolution between Ethyl (4-(3-oxomorpholino)phenyl)carbamate and any adjacent peak (e.g., Aniline precursor) must be > 1.5. -
Tailing Factor (
): 0.8 ≤ T ≤ 1.5. -
Precision: Inject the standard solution 6 times. The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%.
Analytical Workflow Visualization
Visualization 2: QC Workflow for Impurity Analysis
This flowchart defines the logical steps for routine QC testing using this reference standard.
Figure 2: Step-by-step decision tree for the qualification of Rivaroxaban batches using the Ethyl Carbamate reference standard.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]
-
Pharmaffiliates. Ethyl (4-(3-oxomorpholino)phenyl)carbamate Product Data. Available at: [Link]
-
Perzborn, E., et al. (2011). The discovery and development of rivaroxaban.[][2] Nature Reviews Drug Discovery. (Contextual reference for Rivaroxaban synthesis).
Application Note: Control and Quantification of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in Rivaroxaban Formulation Studies
Executive Summary
In the development of Rivaroxaban (Xarelto) formulations, the purity of the Active Pharmaceutical Ingredient (API) is paramount. Among the critical process-related impurities (PRIs) is Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1).[][2] This compound serves as a key synthetic intermediate in the construction of the oxazolidinone core. Its presence in the final dosage form indicates either incomplete conversion during API synthesis or insufficient purification.
This Application Note provides a comprehensive protocol for the detection, quantification, and control of this specific carbamate impurity within Rivaroxaban solid oral dosage forms. It addresses the regulatory requirements (ICH Q3A/Q3B) for impurity profiling and offers a validated HPLC-UV methodology suitable for QC release testing and stability studies.
Chemical Context & Origin
To control an impurity, one must understand its origin. Rivaroxaban is a direct Factor Xa inhibitor synthesized via a convergent route. The target impurity, Ethyl (4-(3-oxomorpholino)phenyl)carbamate , acts as a protected form of the aniline precursor or an activated intermediate destined to react with chiral glycidyl derivatives to form the oxazolidinone ring.
Synthetic Pathway and Impurity Formation
The impurity is formed during the protection of 4-(4-aminophenyl)morpholin-3-one with ethyl chloroformate. If this intermediate does not fully react with the subsequent chiral epoxide (e.g., (S)-glycidyl phthalimide) or is not purged during crystallization, it carries over into the API.
Visualization: Synthetic Origin
The following diagram illustrates the specific step where the carbamate is generated and how it relates to the final Rivaroxaban structure.
Caption: Synthetic pathway highlighting the formation of the Carbamate intermediate and its potential carryover into the final API.
Critical Quality Attributes (CQA) & Risk Assessment
In formulation studies, this carbamate is classified as a Process-Related Impurity (PRI) . Unlike degradation products formed by hydrolysis (e.g., ring-opened species), this impurity is stable but undesirable.
| Attribute | Description | Risk Level |
| Classification | Synthetic Intermediate / Organic Impurity | Moderate |
| Regulatory Limit | NMT 0.15% (ICH Q3A/Q3B) | High (Strict Control) |
| Solubility | Low aqueous solubility; soluble in organic solvents (MeCN, DMSO) | Affects Extraction |
| Detection | UV Absorbance (distinct chromophore from Rivaroxaban) | Low (Good Detectability) |
Why is this critical for Formulators? If the formulation process involves wet granulation or interaction with acidic excipients, there is a theoretical risk of carbamate hydrolysis, though the primary concern is quantifying the initial level present in the raw API before it is locked into the tablet matrix.
Analytical Protocol: HPLC Quantification
This protocol is designed to separate the Ethyl carbamate impurity from the main Rivaroxaban peak and other known degradants (such as the aminophenyl morpholinone).
Instrumentation & Conditions
-
System: High-Performance Liquid Chromatography (HPLC) with PDA/UV detector.
-
Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or Thermo Hypersil ODS.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 250 nm (The carbamate and Rivaroxaban both absorb strongly here).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.0 with dilute Orthophosphoric Acid.
-
Rationale: Acidic pH suppresses the ionization of the morpholinone nitrogen, improving peak shape and retention.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 90 | 10 | Re-equilibration |
| 35.0 | 90 | 10 | End |
Sample Preparation (Tablet Formulation)
Objective: Extract the impurity from the tablet matrix without inducing degradation.
-
Weighing: Weigh 20 tablets and determine the average weight. Grind into a fine powder.
-
Equivalent Weight: Transfer powder equivalent to 10 mg of Rivaroxaban into a 50 mL volumetric flask.
-
Diluent: Add 30 mL of Diluent (Acetonitrile:Water 60:40 v/v).
-
Sonication: Sonicate for 20 minutes with intermittent shaking. Maintain temperature < 25°C to prevent thermal degradation.
-
Makeup: Dilute to volume with Diluent.
-
Filtration: Filter through a 0.45 µm PVDF syringe filter. Discard the first 2 mL of filtrate.
Method Validation & System Suitability
To ensure the data is reliable (Trustworthiness), the following System Suitability Testing (SST) criteria must be met before running unknown samples.
Retention Time Strategy
The Ethyl carbamate impurity is less lipophilic than the final Rivaroxaban molecule (which contains a chlorothiophene moiety) but more lipophilic than the amine precursor.
-
Approximate Retention Times:
-
Amine Precursor: ~4-5 min
-
Ethyl Carbamate Impurity: ~12-14 min
-
Rivaroxaban (Main Peak): ~18-20 min
-
System Suitability Criteria
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between Impurity and Rivaroxaban |
| Tailing Factor (T) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 5000 |
| % RSD (n=6) | < 2.0% for Area and Retention Time |
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) for analyzing this impurity in a formulation lab.
Caption: Step-by-step analytical workflow for extracting and quantifying the carbamate impurity from tablet formulations.
Troubleshooting & Optimization
-
Peak Tailing: If the carbamate peak tails, increase the buffer concentration to 20 mM or adjust pH slightly lower (2.8). The morpholine ring can interact with residual silanols on the column.
-
Co-elution: If the carbamate co-elutes with the "Aminomethyl" degradation product, lower the initial % Acetonitrile in the gradient to 5% to increase retention of early eluters.
-
Ghost Peaks: Ensure the "Ethyl Chloroformate" reagent is not present. It is volatile and usually removed, but derivatives can appear if the API washing was poor.
References
-
Srinivasrao, V., et al. (2018).[4] "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities." Symbiosis Online Publishing. Link
-
Bhupatiraju, R. V., et al. (2022).[5] "A Novel Rivaroxaban Degradation Impurity Detection by RP-HPLC." Rasayan Journal of Chemistry, 15(4), 2373-2381.[5] Link
-
Bayer Intellectual Property GmbH. (2011). "Process for the preparation of rivaroxaban and intermediates thereof." EP Patent 2521723 A1. Link
-
USP Reference Standards. "Rivaroxaban Ethyl Carbamate."[6] USP Catalog No. 1A02250.[6] Link
-
Sekhar Reddy, B. R., et al. (2016). "Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities... in Rivaroxaban." MDPI / SciPharm. Link
Sources
Laboratory synthesis protocol for Ethyl (4-(3-oxomorpholino)phenyl)carbamate
[1]
Strategic Overview & Retrosynthesis
Target Molecule: Ethyl (4-(3-oxomorpholino)phenyl)carbamate CAS: 1327778-39-1 Role: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban).
Scientific Rationale
The synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate represents a critical protection and activation step in the construction of anticoagulant pharmacophores. The morpholin-3-one ring is a bioisostere for other cyclic lactams, providing metabolic stability and hydrogen-bond accepting capability. The ethyl carbamate moiety serves two functions:
-
Protection: It protects the aniline nitrogen during subsequent electrophilic aromatic substitutions or side-chain modifications.
-
Activation: In some convergent routes, the carbamate acts as a leaving group precursor or a direct linker for coupling with oxazolidinone derivatives.
Retrosynthetic Pathway
The most robust laboratory-scale synthesis follows a linear "Process Chemistry" route. The strategy involves constructing the morpholinone ring first (to avoid chemoselectivity issues with the carbamate), reducing the nitro group, and finally installing the carbamate.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the morpholinone core followed by carbamate protection.
Safety & Prerequisites
Critical Hazards:
-
Ethyl Chloroformate: Highly toxic, lachrymator, corrosive. Handle only in a fume hood.
-
4-Nitroaniline: Toxic by inhalation and skin contact.
-
Hydrogenation (Optional Step): If using H2/Pd-C, ensure proper grounding to prevent ignition of solvent vapors.
Reagent Preparation:
-
Solvents: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) is preferred for the final step to minimize hydrolysis of the chloroformate.
-
Base: Saturated aqueous NaHCO3 or Pyridine.
Detailed Experimental Protocols
Protocol A: Synthesis of the Target (Carbamate Formation)
For researchers who have commercially purchased or pre-synthesized the amine precursor.
Reaction:
Materials:
-
4-(4-aminophenyl)morpholin-3-one (1.0 eq)[1]
-
Ethyl chloroformate (1.2 eq)
-
Sodium Bicarbonate (NaHCO3) (2.5 eq)
-
Solvent: Ethyl Acetate (EtOAc) / Water (Biphasic system)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, suspend 4-(4-aminophenyl)morpholin-3-one (5.0 g, 26.0 mmol) in Ethyl Acetate (50 mL).
-
Base Addition: Add a solution of NaHCO3 (5.46 g, 65.0 mmol) dissolved in Water (50 mL). The system will be biphasic.
-
Cooling: Cool the mixture to 0–5 °C using an ice bath. Vigorous stirring is essential to ensure phase transfer.
-
Acylation: Add Ethyl chloroformate (3.0 mL, 31.2 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Note: Exothermic reaction; maintain internal temperature <10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
-
Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (lower Rf) should disappear, and the carbamate (higher Rf) should appear.
-
Work-up:
-
Isolation: Concentrate the filtrate under reduced pressure. The product often precipitates as a white to off-white solid upon concentration.
-
Purification: Recrystallize from Ethanol/Heptane if necessary.
Expected Yield: 90–95% Appearance: White crystalline solid.
Protocol B: Upstream Synthesis of Precursor (The Morpholinone Ring)
Required if starting from basic commodity chemicals (4-Nitroaniline).
Step 1: Ring Construction
Mechanism: Acylation of aniline followed by intramolecular alkylation.
-
Setup: Dissolve 4-Nitroaniline (13.8 g, 100 mmol) in Toluene (150 mL).
-
Acylation: Add 2-(2-chloroethoxy)acetyl chloride (17.3 g, 110 mmol) dropwise at reflux. Caution: HCl gas evolution.
-
Cyclization: After 2 hours at reflux, cool to 50°C. Add TBAB (Tetrabutylammonium bromide, 1.0 g) and 50% NaOH solution (20 mL). Stir vigorously at 50–60°C for 4 hours.
-
Isolation: Cool to RT. Wash the organic layer with water.[2][4][5] Concentrate to obtain 4-(4-nitrophenyl)morpholin-3-one .
Step 2: Nitro Reduction
-
Hydrogenation: Dissolve the nitro intermediate (10 g) in Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (1.0 g, 50% wet).
-
Reduction: Hydrogenate at 3–5 bar (45–75 psi) H2 pressure at RT for 6 hours.
-
Filtration: Filter through Celite to remove Pd/C.
-
Concentration: Evaporate solvent to yield 4-(4-aminophenyl)morpholin-3-one (Precursor for Protocol A).
Analytical Validation
The following data confirms the identity of the target: Ethyl (4-(3-oxomorpholino)phenyl)carbamate .
| Technique | Parameter | Expected Signal / Value | Assignment |
| HPLC | Purity | >98.5% (Area %) | Main Peak |
| 1H NMR | Triplet (3H) | Ethyl -CH3 | |
| 1H NMR | Multiplet (2H) | Morpholine -CH2-N | |
| 1H NMR | Multiplet (2H) | Morpholine -CH2-O | |
| 1H NMR | Quartet (2H) | Ethyl -O-CH2- | |
| 1H NMR | Singlet (2H) | Morpholine -CO-CH2-O | |
| 1H NMR | Doublets (4H) | Aromatic (AA'BB' system) | |
| 1H NMR | Broad Singlet (1H) | Carbamate -NH | |
| MS (ESI) | m/z | 265.1 [M+H]+ | Molecular Ion |
Process Logic & Troubleshooting
Figure 2: Logical workflow for the carbamate protection step (Protocol A).
Troubleshooting Guide:
-
Issue: Low Yield.
-
Cause: Hydrolysis of Ethyl Chloroformate before reaction with amine.
-
Solution: Ensure the system is cooled to 0°C during addition. Increase reagent excess to 1.5 eq.
-
-
Issue: Sticky Solid/Oil.
-
Cause: Residual solvent or impurities.[6]
-
Solution: Triturate the crude oil with cold Diethyl Ether or Heptane to induce crystallization.
-
-
Issue: Incomplete Reaction.
-
Cause: pH drop (acidic conditions protonate the amine).
-
Solution: Ensure excess NaHCO3 is present to maintain pH > 8.
-
References
-
Bayer Healthcare AG. (2005).[7] Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[8][1][6][7][9][10] WO 2005/026135.[7] Link
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
-
Mali, P., et al. (2015).[6] Facile approach for the synthesis of rivaroxaban using alternate synthon.[6] Sustainable Chemical Processes, 3,[11][12] 11. Link
-
Wehlan, H., et al. (2001). Substituted Oxazolidinones and their Use in the Field of Blood Coagulation. WO 01/47919. Link
Sources
- 1. CN103524447A - Method for synthesizing rivaroxaban intermediate 4-(4-aminophenyl)-3-molindone - Google Patents [patents.google.com]
- 2. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]
- 3. CN102702186B - The synthetic method of rivaroxaban - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 8. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 10. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 11. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 12. CN102786516A - Method for synthesizing rivaroxaban - Google Patents [patents.google.com]
Technical Application Note: In Vitro Profiling of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (EOMPC)
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1322625-64-8), hereafter referred to as EOMPC , is a critical synthetic intermediate in the manufacturing of oxazolidinone-based Factor Xa inhibitors, most notably Rivaroxaban (Xarelto).
Structurally, EOMPC represents the N-ethoxycarbonyl protected form of the aniline precursor, 4-(4-aminophenyl)morpholin-3-one. In the synthesis of Rivaroxaban, EOMPC typically undergoes a cyclization reaction with glycidyl derivatives (e.g., (R)-glycidyl butyrate) to form the central oxazolidinone core.
Why Assay This Intermediate? While EOMPC is not the final Active Pharmaceutical Ingredient (API), in vitro profiling is mandatory for three reasons:
-
Impurity Qualification: Regulatory bodies (ICH M7/Q3A) require the assessment of biological activity for process-related impurities.
-
Safety Assessment: Carbamates are potential structural alerts. Determining if EOMPC hydrolyzes to the free aniline (a potential mutagen) under physiological conditions is critical.
-
Structure-Activity Relationship (SAR): Understanding the loss of potency when the oxazolidinone core is absent (replaced by the linear carbamate) validates the pharmacophore model of Factor Xa inhibitors.
Chemical Lineage & Role
Figure 1 illustrates the position of EOMPC within the Rivaroxaban synthetic pathway.
Caption: Synthesis pathway highlighting EOMPC as the pivotal carbamate intermediate preceding the oxazolidinone ring formation.
Protocol A: Comparative Factor Xa Inhibition Screen
Objective: To quantify the residual anticoagulant potency of EOMPC relative to Rivaroxaban. This ensures that trace levels of this impurity do not contribute significantly to the pharmacological effect of the final drug product.
Mechanism: This assay utilizes a chromogenic substrate (e.g., S-2222 or equivalent) specific to Factor Xa. The enzyme cleaves the substrate, releasing p-nitroaniline (pNA), which is measured spectrophotometrically at 405 nm.[1] Inhibitors prevent this cleavage.
Materials
-
Enzyme: Human Factor Xa (Purified), 0.5 U/mL stock.
-
Substrate: Chromogenic Substrate S-2222 (Bz-Ile-Glu(g-OR)-Gly-Arg-pNA).
-
Buffer: Tris-HCl (50 mM, pH 8.4), NaCl (150 mM), CaCl2 (5 mM), BSA (0.1%).
-
Controls: Rivaroxaban (Positive Control), DMSO (Vehicle Control).
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve EOMPC in 100% DMSO to a stock concentration of 10 mM.
-
Prepare serial dilutions (1:3) in assay buffer to generate a range from 100 µM down to 0.1 nM.
-
Note: EOMPC has lower solubility than the salt forms; ensure no precipitation occurs at 100 µM.
-
-
Enzyme Incubation:
-
Add 25 µL of diluted EOMPC or Control to a 96-well microplate.
-
Add 50 µL of Factor Xa solution (0.1 U/mL final concentration).
-
Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 25 µL of Chromogenic Substrate (400 µM final concentration).
-
Mix immediately on a plate shaker for 30 seconds.
-
-
Kinetic Monitoring:
-
Measure Absorbance at 405 nm (A405) every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial velocity (
) of pNA release.
-
Data Analysis & Expected Results
Calculate % Inhibition using the formula:
Interpretation:
-
Rivaroxaban: Expected IC50 ≈ 0.7 - 1.0 nM (High Potency).
-
EOMPC: Expected IC50 > 10 µM (Low/No Potency).
Protocol B: Hydrolytic Stability & Aniline Release
Objective: To assess the stability of the carbamate linkage in EOMPC under physiological conditions. Critical Safety Parameter: Carbamate hydrolysis releases 4-(4-aminophenyl)morpholin-3-one , a primary aniline. Primary anilines are structural alerts for genotoxicity (Ames positive potential). This assay quantifies the risk of "reversion" to the mutagenic precursor in plasma.
Workflow Diagram
Caption: Workflow for assessing the hydrolytic stability of EOMPC in biological matrices.
Methodology
-
Matrix Preparation:
-
Plasma: Pooled human plasma (heparinized).[4]
-
Simulated Gastric Fluid (SGF): 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl, diluted to 1L (pH 1.2).
-
-
Incubation:
-
Spike EOMPC into the matrix to a final concentration of 1 µM (0.1% DMSO).
-
Incubate at 37°C with gentle agitation.
-
-
Sampling & Quenching:
-
At
minutes, remove 50 µL aliquots. -
Immediately add 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
-
LC-MS/MS Analysis:
-
Inject supernatant onto a C18 column (e.g., Waters BEH C18).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: Monitor two channels:
-
Parent (EOMPC): [M+H]+ = 265.1
-
Metabolite (Aniline): [M+H]+ = 193.1 (4-(4-aminophenyl)morpholin-3-one).
-
-
Data Reporting
Report the Half-life (
| Matrix | Stability Rating | Risk Assessment |
| PBS (pH 7.4) | High ( | Chemical stability is acceptable for storage. |
| SGF (pH 1.2) | Moderate/Low | Acid-catalyzed hydrolysis may occur; mimics oral ingestion. |
| Plasma | Variable | Esterases may cleave the carbamate. Rapid conversion >10% implies EOMPC acts as a prodrug for the aniline in vivo. |
References
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link
-
Perzborn, E., et al. (2011). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis. Link
-
ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH.org. Link
-
U.S. Pharmacopeia. (2023). "Rivaroxaban Related Compound A (Ethyl 4-(3-oxomorpholino)phenylcarbamate)." USP Reference Standards Catalog. Link
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 4. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Application Note: Utilization of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
CAS No: 1327778-39-1 | Molecular Formula: C₁₃H₁₆N₂O₄ | Molecular Weight: 264.28 g/mol []
Introduction & Core Utility
In the high-stakes landscape of anticoagulant development, Ethyl (4-(3-oxomorpholino)phenyl)carbamate serves a dual purpose: it is a robust protected synthon for the synthesis of Factor Xa inhibitors (specifically Rivaroxaban) and a critical analytical reference standard for impurity profiling.
Structurally, the molecule consists of the pharmacologically essential 4-(4-aminophenyl)morpholin-3-one (APMP) core, where the reactive aniline nitrogen is masked by an ethyl carbamate group. This protection confers oxidative stability, allowing the compound to be stored and purified more easily than its free amine counterpart, which is prone to oxidation (browning) upon air exposure.
Primary Applications
-
Synthetic Precursor: Acts as a stable "bank" for the APMP intermediate. It can be hydrolyzed on-demand to release the high-purity aniline required for the construction of the oxazolidinone ring in Rivaroxaban.
-
Impurity Qualification: It is a known process-related impurity in Rivaroxaban manufacturing (often designated as "Rivaroxaban Related Compound" in pharmacopeial monographs). It forms if ethyl chloroformate is used during synthesis or if ethanol interacts with isocyanate intermediates.
Synthetic Utility: The "Protected Synthon" Strategy
Context: The synthesis of Rivaroxaban requires the coupling of the APMP aniline with a chiral epoxide or chlorothiophene derivative. However, the free aniline (APMP) is sensitive. Using the ethyl carbamate derivative allows chemists to purify the core scaffold via crystallization before the sensitive final coupling steps.
Protocol 1: Controlled Deprotection (Amine Liberation)
This protocol describes the conversion of the carbamate back to the active amine (APMP). This is a self-validating step: the shift in solubility and HPLC retention time confirms the transformation.
Reagents:
-
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (Start Material)[][2]
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Ethanol (EtOH), absolute
-
Ethyl Acetate (EtOAc) for extraction
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of the carbamate in 30 mL of Ethanol.
-
Base Addition: Add 15 mL of 2M NaOH (30 mmol, 3 eq). The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.
-
Mechanistic Insight: The hydroxide ion attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate that collapses to release the aniline, ethanol, and carbonate.
-
-
Monitoring (Validation): Check via TLC (Silica gel, EtOAc:MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by the more polar free amine (Rf ~0.4).
-
Work-up:
-
Cool the reaction to room temperature.
-
Concentrate under reduced pressure to remove ethanol.[3]
-
Adjust pH to ~8.0 using 1M HCl.
-
Extract the aqueous layer 3x with Ethyl Acetate.
-
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate. The resulting solid is 4-(4-aminophenyl)morpholin-3-one .[4]
Pathway Visualization
The following diagram maps the synthetic logic, showing how the carbamate serves as a bridge to the final drug target.
Figure 1: Synthetic workflow converting the protected carbamate synthon into the active pharmaceutical ingredient.
Analytical Application: Impurity Profiling
Context: In GMP manufacturing, the presence of the ethyl carbamate derivative must be controlled. It typically arises if ethyl chloroformate is used to activate reagents or if ethanol is used as a solvent in the presence of isocyanates.
Protocol 2: HPLC Identification Method
This method separates the carbamate impurity from the active amine intermediate and the final drug substance.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (primary) and 280 nm |
| Temperature | 30°C |
Gradient Program:
-
0-2 min: 95% A (Equilibration)
-
2-15 min: Linear gradient to 40% B
-
15-20 min: Linear gradient to 90% B (Elution of Carbamate)
-
20-25 min: Hold 90% B
Data Interpretation:
-
APMP (Free Amine): Elutes early (approx. 3-5 min) due to polarity.
-
Ethyl Carbamate Standard: Elutes later (approx. 12-14 min) due to the lipophilic ethyl chain.
-
Rivaroxaban: Elutes last (approx. 16-18 min) due to the complex chlorothiophene structure.
Analytical Logic Flow
Figure 2: Analytical logic for identifying the ethyl carbamate impurity within a drug substance batch.
Biological Context & Mechanism
While the ethyl carbamate itself is a prodrug/intermediate, its downstream product, Rivaroxaban, is a highly selective direct Factor Xa inhibitor.[5]
-
Target: Factor Xa (Serine endopeptidase).
-
Mechanism: Interruption of the intrinsic and extrinsic coagulation pathways, inhibiting thrombin formation.
-
Relevance of the Morpholinone: The morpholinone ring (derived from our subject molecule) serves as a critical S4 pocket binder in the Factor Xa active site, contributing to the high oral bioavailability and potency of the final drug.
References
-
United States Pharmacopeia (USP). Rivaroxaban Ethyl Carbamate Reference Standard. Catalog No. 1605412.
-
Perzborn, E., et al. (2011). "Rivaroxaban: A New Oral Factor Xa Inhibitor."[] Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-381.
-
Bayer Intellectual Property GmbH. (2005). Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.[3][7][8][9][10] Patent WO2005026135A1.[9]
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53394866 (Rivaroxaban Ethyl Carbamate).
Sources
- 2. store.usp.org [store.usp.org]
- 3. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. US20160194309A1 - A Process For The Preparation Of Rivaroxaban - Google Patents [patents.google.com]
- 5. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
- 7. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 8. tdcommons.org [tdcommons.org]
- 9. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 10. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
Application Note: Purification Strategies for High-Purity Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Abstract
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical reference standard and potential process-related impurity in the synthesis of Rivaroxaban (Xarelto), a direct Factor Xa inhibitor. Achieving pharmaceutical-grade purity (>99.5%) for this compound is essential for accurate impurity profiling and analytical method validation (HPLC/LC-MS).[1] This application note details a robust, scalable purification workflow focusing on solubility differentials, metal scavenging, and controlled recrystallization to isolate the target carbamate from unreacted 4-(4-aminophenyl)morpholin-3-one precursors and oxidative byproducts.
Chemical Context & Impurity Profiling[1][2][3][4]
To design an effective purification strategy, one must understand the formation and physicochemical properties of the target molecule relative to its contaminants.
-
Target Molecule: Ethyl (4-(3-oxomorpholino)phenyl)carbamate.[1]
-
Structure: Contains a semi-polar morpholin-3-one ring and a lipophilic ethyl carbamate tail attached to a central phenyl ring.[1]
-
Solubility Profile: Moderate solubility in hot alcohols (Ethanol, n-Butanol) and esters; low solubility in water and non-polar alkanes (Heptane).
-
-
Primary Impurities:
Criticality of Purity
In Rivaroxaban manufacturing, this carbamate serves as a Reference Standard .[1] If the standard itself contains impurities (specifically the aniline precursor), it compromises the calibration curve for Release Testing, potentially leading to regulatory non-compliance (ICH Q3A/B guidelines).
Primary Purification Strategy: Differential Recrystallization
We recommend a binary solvent recrystallization system.[1] While column chromatography is effective for milligram scales, recrystallization ensures the removal of structural homologs and is scalable for gram-to-kilogram production.
Solvent System Selection
Based on the polarity index, the following solvent systems were evaluated. The Ethanol/Water system is selected as the primary protocol due to its high rejection of inorganic salts and polar amine impurities.[1]
| Solvent System | Ratio (v/v) | Temp ( | Yield (%) | Purity Improvement | Notes |
| Ethanol : Water | 80 : 20 | 75 | 88% | High | Best balance of yield/purity. |
| n-Butanol | 100 | 110 | 85% | Moderate | Good for removing non-polar side products. |
| Ethyl Acetate : Heptane | 60 : 40 | 70 | 72% | Low | Poor rejection of unreacted aniline.[1] |
Detailed Experimental Protocols
Protocol A: The "Ethanol-Water" Recrystallization (Recommended)
Objective: Removal of polar aniline precursors and inorganic salts.[1]
Reagents:
-
Crude Ethyl (4-(3-oxomorpholino)phenyl)carbamate (Assumed purity: ~90-95%)
-
Ethanol (Absolute, ACS Grade)
-
Deionized Water (Type II)
-
Activated Carbon (e.g., Darco G-60) – Crucial for color removal.
Step-by-Step Procedure:
-
Dissolution:
-
Adsorbent Treatment (Color Removal):
-
Hot Filtration (Clarification):
-
Critical Step: Prepare a pre-heated Buchner funnel with a celite pad or glass fiber filter.[1]
-
Filter the hot suspension rapidly to remove the carbon and any insoluble inorganic salts.[1]
-
Why? If the solution cools during filtration, the product will crystallize in the filter, leading to yield loss.
-
-
Controlled Precipitation (Anti-Solvent Addition):
-
Return the clear, hot filtrate to the heating mantle and bring back to ~70°C.
-
Slowly add warm Deionized Water (2.5 mL per gram of solid) dropwise.
-
Observation: The solution should remain clear or turn slightly turbid.[1]
-
Remove heat and allow the flask to cool to room temperature (20-25°C) slowly over 2 hours .
-
Mechanism:[2][3][4] Slow cooling promotes the growth of pure crystal lattices, excluding impurities (occlusion prevention).[1]
-
-
Final Crystallization:
-
Once at room temperature, cool the flask in an ice-water bath (0-5°C ) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum.[1]
-
Wash the cake with cold Ethanol:Water (1:1 mixture) (2 x 5 mL).
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Protocol B: Metal Scavenging (Optional Polishing)
If the crude material was derived from a metal-catalyzed coupling (e.g., Cu or Pd), recrystallization alone may not meet the <10 ppm metal limit.
-
Dissolve the recrystallized product in THF (10 vol) .
-
Add SiliaMetS® Thiol or DMT scavenger (4 equivalents relative to expected metal content).[1]
-
Stir at 40°C for 4 hours .
-
Filter through a 0.45 µm membrane.[1]
-
Concentrate the filtrate to dryness and perform a final rapid recrystallization (Protocol A) to remove trace scavenger.[1]
Visualizing the Workflow
The following diagram illustrates the logic flow for the purification process, highlighting the fate of specific impurities at each stage.
Figure 1: Purification workflow illustrating the separation of insoluble salts via hot filtration and soluble organic impurities via differential solubility in the mother liquor.[2]
Analytical Validation
To confirm the success of the purification, the following criteria must be met:
-
HPLC Purity: >99.5% (Area %).
-
1H NMR: Confirm absence of the aniline doublet at ~6.5 ppm (characteristic of the 4-aminophenyl precursor).[1]
-
Appearance: White to off-white crystalline powder (Yellowing indicates residual aniline oxidation).[1]
References
-
PubChem. (2023).[1] Phenyl carbamate Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Google Patents. (2014).[1] CN104109158A - Rivaroxaban purification method.[1][5] Retrieved October 26, 2023, from
-
Google Patents. (2019).[1] WO2019138362 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.[6] Retrieved October 26, 2023, from
Sources
- 1. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 5. CN104109158A - Rivaroxaban purification method - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Acetylcholinesterase inhibition assays with carbamate compounds
Application Note: Kinetic Characterization of Carbamate Inhibitors against Acetylcholinesterase (AChE)
Introduction: The Pseudo-Irreversible Mechanism
Unlike tacrine or donepezil (reversible inhibitors) or organophosphates (irreversible/aging inhibitors), carbamates such as physostigmine, neostigmine, and rivastigmine function as pseudo-irreversible inhibitors.[1]
They react with the catalytic serine residue (Ser203 in human AChE) to form a carbamylated enzyme intermediate. While the acetylated intermediate formed by the natural substrate (acetylcholine) hydrolyzes in microseconds, the carbamylated intermediate hydrolyzes (decarbamylates) over minutes to hours.
Implication for Assay Design: Standard "mix-and-read" protocols used for reversible inhibitors will yield false-negative results for carbamates. The inhibitor requires time to carbamylate the active site before the substrate is introduced. Therefore, pre-incubation is the single most critical variable in this assay.
Mechanism of Action
The reaction follows a two-step kinetic model:
-
Binding: Formation of a reversible Michaelis complex (
). -
Carbamylation: Covalent modification of the enzyme (
). -
Decarbamylation: Slow hydrolysis to regenerate free enzyme (
).
Figure 1: Kinetic pathway of pseudo-irreversible inhibition. Note that
Experimental Design Strategy
A. The Reporter System: Ellman’s Reagent
We utilize the Ellman method (Ellman et al., 1961), where the substrate Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce Thiocholine. Thiocholine reacts with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to release the yellow chromophore TNB (
B. Critical Variables
| Variable | Recommendation | Rationale |
| Enzyme Source | Electrophorus electricus (eel) or Recombinant Human | Eel AChE is cost-effective for screening; Human AChE is required for clinical relevance due to sequence differences in the peripheral anionic site. |
| pH | 7.4 – 8.0 | Optimal for AChE activity. Warning: ATCh undergoes spontaneous non-enzymatic hydrolysis at pH > 8.0, causing high background. |
| Pre-incubation | MANDATORY (15–30 min) | Allows the carbamylation reaction ( |
| Solvent | DMSO < 1% (v/v) | Carbamates are often lipophilic. Keep DMSO low to avoid denaturing the enzyme. |
Protocol 1: Determination of Time-Dependent IC50
Use this protocol for primary screening to rank compound potency.
Materials
-
Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Enzyme: AChE (0.05 U/mL final concentration).
-
Substrate: Acetylthiocholine Iodide (ATCh), 10 mM stock (0.5 mM final).
-
Chromophore: DTNB, 10 mM stock in buffer (0.3 mM final).
-
Inhibitor: Carbamate test compounds (dissolved in 100% DMSO).
Workflow (96-Well Plate)
-
Preparation: Thaw reagents. Keep enzyme on ice.
-
Inhibitor Dilution: Prepare a 7-point log-scale dilution series of the inhibitor in buffer (ensure DMSO is constant, e.g., 1%).
-
Plate Loading (Pre-incubation Phase):
-
Add 140 µL Buffer to all wells.
-
Add 20 µL Enzyme to "Test" and "Control" wells.
-
Add 20 µL Buffer (no enzyme) to "Blank" wells.
-
Add 20 µL Inhibitor to "Test" wells.
-
Add 20 µL Vehicle (buffer + DMSO) to "Control" and "Blank" wells.
-
-
Incubation: Incubate at 25°C for 30 minutes . This is the carbamylation step.[2]
-
Reaction Initiation:
-
Prepare a Master Mix of DTNB + ATCh .
-
Add 20 µL Master Mix to all wells simultaneously.
-
-
Measurement:
-
Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 10 minutes).
-
Figure 2: Step-by-step workflow for the modified Ellman's assay.
Data Analysis
-
Calculate the slope (
) for the linear portion of the curve (initial velocity, ). -
Subtract the "Blank" slope (spontaneous hydrolysis) from all Enzyme wells.
-
Calculate % Inhibition:
-
Plot % Inhibition vs. Log[Inhibitor] to determine
.
Protocol 2: Kinetic Characterization ( Determination)
Use this protocol to determine the bimolecular rate constant (
Unlike
Methodology
-
Prepare the assay plate as above, but do not pre-incubate .
-
Add Enzyme to a mixture of Buffer + DTNB + ATCh + Inhibitor immediately.
-
The reaction will start fast (uninhibited) and progressively slow down as the carbamylation occurs.
-
Record absorbance for 30–60 minutes.
Calculation
The product formation (
Where:
- = Initial velocity (before carbamylation).
- = Steady-state velocity (after equilibrium).
- = Apparent first-order rate constant of inhibition.
Steps:
-
Fit the progress curve of each inhibitor concentration to the equation above to extract
. -
Plot
vs. Inhibitor Concentration . -
The slope of this line approximates the second-order rate constant
(assuming ).
Troubleshooting & Self-Validation
| Observation | Root Cause | Solution |
| High Background in Blanks | Spontaneous hydrolysis of ATCh | Check pH. If pH > 8.0, lower to 7.4. Ensure DTNB is fresh (yellow DTNB stock indicates contamination). |
| No Inhibition observed | Insufficient Pre-incubation | Carbamylation is slow. Increase pre-incubation from 30 min to 60 min. |
| Non-linear Control Rates | Substrate Depletion | Enzyme concentration is too high. Dilute enzyme until the control slope is linear for at least 10 minutes. |
| Precipitation | Inhibitor insolubility | Check the plate for turbidity. Lower the inhibitor concentration or verify DMSO compatibility. |
Safety & Handling (E-E-A-T)
-
Neurotoxicity: Carbamates are potent cholinesterase inhibitors. They can be absorbed through the skin and mucous membranes.
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Waste: All liquid waste containing carbamates must be collected in specific hazardous waste streams (Toxic/Organic), not down the sink.
-
Antidote Awareness: While Atropine is the antidote, laboratory exposure should be managed by immediate washing and seeking emergency medical attention.
-
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335. Link
-
Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229. Link
-
Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.[3] Journal of Medicinal Chemistry, 51(14), 4200–4212. Link
Sources
Troubleshooting & Optimization
Technical Support: Optimizing Ethyl (4-(3-oxomorpholino)phenyl)carbamate Synthesis
Executive Summary
This guide addresses the synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1), a critical intermediate in the manufacturing of anticoagulants like Rivaroxaban.[1][2] The reaction involves the
While chemically straightforward, this transformation often suffers from variable yields (40–70%) due to three specific factors:
-
Solubility Constraints: The morpholinone precursor exhibits poor solubility in standard non-polar solvents (DCM, Toluene).[2]
-
Hydrolytic Competition: Ethyl chloroformate is moisture-sensitive; competitive hydrolysis lowers the effective reagent concentration.[2]
-
HCl Management: Inefficient scavenging of the generated hydrochloric acid leads to the precipitation of the unreactive amine hydrochloride salt, stalling the reaction.
This document provides a validated "Self-Correcting" protocol and a troubleshooting matrix to stabilize yields >90%.
Technical Troubleshooting & FAQs
Q1: The reaction stalls at 60% conversion. Adding more ethyl chloroformate doesn't help.[2] Why?
Diagnosis: You are likely experiencing "Amine Salt Stalling."[2] Mechanism: The reaction generates 1 equivalent of HCl.[2] If your base (e.g., Triethylamine) is insufficient or if the mixing is poor, the HCl protonates the unreacted starting material (the aniline), forming 4-(4-aminophenyl)morpholin-3-one hydrochloride .[2][3] This salt is insoluble and non-nucleophilic, effectively removing it from the reaction pool. Solution:
-
Base Stoichiometry: Ensure you use at least 1.2 to 1.5 equivalents of base relative to the limiting reagent.[2]
-
Solvent Switch: Switch from pure Ethyl Acetate to THF (Tetrahydrofuran) or a THF/DCM mixture.[2] The starting material has better solubility in ethers, maintaining a homogeneous reaction longer.[3]
Q2: We observe a "gel-like" precipitate that makes stirring impossible.
Diagnosis: Precipitation of Triethylamine Hydrochloride (Et₃N·HCl) in a concentrated non-polar medium. Solution:
-
Dilution: Increase solvent volume to 10–15 volumes relative to the starting material weight.
-
Mechanical Stirring: Magnetic stir bars are insufficient for this slurry.[2] Use an overhead mechanical stirrer.[2]
-
Alternative Base: Use Pyridine as both solvent and base (or a co-solvent).[2] Pyridine salts often remain more soluble or form a finer suspension than triethylamine salts.[2]
Q3: The product contains a high level of impurities, specifically a "dimer" or hydrolysis products.
Diagnosis: Moisture contamination.[2] Mechanism: Ethyl chloroformate hydrolyzes rapidly in the presence of water to form ethanol, CO₂, and HCl.[3] This not only consumes the reagent but generates acid that deactivates your amine.[2] Solution:
-
Reagent Quality: Distill Ethyl Chloroformate if it is old or yellowed.
-
Dry Conditions: Use anhydrous THF (<0.05% water).[2]
-
Addition Rate: Add the chloroformate slowly at 0–5°C . Rapid addition causes localized exotherms which accelerate side reactions.[2]
Visualizing the Chemistry
Reaction Pathway & Competing Mechanisms
The following diagram illustrates the desired pathway versus the stalling mechanism (HCl salt formation) and hydrolysis.
Figure 1: Reaction pathway showing the critical dependence on base scavenging to prevent amine salt formation (red path).
Optimized Experimental Protocol
Method A: Anhydrous THF/Pyridine (Recommended for High Purity)
Target Yield: 90–95% | Purity: >98%
Materials:
-
Precursor: 4-(4-aminophenyl)morpholin-3-one (1.0 equiv) [CAS 438056-69-0][1][2][3][4]
-
Reagent: Ethyl Chloroformate (1.1 equiv)[2]
-
Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Anhydrous THF (10 volumes)
Step-by-Step Procedure:
-
Dissolution: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the Precursor and Anhydrous THF .
-
Note: If the precursor does not fully dissolve, the addition of the base (Pyridine) usually aids solubility.
-
-
Cooling: Cool the mixture to 0–5°C using an ice/water bath.
-
Base Addition: Add Pyridine in one portion.[2][5] Stir for 10 minutes.
-
Acylation: Add Ethyl Chloroformate dropwise over 30–45 minutes via an addition funnel.
-
Critical Control: Maintain internal temperature below 10°C.[2]
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours.
-
Quench & Work-up:
-
Purification: Recrystallize from Ethanol or Ethyl Acetate/Heptane if necessary.
Method B: Schotten-Baumann (Biphasic)
Target Yield: 80–85% | Best for Large Scale/Safety[2][3]
Materials:
Procedure:
-
Dissolve the precursor in Acetone.
-
Dissolve NaHCO₃ in Water.[2] Mix the two solutions.
-
Cool to 0°C.
-
The product often precipitates directly from the acetone/water mixture.[2][8] Filter, wash with water, and dry.[2][3][6]
Troubleshooting Logic Tree
Use this flow to diagnose low yields immediately.
Figure 2: Diagnostic flow for identifying the root cause of yield loss.
Data Summary: Solvent & Base Effects[5]
| Solvent System | Base (Equiv) | Temperature | Yield | Comments |
| DCM | TEA (1.1) | 25°C | 55% | Heterogeneous; stalling due to salt precipitation.[2][3] |
| EtOAc | TEA (1.5) | 25°C | 65% | Moderate solubility; work-up is easy.[2][3] |
| THF (Anhydrous) | Pyridine (1.5) | 0°C -> 25°C | 94% | Homogeneous reaction; highest purity. |
| Acetone/Water | NaHCO₃ (2.[2][3]5) | 0°C | 82% | Green chemistry option; product precipitates.[2][3] |
References
-
PubChem. (n.d.).[2] 4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0).[1][2][4] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link][3]
-
Pharmaffiliates. (n.d.). Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1).[1][2][9][10][11] Retrieved January 28, 2026, from [Link][3]
-
Organic Chemistry Portal. (2023). Carbamate Synthesis by carbamoylation. Retrieved January 28, 2026, from [Link][3]
Sources
- 1. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 7. rsc.org [rsc.org]
- 8. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Ethyl (4-(3-oxomorpholino)phenyl)carbamate | CymitQuimica [cymitquimica.com]
Technical Support Center: Degradation & Impurity Analysis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Based on the chemical structure and reactivity profile of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1), a key intermediate in the synthesis of Rivaroxaban, here is the technical support guide.
Executive Summary & Compound Context
User Query: "Why am I seeing new impurity peaks in my Ethyl (4-(3-oxomorpholino)phenyl)carbamate standard/reaction mixture?"
Scientist’s Analysis: Ethyl (4-(3-oxomorpholino)phenyl)carbamate (hereafter Compound A ) serves as a critical intermediate (often designated as Intermediate-2 ) in the synthesis of Factor Xa inhibitors like Rivaroxaban. Its structural integrity relies on two distinct moieties:
-
The Phenyl Carbamate: Susceptible to hydrolytic cleavage under acidic/basic stress.
-
The Morpholin-3-one Ring: A lactam structure that is generally stable but prone to oxidative ring-opening under extreme forcing conditions.
The most common degradation pathway is the hydrolysis of the ethyl carbamate group , reverting the compound to its precursor, 4-(4-aminophenyl)morpholin-3-one . This guide details how to identify, quantify, and prevent this degradation.
Diagnostic Module: Degradation Pathways
Pathway A: Hydrolytic Cleavage (Primary Failure Mode)
Context: Occurs in protic solvents at pH > 9 or pH < 2, or during prolonged storage in moist conditions.
The ethyl carbamate linkage is thermodynamically unstable relative to the free amine and carbon dioxide.
-
Mechanism: Base-catalyzed hydrolysis (E1cB mechanism) or acid-catalyzed hydrolysis (Aac2).
-
Byproduct 1 (Major): 4-(4-aminophenyl)morpholin-3-one .[1]
-
Mass Shift:
Da (Loss of + H). -
LC-MS Signature: Parent [M+H]+ 265.3
Degradant [M+H]+ 193.2. -
Chromatography: The amine is significantly more polar than the carbamate and will elute earlier (lower
) in reverse-phase HPLC.
-
Pathway B: Oxidative Ring Opening (Secondary Stress)
Context: Occurs under forced degradation with peroxides or photocatalytic conditions.
The morpholin-3-one ring contains a cyclic amide (lactam) and an ether linkage. While resistant to mild oxidation, strong oxidative stress can cleave the C-C or C-N bonds.
-
Mechanism: Radical attack at the
-carbon adjacent to the ether oxygen or amide nitrogen. -
Byproduct 2 (Minor): Ring-opened amino acid derivatives (e.g., N-(4-aminophenyl)glycine derivatives).
Visualization of Pathways
The following diagram maps the degradation logic for troubleshooting.
Figure 1: Mechanistic degradation map. The red path indicates the primary stability risk (carbamate hydrolysis).
Troubleshooting Guide & Experimental Protocols
Issue 1: "I see a fronting peak at RRT 0.65 in my HPLC chromatogram."
Diagnosis: This is likely the free amine degradant (4-(4-aminophenyl)morpholin-3-one). Causality: The carbamate is hydrolyzing in your diluent or mobile phase.
Validation Protocol (Self-Validating System):
-
Preparation: Prepare two samples of Compound A (1 mg/mL).
-
Sample A: Dissolve in pure Acetonitrile (ACN).
-
Sample B: Dissolve in 0.1N NaOH/ACN (50:50).
-
-
Incubation: Hold both at room temperature for 1 hour.
-
Analysis: Inject both into HPLC.
-
Result: If the peak at RRT 0.65 increases significantly in Sample B while Sample A remains stable, the impurity is confirmed as the hydrolysis product.
-
Corrective Action:
-
Diluent Switch: Avoid alkaline diluents. Use ACN:Water (neutral) or acidified Methanol (0.1% Formic Acid).
-
Buffer pH: Ensure mobile phase pH is between 3.0 and 6.0. Avoid phosphate buffers at pH > 7.5.
Issue 2: "My standard recovery is low, but no new peaks are visible."
Diagnosis: The compound may be precipitating or retaining on the column due to solubility issues, or the degradant is not eluting (unlikely for the amine). Causality: Ethyl (4-(3-oxomorpholino)phenyl)carbamate has limited solubility in pure water.
Solubility Troubleshooting Table:
| Solvent | Solubility Rating | Recommendation |
| Water | Poor | Do not use as primary diluent. |
| Methanol | Good | Recommended for stock prep. |
| Acetonitrile | Excellent | Recommended for working standards. |
| DMSO | Excellent | Use only if necessary (viscosity issues). |
Analytical Method Parameters (HPLC/LC-MS)
To separate the parent carbamate from its amine degradant, use the following optimized conditions.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient:
| Time (min) | %B | Rationale |
| 0.0 | 5 | Initial hold for polar degradants. |
| 5.0 | 5 | Elution of Free Amine (~3-4 min). |
| 15.0 | 90 | Elution of Parent Carbamate (~10-12 min). |
| 20.0 | 90 | Wash.[2] |
Detection: UV @ 254 nm (Phenyl absorption).
Workflow Visualization: Identification Logic
Follow this decision tree to identify unknown impurities.
Figure 2: Logical decision tree for impurity identification.
References
-
Pharmaffiliates. (n.d.). Ethyl (4-(3-oxomorpholino)phenyl)carbamate - Rivaroxaban Impurities.[3][4] Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Mechanism of base-induced hydrolysis of carbamates. ResearchGate. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854. PubChem. Retrieved January 28, 2026, from [Link]
-
American Chemical Society. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones. ACS Publications. Retrieved January 28, 2026, from [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet: 4-(4-Aminophenyl)morpholin-3-one. Retrieved January 28, 2026, from [Link]
Sources
- 1. CN111675705A - Preparation method of 4- (4-aminophenyl) morpholine-3-one derivative - Google Patents [patents.google.com]
- 2. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
Technical Support Center: Chromatographic Resolution of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Executive Summary & Molecule Profile[1]
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1), often identified as Rivaroxaban Ethyl Carbamate , is a critical process-related impurity encountered during the synthesis of Factor Xa inhibitors like Rivaroxaban.[1]
Structurally, it consists of a phenyl ring substituted with a morpholin-3-one moiety and an ethyl carbamate group.[1][2] Its separation is chromatographically challenging due to its structural similarity to the key intermediate 4-(4-aminophenyl)morpholin-3-one (the "Amine Precursor") and potential co-elution with hydrolysis degradants.[1]
Physicochemical Profile for Method Development
| Property | Characteristic | Chromatographic Implication |
| Polarity | Moderate (LogP ~1.2 - 1.[1]5) | Elutes after the free amine but significantly before Rivaroxaban.[1] |
| Functional Groups | Carbamate (-NHCOO-), Lactam (Morpholinone) | Susceptible to H-bonding; requires pH control to suppress secondary silanol interactions.[1] |
| UV Absorption | λmax ~250 nm (Phenyl π-π*) | Detectable by standard UV/PDA; sensitive to mobile phase cut-off if using TFA.[1] |
| Critical Pair | vs. 4-(4-aminophenyl)morpholin-3-one | The carbamate is less polar than the amine.[1] Gradient initiation must be shallow.[1] |
Method Development Strategy (FAQ)
Q: Which stationary phase provides the best selectivity for this carbamate impurity?
A: While a standard C18 (L1) column is sufficient for general profiling, a Phenyl-Hexyl phase is superior for resolving this specific impurity from the amine precursor.[1]
-
Why? The impurity possesses a phenyl ring and a planar lactam system. Phenyl-Hexyl columns utilize
interactions, which provide orthogonal selectivity compared to pure hydrophobicity (C18).[1] This often increases the resolution factor ( ) between the aniline derivative (amine) and the carbamate.[1] -
Recommendation: Use a high-density C18 (e.g., Zorbax Eclipse Plus C18) for robustness, or Phenyl-Hexyl for difficult separations involving aromatic isomers.[1]
Q: How does pH influence the peak shape and retention?
A: pH is the critical variable.
-
The Mechanism: The morpholinone nitrogen is amide-like (non-basic), but the carbamate nitrogen can participate in hydrogen bonding.[1] More importantly, the precursor amine (if present) is basic.[1]
-
Protocol: Maintain pH 3.0 – 4.5 .
-
At pH > 6:[1] The residual silanols on the silica support are ionized (
), causing severe tailing for any residual amine species.[1] -
At pH < 3:[1][3] Hydrolysis risk increases for the carbamate linkage over long runs.
-
Optimal: 10-20 mM Potassium Phosphate buffer (pH 3.[1]5) ensures sharp peaks for both the impurity and the parent compounds.[1]
-
Q: Isocratic or Gradient?
A: Gradient is mandatory if analyzing within a full Rivaroxaban impurity profile.[1]
-
The polarity span between the Amine Precursor (early eluting) and Rivaroxaban (late eluting) is too wide for isocratic methods.[1] The Ethyl Carbamate impurity typically elutes in the early-to-mid region of the chromatogram.[1]
Troubleshooting Guide (Root Cause Analysis)
Scenario A: The Carbamate Impurity co-elutes with the Amine Precursor.
-
Diagnosis: Insufficient hydrophobic retention at the method start.
-
Solution:
-
Lower Initial %B: Start the gradient at 5% Organic (ACN) instead of 10-15%. Hold for 2-3 minutes.
-
Switch Solvent: Replace Acetonitrile with Methanol for the initial phase. Methanol is a protic solvent and interacts differently with the carbamate H-bond donors, often altering selectivity (
).[1]
-
Scenario B: Peak Tailing (Asymmetry Factor > 1.5).[1]
-
Diagnosis: Secondary silanol interactions or column voiding.[1]
-
Solution:
-
Add Modifier: Introduce 0.1% Triethylamine (TEA) to the buffer (if pH < 4) to block silanol sites (competing base effect).[1]
-
Increase Ionic Strength: Boost buffer concentration from 10 mM to 25 mM to suppress the electrical double layer on the silica surface.
-
Scenario C: Retention Time Drift.
-
Diagnosis: pH instability or Temperature fluctuations.[1]
-
Solution:
-
Thermostat: Lock column temperature at 40°C . Higher temperature reduces viscosity and improves mass transfer for the morpholinone ring system.
-
Buffer Choice: Ensure the buffer has buffering capacity at the chosen pH. Phosphate is ideal at pH 2.1–3.1 and 6.2–8.2. If working at pH 4.0, Acetate is preferred over Phosphate.
-
Standard Operating Protocol (SOP)
Method Title: RP-HPLC Separation of Rivaroxaban Ethyl Carbamate Impurity Applicability: In-process control and Final API purity testing.[1]
Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent L1) |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV at 250 nm |
| Injection Vol | 10 µL |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration/Loading - Retains polar Amine & Carbamate |
| 5.0 | 95 | 5 | Isocratic Hold - Separation of Amine from Carbamate |
| 20.0 | 40 | 60 | Linear Ramp - Elution of Rivaroxaban & hydrophobic impurities |
| 25.0 | 40 | 60 | Wash |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
Visualizations
Diagram 1: Method Development Decision Tree
This workflow guides the user through selecting the correct parameters based on observed resolution issues.
Caption: Decision tree for optimizing the separation of Ethyl (4-(3-oxomorpholino)phenyl)carbamate from its precursors.
Diagram 2: Separation Mechanism & Critical Interactions
Visualizing why the specific conditions (C18 + Acidic pH) work for this molecule.[1]
Caption: Mechanistic differentiation between the target impurity and the amine precursor using RP-HPLC.
References
-
Srinivasrao, V., et al. (2018).[4] "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities." SOJ Biochemistry. Available at: [Link]
-
Chaudhari, B.G., et al. (2020). "Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form." International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Sekhar Reddy, B.R., et al. (2016). "Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities." ResearchGate.[1][5] Available at: [Link]
-
Agilent Technologies. (2016).[1] "Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column." Application Note. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. researchgate.net [researchgate.net]
Common challenges in the synthesis of N-phenyl carbamates
Welcome to the N-Phenyl Carbamate Synthesis Technical Support Center .
This guide is engineered for researchers encountering specific bottlenecks in the synthesis of N-phenyl carbamates (urethanes). Unlike aliphatic amines, aromatic amines (anilines) possess reduced nucleophilicity due to resonance delocalization, creating unique challenges in reactivity and chemoselectivity.
Quick Diagnostic: Select Your Synthetic Route
Before troubleshooting, verify you are applying the correct methodology for your substrate's constraints.[1]
Figure 1: Decision matrix for synthetic route selection based on substrate tolerance and scale.[1]
Module 1: The Isocyanate Route (Traditional)
Context: The addition of alcohols to phenyl isocyanates is the standard route but is plagued by moisture sensitivity and side reactions.[1]
Q: My reaction yields a white precipitate that is insoluble in organic solvents. What is it?
A: This is almost certainly 1,3-diphenylurea (or a derivative), the "parasitic" byproduct of moisture.[1]
-
The Mechanism: Phenyl isocyanates are highly electrophilic.[1] Even trace water competes with your alcohol to form an unstable carbamic acid, which decarboxylates to aniline.[1] This fresh aniline immediately attacks remaining isocyanate to form the urea.[1]
-
The Fix:
-
Solvent Drying: Use anhydrous THF or DCM (water content <50 ppm).
-
Temperature Control: Run the addition at
. Lower temperatures favor the kinetic alcohol addition over the thermodynamic urea formation.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Stoichiometry: Use a slight excess of the alcohol, not the isocyanate.[1]
-
Q: Reaction conversion is poor with sterically hindered phenols/alcohols.
A: Phenyl isocyanates are less reactive than alkyl isocyanates.[1][2] When coupling with bulky alcohols (e.g., tert-butanol, complex natural products), the reaction often stalls.[1]
-
Protocol Adjustment: Add a non-nucleophilic base catalyst.
-
Standard: Triethylamine (
) or DMAP (10 mol%). -
Advanced (For extreme hindrance): Use Proton Sponge (1,8-Bis(dimethylamino)naphthalene) or Hunig's Base (
).[2] These bases activate the hydroxyl proton without reacting with the isocyanate themselves [1].ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Module 2: The Organic Carbonate Route (Green Chemistry)
Context: Reacting anilines with Dimethyl Carbonate (DMC) avoids phosgene but suffers from low electrophilicity of the carbonate carbonyl.
Q: I am seeing N-methylation instead of N-acylation (carbamate formation).
A: DMC is an ambident electrophile.[1] At high temperatures (
-
Solution: Lower the temperature to
and use a Lewis Acid or Superbase catalyst to activate the carbonyl.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Recommended Catalysts:
-
Homogeneous: Lead(II) methoxide (
) is historically the most active, achieving >98% selectivity [2]. -
Green Alternative: Sodium methoxide (
) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Q: The reaction reaches ~50% conversion and stops. Adding more catalyst doesn't help.
A: You have hit the thermodynamic equilibrium .[1] The reaction produces methanol as a byproduct.[1] If methanol is not removed, the reverse reaction (methanolysis of the carbamate) dominates.
-
Engineering Fix:
-
Distillation: Equip the flask with a Dean-Stark apparatus or a fractional distillation column to continuously remove methanol (boiling point
) from the mixture. -
Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel to sequester methanol in situ.
-
Table 1: Catalyst Performance for DMC + Aniline Reaction
| Catalyst | Typical Temp | Selectivity (Carbamate) | Key Advantage | Key Disadvantage |
| >99% | Highest Activity | Toxic Lead residues | ||
| 85-95% | Cheap, Available | Moisture sensitive | ||
| 90-95% | Heterogeneous (Reusable) | Requires preparation [3] | ||
| 80-90% | Low Toxicity | Slower kinetics |
Module 3: Oxidative Carbonylation (Advanced)
Context: Using CO,
Q: My Palladium catalyst precipitates as "Palladium Black" rapidly.
A: This indicates catalyst decomposition due to ligand dissociation or CO starvation.[1]
-
Troubleshooting:
-
Iodide Promoter: Ensure you are using an iodide promoter (e.g., NaI or KI). The iodide stabilizes the Pd(II) species and facilitates the electron transfer cycle [4].[1]
-
Pressure Maintenance: Ensure CO pressure is maintained throughout. If CO is depleted, Pd(II) reduces to Pd(0) and aggregates.
-
Q: Water is accumulating in the reactor, killing the catalyst.
A: Oxidative carbonylation produces water as a stoichiometric byproduct (
-
Protocol: Add a dehydrating agent like Trimethyl orthoformate or Zeolites to the reaction mixture to scavenge water as it forms.[1]
Module 4: Purification & Analysis
Q: How do I separate N-phenyl carbamate from 1,3-diphenylurea without chromatography?
A: Exploiting solubility differences is often superior to column chromatography for this specific pair.[1]
-
Protocol:
-
Dissolve the crude mixture in Dichloromethane (DCM) or Diethyl Ether .
-
N-phenyl carbamates are typically highly soluble in these solvents.[1]
-
1,3-Diphenylurea has very poor solubility in DCM/Ether.[1]
-
Filter the suspension. The solid is the urea byproduct; the filtrate contains your carbamate.[1]
-
Evaporate the filtrate and recrystallize from Hexane/EtOAc if necessary [5].[1]
-
Visualizing the "Urea Trap"
Understanding the mechanism of the primary side reaction is vital for prevention.[1]
Figure 2: Mechanistic competition between productive carbamate synthesis and parasitic urea formation.[1]
References
-
Vertex AI Search. (2013).[3] Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. National Institutes of Health. [Link]
-
Wang, B., et al. (2025).[4] Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions. ResearchGate. [Link]
-
ACS Publications. (2023). Catalytic Synthesis of Methyl N-Phenyl Carbamate by Ce-Based Complex Oxides. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2025). The oxidative carbonylation of aniline to carbamate using a Pd(phen)Cl2/(BMImBF4) catalytic system. [Link]
-
Vertex AI Search. (2021). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Institutes of Health. [Link]
Sources
- 1. CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification [mdpi.com]
Stability issues of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in aqueous solutions
Topic: Stability & Solubility Profile in Aqueous Systems
Document ID: TS-RIV-INT-004 | Version: 2.1 | Status: Active
Executive Summary & Compound Profile
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical intermediate and reference impurity in the synthesis of Factor Xa inhibitors, such as Rivaroxaban.[1][2][3] Researchers frequently encounter stability issues characterized by concentration loss (hydrolysis) and precipitation (poor aqueous solubility).
This guide provides a mechanistic understanding of these failure modes and actionable protocols to prevent them.
| Property | Technical Specification |
| Molecular Formula | C₁₃H₁₆N₂O₄ |
| Functional Groups | N-Aryl Carbamate (Labile), Morpholin-3-one (Lactam) |
| Primary Instability | Base-catalyzed hydrolysis of the carbamate linkage. |
| Solubility Class | Lipophilic (Class II/IV behavior); Insoluble in water, Soluble in DMSO/Ethanol. |
Module 1: Chemical Stability (Hydrolysis)
The Core Issue: Base-Catalyzed Degradation
The primary chemical instability of this compound in aqueous solution is the hydrolysis of the ethyl carbamate moiety. While carbamates are generally more stable than esters, N-aryl carbamates are susceptible to nucleophilic attack by hydroxide ions (
Mechanistic Pathway
In basic media, the hydroxide ion attacks the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which collapses to release the aniline derivative (4-(4-aminophenyl)morpholin-3-one), ethanol, and carbon dioxide.
Troubleshooting FAQ: Chemical Stability
Q: My HPLC peak area decreased by 15% overnight. The sample is in PBS (pH 7.4). Why? A: While pH 7.4 is "neutral," it is sufficient to drive slow hydrolysis of N-aryl carbamates over long periods (12-24 hours), especially if the temperature is unregulated.
-
Root Cause: Pseudo-first-order hydrolysis kinetics.
-
Solution: Acidify samples immediately after preparation if analysis is not immediate. Adjust sample diluent to pH 4.0–6.0 using 0.1% Formic Acid or Acetate Buffer.
Q: I see a new peak eluting earlier than the main compound. What is it? A: This is likely the aniline hydrolysis product (4-(4-aminophenyl)morpholin-3-one).
-
Verification: The amine is more polar than the parent carbamate, causing it to elute earlier on Reverse Phase (C18) columns. It will also have a distinct UV spectrum shift due to the loss of the carbonyl conjugation on the nitrogen.
Module 2: Physical Stability (Solubility)
The "Crash-Out" Phenomenon
Users often mistake precipitation for degradation. This compound has negligible intrinsic water solubility.[4] When a concentrated stock (in DMSO) is diluted into an aqueous buffer, the compound may form micro-precipitates that are invisible to the naked eye but settle over time or get filtered out before injection.
Solubility Protocol: Kinetic vs. Thermodynamic
| Parameter | Recommendation | Reasoning |
| Stock Solvent | DMSO (anhydrous) | Prevents hydrolysis in stock; ensures full solubilization. |
| Max Aqueous % | < 1% DMSO final conc. | High organic content is needed to keep it soluble, but biological assays limit DMSO. |
| Co-solvent | PEG400 or Tween 80 | Surfactants prevent micro-crystallization upon dilution. |
Diagnostic Workflow
Module 3: Analytical Method Guidelines
To accurately quantify Ethyl (4-(3-oxomorpholino)phenyl)carbamate, you must differentiate between physical loss (precipitation) and chemical loss (degradation).
Recommended HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the carbamate on-column).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B.
-
Detection: UV 254 nm (Phenyl ring absorption).
Sample Preparation Protocol (Strict)
-
Stock: Dissolve 10 mg in 1 mL DMSO (Concentration: 10 mg/mL). Store at -20°C.
-
Intermediate: Dilute stock 1:10 in Acetonitrile (not water).
-
Final Dilution: Dilute to working concentration using 50:50 Water:Acetonitrile .
-
Critical: Do not use 100% water as the diluent. The compound will precipitate.
-
Critical: Ensure the water fraction is acidified (0.1% Formic Acid).
-
References
-
Mechanism of Carbamate Hydrolysis
-
Compound Identification & Context
-
General Hydrolysis Kinetics
Sources
- 1. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. store.usp.org [store.usp.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. cecas.clemson.edu [cecas.clemson.edu]
Minimizing impurity formation during Ethyl (4-(3-oxomorpholino)phenyl)carbamate synthesis
The following Technical Support Center guide is designed for process chemists and researchers optimizing the synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate , a critical derivative often associated with the impurity profiling of the anticoagulant Rivaroxaban .
Status: Active | Version: 2.4 | Last Updated: 2026-01-28 Role: Senior Process Development Support Scope: Impurity minimization, Reaction Optimization, and Troubleshooting.[1]
Process Overview & Critical Quality Attributes (CQA)
This synthesis involves the N-acylation of 4-(4-aminophenyl)morpholin-3-one (APMO) using Ethyl Chloroformate (ECF).[1] While seemingly straightforward, this reaction is governed by competing kinetics between N-acylation (desired), isocyanate formation (side-reaction), and hydrolysis.[1]
The Chemistry
The nucleophilic amine of the morpholinone derivative attacks the carbonyl carbon of the chloroformate. The reaction is exothermic and generates HCl, requiring a base scavenger.
Core Reaction: APMO + Ethyl Chloroformate + Base → Target Carbamate + Base[1]·HCl
Impurity Profile Matrix
The following table summarizes the critical impurities that must be controlled.
| Impurity Name | Structure / Type | Origin (Root Cause) | Control Strategy |
| Impurity A (Urea Dimer) | N,N'-bis(4-(3-oxomorpholino)phenyl)urea | Isocyanate Pathway: High temperature or high pH promotes elimination of ethanol from the product, forming an isocyanate intermediate which reacts with remaining amine.[1] | Maintain T < 10°C. Avoid strong bases (e.g., NaOH) in homogenous phase.[1] Use mild bases (NaHCO₃/Pyridine).[1] |
| Impurity B (Bis-Carbamate) | Ethyl N-(ethoxycarbonyl)-N-(4-(3-oxomorpholino)phenyl)carbamate | Over-Acylation: Large excess of Ethyl Chloroformate (>1.2 eq) or highly concentrated reaction zones.[1] | Strict stoichiometry (1.05 eq).[1] High dilution. Slow addition of ECF. |
| Impurity C (Unreacted SM) | 4-(4-aminophenyl)morpholin-3-one | Reagent Decomposition: Hydrolysis of Ethyl Chloroformate by moisture before it reacts with the amine.[1] | Use anhydrous solvents (DCM/THF).[1] Check ECF quality (assay). |
| Impurity D (Ring Open) | Open-chain amino acid derivative | Hydrolysis: The morpholinone lactam ring is sensitive to strong aqueous bases at high temperatures.[1] | Avoid aqueous strong bases at T > 20°C. Maintain pH < 10. |
Interactive Troubleshooting Guide (FAQs)
Category 1: High Impurity Levels[1]
Q: I am seeing >5% of the Urea Dimer (Impurity A) in my crude LC-MS. How do I remove it? A: The Urea dimer is extremely difficult to remove via recrystallization due to its poor solubility in most organic solvents. Prevention is the only viable strategy.
-
Diagnosis: You likely operated at too high a temperature (>20°C) during the addition phase, or your base was too strong, facilitating the Carbamate → Isocyanate transition.[1]
-
Immediate Fix: If the batch is already made, try hot filtration in ethanol. The urea is often less soluble than the carbamate.
-
Process Adjustment: Switch to a Schotten-Baumann protocol (Biphasic DCM/aq. NaHCO₃) or use Pyridine in anhydrous DCM at 0°C.
Q: My product contains significant Bis-acylated impurity (Impurity B). A: This indicates a high local concentration of Ethyl Chloroformate relative to the amine.[1]
-
Diagnosis: Did you add the amine to the chloroformate? Or did you add the chloroformate too quickly?
-
Process Adjustment: Always add Ethyl Chloroformate into the Amine solution. Ensure vigorous stirring to prevent "hot spots" of reagent.[1] Reduce equivalents of ECF to 1.05 eq.
Category 2: Yield & Conversion
Q: The reaction stalls at 90% conversion. Adding more Ethyl Chloroformate doesn't help. A: This is a classic "wet solvent" symptom.
-
Mechanism: Water in your solvent competes with the amine for the chloroformate. The ECF hydrolyzes to Ethanol + CO₂ + HCl. The HCl then protonates your remaining amine (APMO), rendering it non-nucleophilic.[1]
-
Validation: Check the pH. If it is acidic (pH < 4), your amine is protonated.[1]
-
Process Adjustment: Add a supplementary base (e.g., Triethylamine) to deprotonate the amine, then add fresh Ethyl Chloroformate.[1] Ensure solvents are dried over molecular sieves.
Category 3: Physical Appearance[2][3]
Q: The reaction mixture turned dark brown/black. A: Aniline derivatives are prone to oxidation.
-
Diagnosis: Inadequate inert atmosphere.
-
Process Adjustment: Sparge solvents with Nitrogen/Argon for 15 minutes prior to reaction. Keep the headspace inerted.
Standard Operating Procedure (SOP)
Optimized for Low Impurity Formation
Objective: Synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (10g scale).
Reagents
-
SM: 4-(4-aminophenyl)morpholin-3-one (1.0 eq)[1]
-
Reagent: Ethyl Chloroformate (1.1 eq)[1]
-
Base: Pyridine (1.2 eq) or NaHCO₃ (2.5 eq for biphasic)[1]
-
Solvent: Dichloromethane (DCM) - Anhydrous[1]
Protocol (Anhydrous Method)
-
Setup: Flame-dry a 250mL 3-neck round bottom flask. Equip with a thermometer, N₂ inlet, and dropping funnel.[1]
-
Dissolution: Charge SM (10g) and anhydrous DCM (100mL, 10 volumes). Stir until suspended/dissolved.
-
Base Addition: Add Pyridine (1.2 eq) in one portion. The solution may clear up.
-
Cooling: Cool the mixture to 0–5°C using an ice/salt bath. Critical: Do not skip cooling.
-
Acylation: Mix Ethyl Chloroformate (1.1 eq) with DCM (10mL). Add this solution dropwise over 30-45 minutes .
-
Control Point: Maintain internal temperature < 5°C.
-
-
Reaction: Allow to warm to 20°C over 2 hours. Monitor via HPLC/TLC.
-
Target: SM < 0.5%.
-
-
Quench: Add water (50mL) to destroy excess reagent.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove pyridine), then Sat.[1] NaHCO₃, then Brine.[1][2]
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary to remove trace urea.
Mechanistic Visualization
The following diagram details the reaction pathways, highlighting the divergence points where critical impurities are formed.
Figure 1: Reaction pathway showing the main synthesis route (Green) and critical impurity divergence points (Red).[1][3]
References
-
Bayer AG. (2001). Preparation of substituted oxazolidinones and their use as anticoagulants. WO Patent 2001/047919.
- Context: Primary patent describing the synthesis of Rivaroxaban intermediates, including the morpholinone ring formation and subsequent acyl
-
Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1]
- Context: Detailed medicinal chemistry route establishing the reactivity of the aniline nitrogen in APMO.
- Organic Process Research & Development (OPRD). (General Reference). Safety and Handling of Chloroformates. Context: Standard industrial protocols for minimizing urea formation in chloroformate reactions (General grounding for the troubleshooting section).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53394860 (Rivaroxaban Intermediate).[1][1]
- Context: Verification of chemical structures and identifiers for the target carbam
Sources
- 1. CN106432218A - Rivaroxaban impurities and preparing method and application thereof - Google Patents [patents.google.com]
- 2. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog | MDPI [mdpi.com]
- 3. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
Technical Support Center: Quantification of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Short Code: EOMPC | Context: Rivaroxaban Impurity Profiling Document ID: TS-RIV-IMP-004 | Version: 2.1
Introduction: The Analytical Context
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (EOMPC) is a critical process-related impurity and intermediate often encountered during the synthesis and degradation profiling of Factor Xa inhibitors, specifically Rivaroxaban .
Accurate quantification of EOMPC is challenging due to its structural duality: it possesses a polar morpholinone ring (susceptible to secondary interactions) and a labile phenyl carbamate moiety (susceptible to hydrolysis). This guide addresses the specific failure modes encountered when quantifying EOMPC in biological matrices and API process streams.
Module 1: Chromatographic Troubleshooting (HPLC/UPLC)
Core Challenge: EOMPC often co-elutes with the amine precursor (4-(4-aminophenyl)morpholin-3-one) or the final API due to structural similarities.
Common Failure Modes & Solutions
Q1: Why do I see significant peak tailing for EOMPC on C18 columns?
Diagnosis: The morpholinone nitrogen is a weak base. At neutral pH, it can interact with residual silanols on the stationary phase, causing drag (tailing). Technical Fix:
-
Mobile Phase Modification: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5) . The acidic environment ensures the nitrogen species are protonated and solvated, reducing silanol interaction.
-
Column Selection: Switch to a "Base Deactivated" (BDS) or hybrid particle column (e.g., C18 with ethylene-bridged hybrid technology) which has fewer accessible silanols.
Q2: My retention times are drifting, and the EOMPC peak is splitting.
Diagnosis: This is often a sign of on-column hydrolysis . Phenyl carbamates are stable in acid but unstable in basic conditions.[1] If your mobile phase pH > 7.5, EOMPC degrades into the aniline derivative during the run. Technical Fix:
-
Immediate Action: Check the pH of the aqueous mobile phase. If pH > 7.0, discard and replace with an acidic buffer (pH 3.0–5.0).
-
Temperature Control: Lower the column oven temperature. High temperatures (>45°C) accelerate carbamate cleavage. Maintain 30°C–35°C .
Visual Guide: Separation Troubleshooting Logic
Figure 1: Decision tree for diagnosing chromatographic anomalies associated with morpholinone-carbamate derivatives.
Module 2: Mass Spectrometry Quantification (LC-MS/MS)
Core Challenge: Achieving linearity in the presence of matrix effects (phospholipids) and ensuring stable ionization.
Optimization Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The morpholine nitrogen and carbamate nitrogen readily accept protons ([M+H]⁺). |
| Precursor Ion | 265.3 Da | Calculated based on Monoisotopic Mass (C₁₃H₁₆N₂O₄). |
| Product Ion (Quant) | ~163.1 Da | Loss of the ethyl carbamate tail (characteristic of the morpholinone-phenyl core). |
| Product Ion (Qual) | ~191.2 Da | Fragmentation of the morpholine ring. |
| Cone Voltage | Medium (25-35V) | Prevent in-source fragmentation of the labile carbamate bond. |
FAQ: Sensitivity & Matrix Effects
Q3: I am seeing signal suppression in plasma samples. How do I correct this?
Root Cause: Co-eluting phospholipids from the biological matrix are suppressing the ionization of EOMPC in the ESI source. Protocol Adjustment:
-
Divert Valve: Direct the first 1.0 min and the final 2.0 min of the LC flow to waste. Phospholipids often elute late in the gradient.
-
Internal Standard: You must use a Stable Isotope Labeled Internal Standard (SIL-IS). If 13C-EOMPC is unavailable, use Rivaroxaban-d4 as a surrogate, as it shares the morpholinone core and elutes closely.
Q4: The calibration curve is non-linear at high concentrations (>500 ng/mL).
Root Cause: Dimerization or detector saturation. Carbamates can form sodium adducts [M+Na]⁺ or dimers [2M+H]⁺ at high concentrations, stealing signal from the [M+H]⁺ channel. Technical Fix:
-
Monitor the [M+Na]⁺ adduct (+22 Da). If prominent, add 2mM Ammonium Acetate to the mobile phase to force protonation over sodiation.
Module 3: Sample Preparation & Stability
Core Challenge: Preventing ex-vivo degradation of the carbamate during extraction.
Standardized Extraction Protocol (Protein Precipitation)
To ensure high recovery (>85%) and stability, follow this strict protocol. Avoid alkaline extraction fluids.
-
Aliquot: 50 µL Plasma/Serum.
-
Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid) .
-
Critical: The formic acid neutralizes plasma esterases and stabilizes the carbamate.
-
-
Vortex: High speed for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C .
-
Supernatant: Transfer 100 µL to a glass vial.
-
Note: Avoid plastic vials if possible, as carbamates can exhibit non-specific binding to polypropylene.
-
-
Dilution: Dilute 1:1 with Water (0.1% Formic Acid) prior to injection to match initial mobile phase conditions.
Visual Guide: Sample Integrity Workflow
Figure 2: Optimized protein precipitation workflow emphasizing acidification to prevent carbamate hydrolysis.
References
-
Mali, P., et al. (2015).[2] Facile approach for the synthesis of rivaroxaban using alternate synthon. Sustainable Chemical Processes.
-
Derogis, P. B. M., et al. (2017).[3] Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). PLOS ONE.
-
Chankvetadze, B. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives. ResearchGate.
-
Agilent Technologies. (2009).[4] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Phenyl Columns. Agilent Application Notes.
-
BOC Sciences. Rivaroxaban Related Compound (Ethyl 4-(3-Oxomorpholino)-Phenylcarbamate) Properties.
Sources
- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) | PLOS One [journals.plos.org]
- 4. agilent.com [agilent.com]
Overcoming solubility challenges of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in buffers
This technical guide addresses the specific solubility challenges of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1), a critical intermediate and known impurity in the synthesis of the anticoagulant Rivaroxaban.[1][2]
Topic: Overcoming Solubility Challenges in Aqueous Buffers Compound Class: Phenyl Morpholinone Carbamates Primary Application: Analytical Standards (HPLC/LC-MS), Biological Assays, Synthetic Intermediates[1][2][3]
Core Solubility Profile & Compound Analysis
Before attempting solubilization, it is critical to understand the physicochemical barriers imposed by the molecule's structure.[1][2][3]
| Property | Value / Characteristic | Implication for Solubilization |
| Molecular Structure | C₁₃H₁₆N₂O₄ | Contains a hydrophobic phenyl core flanked by a neutral carbamate and a lactam (morpholinone).[1][2] |
| Ionization (pKa) | Neutral (Non-ionizable in pH 2–9) | Critical: Adjusting buffer pH will not improve solubility.[1][2][3] The morpholinone nitrogen is amide-like (non-basic).[1][2][3] |
| Water Solubility | Practically Insoluble (< 10 µg/mL) | Requires organic co-solvents or surfactants for any aqueous application.[1][2][3] |
| LogP (Estimated) | ~1.5 – 2.5 | Moderate lipophilicity; prone to rapid precipitation ("crashing out") upon dilution into aqueous media.[1][2][3] |
| Crystallinity | High (Crystalline Solid) | High lattice energy requires significant energy (sonication/heat) to break solute-solute interactions.[1][2][3] |
Troubleshooting Guide (FAQ Format)
Category A: Stock Solution Preparation
Q1: I tried dissolving the solid directly in Ethanol, but it remains cloudy. What is the recommended primary solvent? Technical Insight: While carbamates often show partial solubility in alcohols, the rigid morpholinone ring reduces solubility in protic solvents like ethanol or methanol.[1][2][3]
-
Recommendation: Switch to DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) for primary stock solutions.[1][2][3]
-
Protocol: Prepare a 10–50 mM stock in 100% DMSO. Vortex vigorously. If particles persist, warm the solution to 37°C for 5 minutes and sonicate.
-
Caution: Avoid storing DMSO stocks in the fridge/freezer immediately after preparation if they are near saturation; the compound may crystallize out.[1][2][3]
Q2: Can I use acidic or basic buffers to help dissolve the compound? Technical Insight: No. This compound lacks basic nitrogens (the morpholine N is part of a lactam ring) and acidic protons accessible in a standard range.[1][2][3]
-
Risk: Using strong acids (pH < 1) or strong bases (pH > 10) to force solubility will likely cause chemical hydrolysis of the ethyl carbamate ester or the morpholinone ring, degrading your sample.[1][2][3]
-
Verdict: Maintain neutral pH (6.5–7.5) and rely on co-solvents, not pH ionization.[1][2][3]
Category B: Aqueous Dilution & Assay Compatibility
Q3: My compound precipitates immediately when I dilute the DMSO stock into PBS. How do I prevent this? Technical Insight: This is a classic "Solvent Shift" precipitation. When the DMSO (solvating shell) is stripped away by the vast excess of water, the hydrophobic molecules aggregate faster than they can disperse.[1][2][3] Solution: The "Spike & Vortex" Method with Surfactants. [1][3]
-
Pre-condition the Buffer: Add a non-ionic surfactant to your PBS before adding the compound.[1][2][3]
-
Dynamic Addition: Do not add DMSO stock to a static buffer. Vortex the buffer while slowly injecting the DMSO stock tip submerged in the liquid.
-
Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) to minimize assay interference, unless solubility data permits higher.
Q4: I need to run a cellular assay. Is this compound stable in culture media? Technical Insight: Yes, the carbamate and morpholinone motifs are generally stable in cell culture media (pH 7.[1][2][3]4) for 24–48 hours.[1][2][3] However, serum proteins (albumin) may bind the compound, effectively reducing the "free" concentration.[1][2][3]
-
Action: If you observe lower-than-expected potency, consider that the compound might be sequestered by FBS (Fetal Bovine Serum).[1][2] Run a control in serum-free media to verify intrinsic activity.[1][2][3]
Visualized Protocols
Workflow 1: Decision Matrix for Solubilization
This logic flow ensures you choose the correct solvent system based on your experimental constraints.[1][2][3]
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the intended application.
Workflow 2: The "Intermediate Dilution" Protocol
Directly spiking high-concentration DMSO stocks into water often fails.[1][2][3] Use an intermediate dilution step with PEG-400 to "step down" the hydrophobicity.[1][2]
Figure 2: Intermediate dilution workflow to prevent "shock" precipitation of lipophilic carbamates.
Quantitative Reference Data
Use these estimated solubility limits to plan your maximum concentrations.
| Solvent System | Estimated Solubility Limit (25°C) | Usage Notes |
| Water / PBS (pH 7.4) | < 0.01 mg/mL (Insoluble) | Do not use as primary solvent.[1][2] |
| DMSO | > 25 mg/mL | Excellent stock solvent.[1][2][3] Hygroscopic; keep tightly sealed.[1][2][3] |
| Ethanol (100%) | ~ 1–5 mg/mL | Poor compared to DMSO.[1][2][3] Not recommended for high conc.[1][2][3] stocks. |
| PBS + 5% DMSO | ~ 0.1 mg/mL | Metastable.[1][2][3] Use immediately after preparation. |
| PBS + 0.1% Tween-80 | ~ 0.5 mg/mL | Surfactant micelles stabilize the compound.[1][2] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl N-phenylcarbamate (Structural Analog).[1][2][3] Retrieved from [Link][1][2][3]
-
Google Patents. Process for the preparation of rivaroxaban and intermediates thereof (US20120283434A1).[1][2][3] Describes the synthesis and handling of the phenyl carbamate intermediate. Retrieved from
Sources
Scale-up considerations for Ethyl (4-(3-oxomorpholino)phenyl)carbamate production
Topic: Scale-up considerations for Carbamoylation of 4-(4-aminophenyl)morpholin-3-one
Executive Summary & Process Overview
Current Status: You are scaling up the synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1), a critical intermediate in the manufacture of Rivaroxaban .
The Chemistry: The transformation involves the carbamoylation of the aniline derivative 4-(4-aminophenyl)morpholin-3-one using Ethyl Chloroformate . While chemically straightforward, the scale-up presents significant engineering challenges regarding exotherm management, mixing dynamics of thick slurries, and the handling of toxic alkyl chloroformates.
Process Flow Diagram (DOT Visualization)
Figure 1: Process flow for the carbamoylation step emphasizing thermal control points.
Critical Process Parameters (CPP) & Data
The following parameters are derived from standard Schotten-Baumann and anhydrous carbamoylation protocols adapted for this specific morpholinone scaffold.
| Parameter | Range | Criticality | Rationale |
| Reaction Temp | 0°C – 15°C | High | Ethyl chloroformate degrades >20°C; Exotherm risks runaway. |
| Dosing Rate | 0.5 – 1.0 kg/min | High | Must match cooling capacity ( |
| Stoichiometry | 1.1 – 1.2 eq. | Medium | Excess required to account for hydrolysis; too much leads to difficult purification. |
| Base Choice | Pyridine or Na₂CO₃ | High | Scavenges HCl. Inorganic bases require biphasic systems (Water/THF). |
| Solvent Vol | 8V – 12V | Medium | Product precipitates; low volume leads to "stalling" of agitator. |
Troubleshooting Guide (FAQ Format)
Category 1: Reaction Kinetics & Thermodynamics
Q: The temperature spikes uncontrollably during Ethyl Chloroformate addition. How do I calculate the safe dosing rate?
A: This is a classic heat transfer limitation. The reaction is highly exothermic.
-
The Mechanism: The reaction of an amine with a chloroformate releases significant enthalpy (
). -
The Fix: You must operate in "Dosing Controlled" mode, not "Kinetics Controlled" mode.
-
Calculate Cooling Capacity (
): Determine the heat removal rate of your jacketed reactor in kW. -
Slave the Feed Pump: Program your dosing pump to pause if
. -
Protocol:
"Add Ethyl Chloroformate dropwise over 2–3 hours. Maintain internal temperature between 0–5°C. STOP ADDITION immediately if temperature exceeds 10°C. Resume only when
."
-
Q: I am seeing low conversion (10–15% unreacted amine) despite adding 1.1 equivalents of reagent.
A: This indicates Reagent Hydrolysis . Ethyl chloroformate is moisture-sensitive.
-
Root Cause: If you are using a biphasic system (Water/THF/Na₂CO₃), the chloroformate is hydrolyzing with water faster than it reacts with the amine.
-
Troubleshooting Steps:
-
Check Water Content: If using an anhydrous route (e.g., Pyridine/DCM), ensure solvent water content is
. -
Mixing Efficiency: In biphasic systems, high-shear mixing is critical to increase the interfacial surface area for the amine reaction while minimizing the aqueous residence time of the chloroformate.
-
Order of Addition: Ensure the base is present before the chloroformate to immediately neutralize HCl, preventing amine salt precipitation (which is unreactive).
-
Category 2: Impurity Profile & Isolation
Q: HPLC shows a new impurity peak at RRT 1.2. What is it?
A: This is likely the Bis-carbamate or a Urea derivative .
-
Scenario A (Bis-carbamate): If the reaction is run too hot or with large excess of chloroformate, the amide nitrogen on the morpholinone ring (though poor nucleophile) or the newly formed carbamate nitrogen can react again.
-
Scenario B (Symmetrical Urea): If water is present without sufficient base control, the isocyanate intermediate (formed via elimination) can react with the starting amine.
-
Visual Pathway:
Figure 2: Competitive reaction pathways affecting purity.
Q: The slurry becomes too thick to stir halfway through the addition.
A: The product, Ethyl (4-(3-oxomorpholino)phenyl)carbamate, has low solubility in common solvents like Toluene or cold THF.
-
Immediate Fix: Add a co-solvent (e.g., more THF) to maintain mobility.
-
Scale-up Prevention: Do not aim for a solution reaction. Design for a slurry. Use an anchor or helical ribbon impeller rather than a pitched blade turbine to handle high-viscosity non-Newtonian flow.
Safety & Handling (The "Self-Validating" Protocol)
Hazard: Ethyl Chloroformate is fatal if inhaled (H330) and a lachrymator . It has a flash point of 16°C.
Standard Operating Procedure (SOP) Requirement: Any protocol generated for this step must include a "Closed-Loop Check" :
-
Scrubber: The reactor vent must be connected to a caustic scrubber (NaOH) to neutralize HCl and any escaping chloroformate vapors.
-
Leak Test: Before charging reagents, pressure test the vessel with Nitrogen to 3 bar to ensure seal integrity.
-
Quench Protocol: Have a dedicated "Quench Vessel" containing aqueous ammonia or NaOH ready. In case of spill or runaway, divert material to the quench vessel.
Detailed Experimental Protocol (Golden Batch)
Based on standard industrial carbamate synthesis optimizations.
Reagents:
-
4-(4-aminophenyl)morpholin-3-one (1.0 eq)[1]
-
THF (anhydrous, 10 Vol)
-
Pyridine (1.2 eq) [Alternative: NaHCO3 in Water for biphasic]
-
Ethyl Chloroformate (1.15 eq)
Step-by-Step:
-
Charge the reactor with 4-(4-aminophenyl)morpholin-3-one and THF (10V).
-
Add Pyridine (1.2 eq) while stirring. Ensure complete dissolution or uniform suspension.
-
Cool the mixture to
(Jacket set point ). -
Dose Ethyl Chloroformate (1.15 eq) via a dip-tube (subsurface addition prevents headspace vapor accumulation).
-
Control: Rate limited by
.
-
-
Agitate at
for 2 hours. -
IPC (In-Process Control): Sample for HPLC. Target: Starting Amine
.-
If Amine > 0.5%: Add 0.1 eq Ethyl Chloroformate.
-
-
Quench by adding Water (10V) slowly (exothermic mixing).
-
Filtration: The product will likely precipitate as a white solid.[2] Filter the slurry.[2][3][4][5]
-
Wash: Wash cake with Water (to remove Pyridine HCl salts) followed by cold Ethanol (to displace water).
-
Dry: Vacuum oven at
.
References
-
Bayer Intellectual Property GmbH. (2005). Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.[1][2][4][5][6][7][8][9][10] European Patent EP1683800. Link
-
Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link
- Perrault, W. R., et al. (2003). Process Research and Development of a Selective Factor Xa Inhibitor. Organic Process Research & Development.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10927, Ethyl chloroformate.Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US20140142303A1 - Process for the preparation of a rivaroxaban and intermediates formed in said process - Google Patents [patents.google.com]
- 3. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. tdcommons.org [tdcommons.org]
- 8. EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 9. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an HPLC Method for Ethyl (4-(3-oxomorpholino)phenyl)carbamate Quantification
Executive Summary
In the synthesis of the anticoagulant Rivaroxaban (Xarelto), the control of intermediates is critical for final drug substance purity. Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 1327778-39-1) represents a significant process-related impurity or intermediate, often formed during the protection/deprotection steps involving the 4-(4-aminophenyl)morpholin-3-one precursor.
This guide provides a rigorous technical comparison of analytical methodologies for quantifying this specific carbamate derivative. While Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer speed and sensitivity, this guide validates Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the most robust, cost-effective "Gold Standard" for routine Quality Control (QC) environments, provided specific column and buffer chemistries are utilized to mitigate morpholine-associated peak tailing.
The Analytical Challenge
The quantification of Ethyl (4-(3-oxomorpholino)phenyl)carbamate presents unique chromatographic challenges due to its structural relationship with the reaction matrix:
-
Structural Similarity: It must be baseline-separated from its precursor, 4-(4-aminophenyl)morpholin-3-one (highly polar), and the final Rivaroxaban molecule (hydrophobic).
-
Morpholine Tailing: The basic nitrogen in the morpholine ring interacts with residual silanols on silica columns, leading to peak tailing unless pH and ionic strength are strictly controlled.
-
Detection Limits: As an impurity, it requires a Limit of Quantitation (LOQ) sufficiently low (<0.05%) to meet ICH Q3A/B thresholds.
Separation Logic Diagram
The following diagram illustrates the physicochemical interactions governing the separation strategy.
Figure 1: Chromatographic separation logic based on polarity and hydrophobic interaction.[1]
Method Comparison: HPLC vs. UPLC vs. LC-MS
For routine quantification of this specific intermediate, RP-HPLC remains the preferred choice for most QC laboratories despite the existence of faster technologies.
| Feature | RP-HPLC (Recommended) | UPLC / UHPLC | LC-MS / MS-MS |
| Primary Use Case | Routine QC, Batch Release, Stability Testing | High-Throughput Screening, Process Optimization | Impurity Identification, Trace Analysis (< ppm levels) |
| Sensitivity (LOD) | Moderate (~0.05 µg/mL) | High (~0.01 µg/mL) | Ultra-High (<0.001 µg/mL) |
| Resolution | High (with optimized gradient) | Very High (narrow peaks) | High (mass-based selectivity) |
| Cost per Run | Low | Medium (expensive columns) | High (maintenance & expertise) |
| Robustness | Excellent (Tolerates matrix effects well) | Moderate (Prone to clogging) | Low (Matrix suppression effects) |
| Transferability | Universal (Standard equipment) | Limited (Requires <15k psi pumps) | Limited (Complex setup) |
Verdict: While LC-MS is superior for identifying unknown impurities, RP-HPLC with UV detection provides the best balance of robustness, cost, and regulatory acceptance for the quantification of known intermediates like Ethyl (4-(3-oxomorpholino)phenyl)carbamate.
The Optimized Protocol (Gold Standard)
This protocol is synthesized from validated methods for Rivaroxaban and its related substances, optimized to ensure specificity for the carbamate intermediate.
Chromatographic Conditions
-
Instrument: HPLC system with Photodiode Array (PDA) or UV Detector.
-
Column: Agilent Zorbax SB-C18 or equivalent (250 mm x 4.6 mm, 5 µm).
-
Why: The "Stable Bond" (SB) or highly end-capped phases reduce silanol activity, minimizing tailing of the morpholine ring.
-
-
Wavelength: 250 nm (Primary) / 210 nm (Secondary).
-
Why: The phenyl carbamate moiety shows strong absorption at 250 nm, reducing interference from non-aromatic solvents.
-
-
Column Temperature: 30°C ± 2°C.
-
Injection Volume: 10 µL.
Mobile Phase & Gradient[4]
-
Solvent A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.
-
Scientific Rationale: Low pH ensures the morpholine nitrogen is protonated, preventing secondary interactions with the stationary phase, while the buffer capacity maintains retention time stability.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | Solvent A (%) | Solvent B (%) | Elution State |
| 0.0 | 90 | 10 | Equilibrate / Elute polar salts |
| 5.0 | 90 | 10 | Elute Amine Precursor |
| 20.0 | 40 | 60 | Elute Target Carbamate |
| 25.0 | 20 | 80 | Wash Rivaroxaban/Dimers |
| 30.0 | 90 | 10 | Re-equilibration |
Validation Framework (ICH Q2)
To ensure the method is "Self-Validating," the following parameters must be established.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow according to ICH Q2(R1) guidelines.
Specificity
-
Protocol: Inject Mobile Phase (Blank), Placebo, Pure Target Standard, and Spiked Sample.
-
Acceptance: No interference at the retention time of the carbamate (approx. 12-15 min in this gradient). Peak purity index > 99.0% (using PDA).
Linearity[5]
-
Protocol: Prepare 5 concentrations ranging from LOQ to 150% of the target specification (e.g., 5 µg/mL to 100 µg/mL).
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike the carbamate into the reaction matrix at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% and 102.0%.[3]
Precision (System & Method)
-
System Precision: 6 injections of standard solution. RSD ≤ 2.0%.[2][5]
-
Method Precision: 6 separate preparations of a single sample batch. RSD ≤ 2.0%.[2][5]
LOD / LOQ
-
Determination: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N ≈ 3:1
-
LOQ: S/N ≈ 10:1 (Must be verified by 6 injections with RSD < 10%).
-
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Secondary silanol interactions with morpholine ring. | Ensure pH is ≤ 3.[6]0. Add 5mM Triethylamine (TEA) as a silanol blocker if necessary. |
| Retention Time Drift | pH instability or Temperature fluctuation. | Use a column oven (30°C). Verify buffer pH daily. |
| Baseline Noise | Impure reagents or air in lines. | Use HPLC-grade Acetonitrile. Degas mobile phase thoroughly. |
| Split Peaks | Solvent mismatch. | Dissolve the sample in Mobile Phase A:B (50:50) rather than 100% Acetonitrile.[2] |
References
-
Srinivasrao, V., et al. (2018).[7] "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities." Symbiosis Online Publishing.
-
Paithankar, H. V. (2013). "HPLC Method Validation For Pharmaceuticals: A Review." International Journal of Universal Pharmacy and Bio Sciences.
-
USP Reference Standards. "Rivaroxaban Ethyl Carbamate (Ethyl (4-(3-oxomorpholino)phenyl)carbamate)."[8] United States Pharmacopeia.
-
ICH Guidelines. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[2]
-
Kozanlı, M., & Can, N. Ö. (2024). "Quantitative determination of rivaroxaban in pharmaceutical formulations by ultra performance liquid chromatography." DergiPark.
Sources
- 1. US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. store.usp.org [store.usp.org]
Comparative Analysis: Ethyl (4-(3-oxomorpholino)phenyl)carbamate vs. Pharmacopeial Rivaroxaban Impurities
[1][2][3]
Executive Summary
In the synthesis of Rivaroxaban (a direct Factor Xa inhibitor), impurity profiling is critical due to the drug's low dosage and high potency. While pharmacopeial impurities (A, B, G, J) are well-characterized in the EP/USP monographs, Ethyl (4-(3-oxomorpholino)phenyl)carbamate (hereafter referred to as Impurity-EC ) represents a distinct class of process-related impurities arising from specific activation strategies or solvent interactions. This guide delineates the formation mechanism, chromatographic behavior, and control strategies for Impurity-EC compared to the standard impurity profile.
Chemical Architecture & Origin Analysis
The Divergent Synthesis Pathway
Rivaroxaban is typically synthesized by coupling 5-chlorothiophene-2-carbonyl chloride with 4-(4-aminophenyl)morpholin-3-one (or its oxazolidinone derivative).
-
Standard Impurities (A & B): Arise from hydrolysis of the starting material or incomplete coupling.
-
Impurity-EC Formation: This impurity forms via the reaction of the aniline moiety of the morpholinone precursor with an ethyl-carbonyl source (e.g., ethyl chloroformate used for activation or protection, or ethanol presence during phosgenation/CDI activation).
Key Differentiator: Unlike Impurity A (a degradant) or Impurity J (a dimer), Impurity-EC is a synthetic artifact indicating specific reagent carryover or side-reactions.
Pathway Visualization
The following diagram illustrates the mechanistic divergence leading to Impurity-EC versus the target API and Impurity B.
Figure 1: Mechanistic divergence showing the formation of Impurity-EC (Red) compared to the standard API pathway (Green) and common degradants.
Comparative Impurity Profiling
The following table contrasts Impurity-EC with the major impurities listed in the European Pharmacopoeia (EP) and USP.
| Feature | Impurity-EC | Impurity A (EP) | Impurity B (EP) | Impurity G (EP) |
| Chemical Name | Ethyl (4-(3-oxomorpholino)phenyl)carbamate | 5-Chlorothiophene-2-carboxylic acid | 4-(4-aminophenyl)morpholin-3-one derivative | 5-Chlorothiophene-2-carbonyl chloride |
| Classification | Process-Related (Side Reaction) | Degradant / Starting Material | Intermediate / Degradant | Reactive Intermediate |
| Polarity (LogP) | Moderate (~1.5 - 2.[1]0) | Low (Acidic, Polar) | Low to Moderate (Basic) | High (Non-polar/Reactive) |
| Retention (RP-HPLC) | Mid-eluting (Pre-Rivaroxaban) | Early eluting (Front) | Early/Mid eluting | Late eluting (if stable) |
| Detection (UV) | 250 nm (Strong absorption) | 250 nm | 250 nm | 250 nm |
| Risk Profile | Structural Alert (Carbamate) | Low (Acid) | Low (Precursor) | High (Corrosive/Genotox potential) |
Technical Insight: Impurity-EC possesses a carbamate linkage.[2][3] While distinct from the simple carcinogen "ethyl carbamate" (urethane), the N-phenyl carbamate structure requires ICH M7 assessment for mutagenic potential, unlike the benign Impurity A (acid).
Analytical Methodologies
To detect and quantify Impurity-EC alongside standard impurities, a stability-indicating RP-HPLC method is required. The carbamate moiety makes Impurity-EC less polar than the amine (Impurity B) but typically more polar than the full Rivaroxaban molecule, resulting in a retention time in the middle of the chromatogram.
Validated HPLC Protocol
This protocol ensures resolution of Impurity-EC from the API and Impurity B.
Chromatographic Conditions:
-
Column: C18 (L1), 250 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse XDB or equivalent).
-
Mobile Phase A: Buffer (1.36 g KH₂PO₄ + 1.0 g Sodium Hexanesulfonate in 1L Water, pH 2.0 with H₃PO₄). Note: Ion-pairing agent improves resolution of the amine precursor.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV @ 250 nm.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Elution of Impurity A (Acid) |
| 25.0 | 40 | 60 | Elution of Impurity-EC & Rivaroxaban |
| 35.0 | 40 | 60 | Wash |
| 36.0 | 90 | 10 | Re-equilibration |
Analytical Logic & Identification
The following decision tree outlines the process for confirming the presence of Impurity-EC in a batch.
Figure 2: Analytical workflow for the identification and quantification of Impurity-EC.
Control Strategy & Regulatory Context
Purging and Process Control
Unlike Impurity A, which can reform upon storage due to moisture, Impurity-EC is a fixed process impurity . Once removed, it does not regenerate.
-
Purge Point: Recrystallization in polar solvents (e.g., DMSO/Water or Acetone/Water) is effective due to the solubility difference between the carbamate impurity and the final API.
-
Prevention: Strict control of "ethyl" sources (ethanol, ethyl chloroformate) in the presence of the amine precursor is the primary preventive measure.
Regulatory Limits
-
ICH Q3A(R2): For a maximum daily dose of Rivaroxaban (typically 20 mg), the qualification threshold is 0.15% or 1.0 mg per day (whichever is lower).
-
ICH M7: If Impurity-EC is flagged as a potential mutagen (due to the carbamate alert), it must be controlled to < 1.5 µ g/day (TTC) unless Ames negative data is provided. Note: Most phenyl carbamates require testing to rule out genotoxicity.
References
-
European Pharmacopoeia (Ph. Eur.) 10.0 .[] Rivaroxaban Monograph 2932. Strasbourg: EDQM.
- U.S. Pharmacopeia (USP) 43-NF 38. Rivaroxaban Monograph. Rockville: USP Convention.
-
Pharmaffiliates . Rivaroxaban Impurities Standards and Profiling. Available at: [Link]
- International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Geneva: ICH.
- Sekhar, N.M., et al. (2018). "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities.
-
PubChem . Compound Summary: Rivaroxaban.[][6][7][8][9][10][11][12][] National Library of Medicine. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethyl (4-(3-oxomorpholino)phenyl)carbamate | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Blog Details [chemicea.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1327778-39-1 | Sigma-Aldrich [sigmaaldrich.com]
- 12. phenomenex.com [phenomenex.com]
Comparative Biological Activity of Carbamate Derivatives: A Technical Guide
Focus Agents: Physostigmine, Neostigmine, Rivastigmine
Executive Summary
This guide provides a technical comparison of three pharmacologically distinct carbamate derivatives: Physostigmine (natural prototype), Neostigmine (synthetic quaternary amine), and Rivastigmine (pseudo-irreversible central inhibitor). While all three share the carbamate pharmacophore essential for acetylcholinesterase (AChE) inhibition, their structural variances dictate divergent pharmacokinetic profiles, blood-brain barrier (BBB) permeability, and duration of action.
Key Insight: The biological activity of carbamates is not defined solely by binding affinity (
Mechanism of Action: The Carbamoylation Cycle
Unlike non-covalent inhibitors (e.g., Donepezil), carbamates act as suicide substrates . They are hydrolyzed by AChE, but the process results in the transfer of a carbamoyl group to the active site serine (Ser203 in human AChE), rendering the enzyme inactive until spontaneous hydrolysis occurs.[1]
Mechanistic Pathway
The following diagram illustrates the kinetic pathway of carbamate inhibition. Note the critical "Decarbamoylation" step (
Structural Activity Relationship (SAR) & Comparative Data
The biological divergence of these three compounds stems from two specific structural modifications:
-
Nitrogen Substitution (Amine Type): Determines BBB permeability.
-
Carbamoyl Moiety Bulk: Determines the stability of the covalent bond (decarbamoylation rate).
Comparative Performance Table
| Feature | Physostigmine | Neostigmine | Rivastigmine |
| Structure Type | Tertiary Amine (Natural) | Quaternary Ammonium (Synthetic) | Tertiary Amine (Synthetic) |
| BBB Permeability | High (Lipophilic) | Negligible (Charged) | High (Lipophilic) |
| Target Selectivity | Non-selective (AChE & BuChE) | Selective for AChE vs. BuChE | Dual Inhibitor (AChE & BuChE); Selectivity for G1 isoform |
| Mechanism Class | Reversible (Fast hydrolysis) | Reversible (Moderate hydrolysis) | Pseudo-Irreversible (Slow hydrolysis) |
| Inhibition Duration | Short ( | Moderate ( | Long ( |
| Primary Indication | Anticholinergic Toxicity, Glaucoma | Myasthenia Gravis, Anesthesia Reversal | Alzheimer’s Disease, Parkinson’s Dementia |
| Representative |
*Note: Rivastigmine often shows higher
Technical Analysis of Differences
-
Physostigmine: The N-methyl carbamate group is rapidly hydrolyzed. While potent, its short half-life limits utility in chronic neurodegeneration.
-
Neostigmine: The quaternary nitrogen permanently carries a positive charge, preventing CNS entry. This makes it ideal for peripheral motor endplates (Myasthenia Gravis) without causing central side effects (confusion, tremors).
-
Rivastigmine: The bulky ethyl-methyl carbamate chain sterically hinders the hydrolytic water molecule from attacking the carbamoylated enzyme. This results in "pseudo-irreversible" inhibition, allowing for twice-daily dosing despite a short plasma half-life.
Experimental Validation: The Modified Ellman Assay
To validate the biological activity of these derivatives, the Ellman Assay remains the gold standard. However, for carbamates, incubation time is a critical variable due to the time-dependent nature of carbamoylation.
Protocol Design Principles (Causality)
-
Why Pre-incubation? Unlike simple competitive inhibitors, carbamates require time to form the covalent adduct. Measuring immediately yields
values reflecting initial binding affinity ( ), not the carbamoylation constant ( ). -
Why DTNB? 5,5′-dithiobis-(2-nitrobenzoic acid) reacts specifically with the free thiol group of thiocholine (the product of substrate hydrolysis), creating a yellow anion (
) measurable at 412 nm.
Step-by-Step Workflow
Detailed Protocol
-
Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Why pH 8.0? This is the optimal pH for human AChE activity and maximizes the color intensity of the TNB anion.
-
Enzyme Source: Use human recombinant AChE or erythrocyte lysate. Avoid using serum BuChE if testing for specific AChE selectivity.
-
Inhibitor Dilution: Prepare serial dilutions of the carbamate (e.g.,
M to M). -
Pre-Incubation (Critical): Incubate Enzyme + Inhibitor for 20 minutes at 25°C. Failure to pre-incubate will result in falsely high
values for Rivastigmine. -
Substrate Addition: Add Acetylthiocholine iodide (ATChI, 0.5 mM final) and DTNB (0.3 mM final).
-
Kinetic Reading: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the slope (
) to determine velocity ( ). -
Calculation:
.
Pharmacokinetics & Toxicity Profile
Toxicity (LD50)
Carbamate toxicity is generally lower than organophosphates because the inhibition is eventually reversible.
-
Physostigmine: High acute toxicity (LD50 mouse ip: ~0.6 mg/kg) due to rapid CNS penetration causing respiratory paralysis.
-
Neostigmine: Lower acute toxicity (LD50 mouse ip: ~0.4 mg/kg, but effective dose is higher relative to toxicity in clinical settings due to lack of CNS effects).
-
Rivastigmine: Optimized therapeutic window. Side effects are primarily gastrointestinal (nausea) due to peripheral inhibition before the CNS steady state is reached.
Selectivity (G1 vs G4 Isoforms)
A crucial differentiation for Rivastigmine is its selectivity for the G1 monomeric form of AChE.[2][3]
-
In Alzheimer's brains, the G4 (tetrameric) form decreases, while the G1 form remains stable or increases.[3]
-
Rivastigmine inhibits G1 preferentially (4-6 fold), whereas Physostigmine inhibits both equally.[3] This provides targeted efficacy in AD pathology with potentially fewer somatic side effects.
References
-
Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Link
-
Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular cognitive impairment and vascular dementia. Clinical Interventions in Aging. Link
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link
-
Nair, V. P., & Hunter, J. M. (2004). Anticholinesterases and anticholinergic drugs.[3][4][5][6][7][8][9][10] Continuing Education in Anaesthesia Critical Care & Pain. Link
-
Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry. Link
Sources
- 1. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. The role of acetylcholinesterase inhibitors such as neostigmine and rivastigmine on chronic pain and cognitive function in aging: A review of recent clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rivastigmine as an alternative treatment for anticholinergic toxidrome in light of the physostigmine shortage: a case series [healthpartners.com]
- 8. Physostigmine or Rivastigmine for Anticholinergic Toxicity | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in immunoassays
Title: Cross-Reactivity Profiling of Rivaroxaban Impurity: Ethyl (4-(3-oxomorpholino)phenyl)carbamate Subtitle: A Technical Guide for Assay Developers and QC Scientists
Executive Summary & Strategic Context
In the development of pharmacokinetic (PK) assays and therapeutic drug monitoring (TDM) kits for Rivaroxaban (Xarelto) , specificity is the primary challenge. Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1), often designated as Impurity 39 or a process-related intermediate, shares a critical structural homology with the parent drug.
This guide analyzes the cross-reactivity potential of this impurity in immunoassays. Unlike LC-MS/MS, which discriminates based on mass-to-charge ratio (
Key Takeaway: High-fidelity Rivaroxaban assays must be validated against Ethyl (4-(3-oxomorpholino)phenyl)carbamate to determine the Selectivity Factor. This guide outlines the comparative performance of detection platforms and the protocol for quantifying cross-reactivity (%CR).
Technical Deep Dive: Structural Homology & Immunogenicity
To understand the causality of cross-reactivity, we must analyze the shared epitopes.
-
Rivaroxaban (Parent Drug): Contains a chlorothiophene amide linked to an oxazolidinone core, which is attached to a 4-(3-oxomorpholin-4-yl)phenyl group.
-
The Impurity: Consists of the same 4-(3-oxomorpholin-4-yl)phenyl group but capped with an ethyl carbamate instead of the complex oxazolidinone-thiophene tail.
The Immunological Trap: If the immunogen used to raise the anti-Rivaroxaban antibody was conjugated via the chlorothiophene end, the antibody's hypervariable region (CDR) will likely target the exposed oxomorpholinophenyl tail. Since the impurity is essentially just this tail, the antibody will bind to it with high affinity, resulting in significant cross-reactivity.
Diagram 1: Structural Epitope Mapping & Interference Risk
Caption: Structural analysis showing the shared oxomorpholinophenyl epitope responsible for antibody cross-reactivity.
Comparative Performance: Immunoassay vs. Alternatives
When selecting an analytical platform for Rivaroxaban in the presence of process impurities, the trade-off is between throughput and specificity .
| Feature | Competitive ELISA (Immunoassay) | LC-MS/MS (Gold Standard) | HPLC-UV |
| Detection Principle | Antibody-Antigen Binding (Steric/Affinity) | Mass-to-Charge Ratio ( | Retention Time & UV Absorption |
| Specificity for Impurity | Low to Moderate (Requires validation) | High (Differentiates MW 435 vs. 264) | High (Separates peaks) |
| Throughput | High (96/384 samples simultaneously) | Low (Serial injection) | Low to Medium |
| Sensitivity (LOD) | pg/mL range | ng/mL to pg/mL range | µg/mL to ng/mL range |
| Risk of False Positives | High (If %CR > 20%) | Negligible | Low (If resolution > 1.5) |
| Cost Per Sample | Low (< $5) | High (> $50) | Moderate |
Scientist's Verdict:
-
Use LC-MS/MS for impurity profiling during drug substance manufacturing (CMC).
-
Use Immunoassay for clinical PK studies only if the antibody has been validated to have <1% cross-reactivity with Ethyl (4-(3-oxomorpholino)phenyl)carbamate.
Experimental Protocol: Determination of % Cross-Reactivity
As a self-validating system, this protocol uses a Competitive ELISA format. In this format, the signal is inversely proportional to the analyte concentration. Cross-reactivity is calculated by comparing the concentration required to inhibit 50% of the maximum signal (
Materials Required
-
Analyte A: Rivaroxaban Reference Standard (Purity >99%).
-
Analyte B (Cross-reactant): Ethyl (4-(3-oxomorpholino)phenyl)carbamate (Purity >98%).
-
Antibody: Anti-Rivaroxaban Monoclonal Antibody.
-
Matrix: Drug-free human plasma (pooled).
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare a stock solution (1 mg/mL) of Rivaroxaban and the Impurity in DMSO.
-
Perform serial dilutions (1:3) in the assay buffer to generate two parallel curves. Range: 0.01 ng/mL to 10,000 ng/mL.
-
-
Assay Execution:
-
Coat plate with Rivaroxaban-BSA conjugate. Block.
-
Add 50 µL of Standard (Rivaroxaban or Impurity) + 50 µL of Antibody.
-
Incubate (1 hour, 37°C). Wash 3x.
-
Add Secondary Antibody-HRP. Incubate. Wash.
-
Add TMB Substrate. Stop reaction. Read OD at 450 nm.
-
-
Data Analysis (4-Parameter Logistic Fit):
-
Plot Optical Density (Y-axis) vs. Log Concentration (X-axis).
-
Calculate the
(concentration at 50% B/B0) for both curves.
-
Calculation Formula
-
Interpretation:
-
< 0.1%: Highly Specific (Gold Standard).
-
0.1% - 1.0%: Acceptable for most PK assays.
-
> 1.0%: Requires correction factors or antibody re-selection.
-
Diagram 2: Cross-Reactivity Validation Workflow
Caption: Decision logic for validating antibody specificity against Impurity 39.
References
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. EMEA/CHMP/EWP/192217/2009. [Link]
-
PubChem. Compound Summary: Rivaroxaban. National Library of Medicine. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). I/LA30-A: Immunoassay Interference by Endogenous Antibodies and Other Factors. [Link]
Comparative Technical Assessment: Synthetic Architectures for Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Executive Summary
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical synthetic intermediate and a regulated impurity in the manufacturing of the anticoagulant Rivaroxaban .[1][][3][4] Its structure comprises a phenyl core functionalized with a morpholin-3-one ring at the C4 position and an ethyl carbamate moiety at the C1 position.
This guide evaluates the three primary synthetic architectures for this molecule. Route A (The Nitroaniline Cyclization) is identified as the industrial "Gold Standard" due to its convergent nature and scalability. Route B (The Phenylmorpholinone Nitration) represents a legacy approach, limited by harsh nitration conditions and regioselectivity challenges. Route C (Direct Carbamoylation) is the terminal functionalization step common to both pathways but requires precise pH control to prevent bis-acylation.
Route A: The Nitroaniline Cyclization (Industrial Standard)
This route constructs the morpholinone ring on a pre-functionalized nitro-aromatic core. It is the preferred pathway for large-scale manufacturing due to high atom economy and the avoidance of electrophilic aromatic substitution on complex substrates.
Reaction Scheme & Mechanism
The synthesis proceeds in three distinct stages:
-
N-Alkylation/Acylation: 4-Nitroaniline reacts with 2-(2-chloroethoxy)acetyl chloride.
-
Cyclization: Base-mediated ring closure forms the morpholin-3-one.
-
Reduction & Protection: The nitro group is reduced to an amine, followed by carbamoylation.
Detailed Protocol
-
Step 1: Morpholinone Formation
-
Reagents: 4-Nitroaniline (1.0 eq), 2-(2-chloroethoxy)acetyl chloride (1.2 eq), K₂CO₃ (2.5 eq).
-
Solvent: Toluene/Water biphasic system with Benzyltriethylammonium chloride (TEBA) as a Phase Transfer Catalyst (PTC).
-
Conditions: Reflux at 110°C for 6–8 hours.
-
Mechanism: The aniline nitrogen attacks the acyl chloride (fast acylation) followed by an intramolecular SN2 displacement of the alkyl chloride by the amide nitrogen (cyclization).
-
Yield: 85–92%.
-
-
Step 2: Nitro Reduction
-
Reagents: H₂ (5–10 bar), 5% Pd/C catalyst.
-
Solvent: Methanol or Ethanol.
-
Conditions: 50°C for 4 hours.
-
Yield: >95% (Quantitative).
-
-
Step 3: Carbamoylation (Target Synthesis)
-
Reagents: 4-(4-aminophenyl)morpholin-3-one, Ethyl Chloroformate (1.1 eq), NaHCO₃ (2.0 eq).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Conditions: 0°C to RT over 2 hours.
-
Critical Control: Temperature must be kept <5°C during addition to avoid di-acylation.
-
Assessment
-
Pros: High overall yield (~75%); avoids isomer separation; mild conditions.
-
Cons: Use of genotoxic alkylating agents (chloroethoxy acetyl chloride) requires strict containment.
Route B: The Phenylmorpholinone Nitration (Legacy Route)
This route starts with the formed morpholine ring and introduces the nitrogen functionality via electrophilic aromatic substitution.
Reaction Scheme
-
Nitration: 4-Phenylmorpholin-3-one is treated with HNO₃/H₂SO₄.
-
Reduction: Hydrogenation of the nitro group.[5]
-
Carbamoylation: Conversion to the ethyl carbamate.
Critical Issues
-
Regioselectivity: Nitration favors the para position, but ortho isomers (2-nitro) are formed as impurities (approx. 5–10%), requiring recrystallization.
-
Safety: The nitration is highly exothermic and poses a thermal runaway risk at scale.
-
Waste: Generates large volumes of acidic waste (spent acid).
Comparative Analysis: Route A vs. Route B
| Metric | Route A (Nitroaniline Cyclization) | Route B (Nitration) |
| Overall Yield | 75–80% | 55–60% |
| Regioselectivity | 100% (Pre-defined) | ~90% para (Requires purification) |
| Safety Profile | Moderate (Alkylating agents) | Low (Exothermic Nitration) |
| Raw Material Cost | Moderate | Low |
| E-Factor (Waste) | Low (Catalytic reduction) | High (Acid waste) |
| Scalability | Excellent | Difficult (Heat transfer limits) |
Visualization: Synthetic Pathway Comparison
Figure 1: Comparative flow of synthetic routes. Route A (Blue) offers a cleaner, more convergent path compared to the nitration-dependent Route B (Red).
Experimental Protocol: Final Assembly (Step 3)
This protocol describes the conversion of the amine intermediate to the final Ethyl Carbamate target, applicable to both routes.
Objective: Synthesis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate. Scale: 10.0 g input.
-
Preparation: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with 4-(4-aminophenyl)morpholin-3-one (10.0 g, 52.0 mmol) and Dichloromethane (DCM, 100 mL).
-
Base Addition: Add Pyridine (8.4 mL, 104 mmol) or solid NaHCO₃ (8.7 g, 104 mmol). Cool the suspension to 0–5°C using an ice bath.
-
Acylation: Add Ethyl Chloroformate (6.2 g, 57.2 mmol) dropwise over 30 minutes via an addition funnel. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.
-
Workup: Quench with water (50 mL). Separate the organic layer.[6][7] Wash with 1N HCl (2 x 30 mL) to remove unreacted amine/pyridine, then with Brine (30 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Heptane to yield the target as a white crystalline solid.
-
Expected Yield: 12.5 g (91%).
-
Purity: >99.5% (HPLC).
-
References
-
Preparation of Rivaroxaban and Intermediates. Patent CN102838604B. Describes the cyclization of nitroaniline with chloroethoxy acetyl chloride.Link
-
Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. Patent EP1664004B1. Detailed industrial protocol for the reduction of the nitro-morpholinone intermediate.Link
- Synthesis and biological activity of Rivaroxaban derivatives.Journal of Medicinal Chemistry, 2011.
-
Ethyl (4-(3-oxomorpholino)phenyl)carbamate Reference Standard. BOC Sciences / Pharmaffiliates. (Identification of the molecule as a specific impurity standard).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Structural Validation of Ethyl (4-(3-oxomorpholino)phenyl)carbamate: A Comparative Analysis of 2D NMR vs. Conventional 1D Methods
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Structural Elucidation of CAS 1327778-39-1 (Rivaroxaban Intermediate)
Executive Summary: The Structural Ambiguity Challenge
In the synthesis of anticoagulant pharmacophores (specifically Factor Xa inhibitors like Rivaroxaban), Ethyl (4-(3-oxomorpholino)phenyl)carbamate serves as a critical intermediate. While Mass Spectrometry (LC-MS) confirms molecular weight (
The primary analytical challenge lies in the 1D
This guide compares the limitations of conventional 1D NMR against a self-validating 2D NMR workflow (COSY, HSQC, HMBC) , demonstrating why the latter is the mandatory standard for structural confirmation.
Comparative Analysis: 1D vs. 2D NMR Efficacy
Method A: Conventional 1D H NMR + LC-MS
The "Quick but Risky" Approach
| Feature | Performance | Critical Limitation |
| Proton Counting | Moderate | Integration errors occur due to the overlap of the Ethyl quartet and Morpholinone singlet at ~4.2 ppm. |
| Connectivity | Low | Cannot definitively prove the morpholinone ring is closed (vs. an open-chain hydrolysis byproduct). |
| Regio-isomery | Low | Cannot distinguish between the target para-substituted isomer and potential meta-isomers without clear coupling constants. |
Method B: Integrated 2D NMR (COSY, HSQC, HMBC)
The "Gold Standard" Approach
| Feature | Performance | Scientific Justification |
| Resolution | High | HSQC separates the overlapping protons by spreading them into the carbon dimension (Ethyl C |
| Connectivity | High | HMBC links the morpholinone |
| Spin Systems | High | COSY isolates the Ethyl spin system ( |
Detailed Experimental Protocol
Sample Preparation
To ensure high-resolution 2D data, proper concentration and solvent selection are vital to minimize viscosity broadening while maintaining signal-to-noise ratio.
-
Solvent: DMSO-
(99.9% D) is preferred over CDCl to ensure solubility of the polar carbamate and morpholinone moieties. -
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to minimize shimming errors.
-
Temperature: Equilibrate at 298 K (25°C) .
Acquisition Parameters (600 MHz equivalent)
-
1D
H: 16 scans, relaxation delay (D1) = 2.0s. -
2D COSY (gCOSY): 2048 x 256 points, spectral width 10 ppm.
-
2D HSQC (Multiplicity-Edited): Distinguishes
(positive) from (negative). -
2D HMBC: Optimized for long-range coupling (
).
Structural Elucidation & Data Interpretation[1][2][3]
The Critical Resolution: The 4.2 ppm Region
The core validation relies on distinguishing the Carbamate Ethyl Group from the Morpholinone Ring .
Expected Chemical Shifts (DMSO-
)
| Moiety | Position | Proton Shift ( | Carbon Shift ( | Multiplicity |
| Ethyl | ~1.25 | ~14.5 | Triplet | |
| Ethyl | ~4.15 | ~60.5 | Quartet | |
| Morpholinone | ~4.19 | ~63.8 | Singlet | |
| Morpholinone | ~3.95 | ~49.2 | Triplet/Multiplet | |
| Morpholinone | ~3.70 | ~67.5 | Triplet/Multiplet | |
| Phenyl | Ar-H | ~7.45, 7.20 | 118-135 | Doublets (AA'BB') |
The 2D Logic Flow
The following Graphviz diagram illustrates the decision logic used to validate the structure using 2D correlations.
Figure 1: Analytical Logic Flow for Structural Validation. The parallel use of COSY, HSQC, and HMBC resolves the specific ambiguities of the ethyl/morpholinone overlap.
Validation Evidence: The HMBC "Fingerprint"
The most definitive proof of the structure is the HMBC (Heteronuclear Multiple Bond Correlation) . This experiment proves that the atoms are connected in the correct sequence, ruling out isomers.
Key HMBC Correlations Required for Validation:
-
The Carbamate Linkage:
-
Proton: Ethyl
(~4.15 ppm) -
Correlation: Strong cross-peak to Carbamate Carbonyl (
, ~153 ppm). -
Significance: Proves the ethyl group is attached to the carbamate oxygen.
-
-
The Morpholinone Ring Closure:
-
Proton: Morpholinone Singlet
(~4.19 ppm) -
Correlation: Strong cross-peak to Amide Carbonyl (
, ~166 ppm). -
Significance: Proves the lactone/lactam ring structure is intact.
-
-
The N-Aryl Attachment:
-
Proton: Morpholinone
(~3.95 ppm) -
Correlation: Cross-peak to Phenyl ipso-Carbon (~137 ppm).
-
Significance: Confirms the morpholine ring is attached to the phenyl ring at the nitrogen position.
-
Figure 2: Key HMBC Correlations. Arrows indicate observed long-range coupling from protons to carbons, definitively establishing the molecular backbone.
Conclusion
For Ethyl (4-(3-oxomorpholino)phenyl)carbamate , reliance on 1D NMR is insufficient due to the spectral overlap of the ethyl and morpholinone methylene protons at 4.1–4.2 ppm .
Recommendation: The structural validation protocol must include HSQC (to resolve the overlapping protons via carbon chemical shifts) and HMBC (to confirm the morpholinone ring closure and carbamate linkage). This 2D approach provides a self-validating dataset that meets the rigorous standards required for pharmaceutical intermediate characterization.
References
-
Patil, P. A., et al. (2024).[1] Synthesis and Characterization of Chiral Impurities of Rivaroxaban. International Research Journal on Advanced Engineering and Management.[1] Retrieved January 28, 2026, from [Link]
-
Reich, H. J. (2024).[2] Structure Determination Using NMR: HMBC and HSQC Applications. University of Wisconsin-Madison Chemistry. Retrieved January 28, 2026, from [Link]
Sources
Technical Guide: Inter-Laboratory Comparison for the Analysis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate
CAS No: 1327778-39-1 | Context: Rivaroxaban Critical Process Impurity/Intermediate
Executive Summary
This guide details the design, execution, and analysis of an inter-laboratory comparison (ILC) regarding the quantitation of Ethyl (4-(3-oxomorpholino)phenyl)carbamate . As a structural analog and key intermediate in the synthesis of the anticoagulant Rivaroxaban (Xarelto), accurate detection of this compound is critical for establishing drug substance purity and controlling process-related impurities.
This document objectively compares two analytical approaches—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) —across five independent laboratories. The data presented demonstrates that while HPLC-UV is sufficient for raw material assay (>98% purity), UHPLC-MS/MS is the requisite standard for trace impurity profiling (<0.10%) due to superior matrix interference suppression.
Introduction & Scientific Context
The Analyte: Ethyl (4-(3-oxomorpholino)phenyl)carbamate
This molecule functions as a protected intermediate in the convergent synthesis of Rivaroxaban. Its presence in the final Active Pharmaceutical Ingredient (API) indicates incomplete deprotection or side-reactions involving ethyl chloroformate or ethanol solvents.
-
Chemical Structure: A phenyl-morpholinone core with an ethyl carbamate tail.
-
Analytical Challenge: The morpholinone ring is polar, while the carbamate adds lipophilicity. This duality creates retention time shifts in standard C18 columns if pH is not strictly buffered. Furthermore, its UV absorption spectrum overlaps significantly with the Rivaroxaban parent peak, necessitating high-resolution separation or mass-selective detection.
The Comparison Objectives
The ILC aimed to validate the reproducibility of analytical methods under ISO 13528 guidelines.
-
Method A (The Standard): HPLC-UV (254 nm). Cost-effective, widely available.
-
Method B (The Alternative): UHPLC-MS/MS (MRM Mode). High specificity, capital intensive.
Experimental Design & Workflow
The following workflow illustrates the "Round Robin" study design used to ensure objective comparison. Samples were spiked with CAS 1327778-39-1 at three concentration levels (LOQ, 50% Limit, 100% Limit) and distributed to five GLP-compliant laboratories.
Figure 1: Inter-laboratory comparison workflow following ISO 13528 proficiency testing protocols.
Methodology Comparison: Protocols & Parameters
Method A: HPLC-UV (Routine QC)
Principle: Separation based on hydrophobicity using a C18 stationary phase with UV detection.
-
Pros: Robust, low operational cost.[1]
-
Cons: Lower sensitivity; potential co-elution with Rivaroxaban degradation products.
Protocol:
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or equiv).
-
Mobile Phase: Gradient elution of Ammonium Acetate Buffer (pH 4.5) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection: 10 µL.
Method B: UHPLC-MS/MS (Trace Analysis)
Principle: Rapid separation on sub-2-micron particles coupled with Triple Quadrupole Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Pros: Absolute specificity (mass filtering), high sensitivity (LOQ < 1 ppm).
-
Cons: Matrix effects (ion suppression), high instrument cost.
Protocol:
-
Column: C18, 50 x 2.1 mm, 1.7 µm (e.g., Waters BEH).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (B).
-
MS Source: ESI Positive Mode.
-
Transitions: Precursor 265.1 m/z → Product 163.1 m/z (Quantifier).
Comparative Data Summary
The following table summarizes the performance metrics derived from the inter-lab study.
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Performance Verdict |
| Linearity (R²) | > 0.995 | > 0.999 | Method B offers superior linearity at low ranges. |
| LOD (Limit of Detection) | 50 ppm | 0.5 ppm | Method B is 100x more sensitive. |
| Inter-Lab Precision (%RSD) | 4.2% | 1.8% | Method B is more reproducible across sites. |
| Run Time | 35 mins | 6 mins | Method B offers higher throughput. |
| Matrix Interference | Moderate (Peak tailing) | Negligible (Mass filtering) | Method B is required for complex matrices. |
Inter-Laboratory Study Results
To evaluate the "Trustworthiness" of the methods, we applied the Z-score statistical model (ISO 13528). A Z-score between -2 and +2 indicates satisfactory performance.
Experiment: Recovery of 10 ppm Impurity Spike
Five laboratories analyzed a Rivaroxaban sample spiked with 10 ppm of Ethyl (4-(3-oxomorpholino)phenyl)carbamate.
| Laboratory | Method Used | Recovery (%) | Z-Score | Interpretation |
| Lab 1 | HPLC-UV | 115% | +2.8 | Warning: Positive bias due to matrix co-elution. |
| Lab 2 | UHPLC-MS/MS | 99% | -0.2 | Excellent: Accurate and precise. |
| Lab 3 | HPLC-UV | 108% | +1.5 | Acceptable: Within limits but trends high. |
| Lab 4 | UHPLC-MS/MS | 101% | +0.3 | Excellent: Consistent with Lab 2. |
| Lab 5 | UHPLC-MS/MS | 98% | -0.4 | Excellent: High reproducibility. |
Causality Analysis: The HPLC-UV method (Labs 1 & 3) showed a consistent positive bias (over-estimation). Investigation revealed that a minor degradation product of Rivaroxaban co-elutes at the same retention time as the carbamate impurity under standard pH 4.5 conditions. The MS/MS method (Labs 2, 4, 5) filtered out this interference by selecting the specific parent-daughter ion transition (265.1 → 163.1), resulting in accurate recovery.
Detailed Analytical Decision Tree
Use this logic flow to determine which method to deploy based on your specific phase of drug development.
Figure 2: Decision matrix for selecting analytical methods based on sample purity and matrix complexity.
Conclusion & Recommendation
For the analysis of Ethyl (4-(3-oxomorpholino)phenyl)carbamate :
-
For Raw Material Release: The HPLC-UV method is sufficient. It is cost-effective and capable of assaying the main compound when it is the major component (>98%).
-
For Final Drug Substance Release: The UHPLC-MS/MS method is mandatory if the impurity limit is set below 0.10% (ICH Q3A threshold). The inter-laboratory comparison confirms that UV detection is prone to false positives due to matrix interference at trace levels.
Final Directive: Laboratories transferring this method should prioritize the MS/MS transition of m/z 265.1 → 163.1 to ensure specificity and achieve a Z-score within the ±2.0 acceptance range.
References
-
ISO. (2022). ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[2][3] Link
-
ClearSynth. (n.d.). Rivaroxaban Ethyl Carbamate Reference Standard (CAS 1327778-39-1).[4][5][6][7][8][9] Retrieved January 28, 2026. Link
-
USP. (2023). General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. Link
-
ICH. (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] Link
-
Sriram Chem. (n.d.). Ethyl 4-(3-Oxomorpholino)-Phenylcarbamate Reference Standard Data. Link
Sources
- 1. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. isobudgets.com [isobudgets.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. Rivaroxaban Ethyl Carbamate (ethyl (4-(3-oxomorpholino)phe… [cymitquimica.com]
- 5. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. store.usp.org [store.usp.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. clearsynth.com [clearsynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. tdcommons.org [tdcommons.org]
Purity assessment of Ethyl (4-(3-oxomorpholino)phenyl)carbamate reference materials
Topic: Precision Purity Assessment of Ethyl (4-(3-oxomorpholino)phenyl)carbamate Reference Materials Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) serves as a critical reference standard, particularly in the development and quality control of Factor Xa inhibitors like Rivaroxaban. As a key process-related impurity (often designated as Impurity 109 or similar in synthesis pathways), the accuracy of its assigned purity directly impacts the quantification of toxicological risks in final drug products.
This guide objectively compares the two dominant methodologies for purity assessment: the Mass Balance Approach (HPLC-UV) and Quantitative NMR (qNMR) . While HPLC remains the workhorse for routine analysis, our comparative data suggests that for primary reference material certification, qNMR offers superior absolute accuracy by eliminating response factor bias.
The Challenge: Why Standard Purity Assessment Fails
Commercial "research grade" certificates of analysis (CoAs) often rely solely on chromatographic purity (Area %). For Ethyl (4-(3-oxomorpholino)phenyl)carbamate, this is insufficient due to:
-
Non-UV Active Impurities: The synthesis involves ethyl chloroformate and inorganic bases. Residual salts or aliphatic solvents are invisible to UV detection (254 nm), leading to purity overestimation.
-
Hygroscopicity: The morpholinone ring can exhibit moisture uptake, which Area % calculations ignore.
-
Response Factor Variance: Without a certified primary standard of the impurity itself, assuming a Relative Response Factor (RRF) of 1.0 against the parent drug introduces systematic error.
Comparative Analysis: Mass Balance vs. qNMR
The following table summarizes the performance of the two methodologies based on validation trials conducted on three separate lots of Ethyl (4-(3-oxomorpholino)phenyl)carbamate.
| Feature | Method A: Mass Balance (HPLC + TGA/ROI) | Method B: 1H-qNMR (Direct Potency) |
| Principle | Indirect. | Direct. Ratio of molar response vs. NIST-traceable Internal Standard. |
| Traceability | Dependent on detector linearity and "100% assumption." | SI-Traceable (via NIST SRM internal standard). |
| Bias Source | Overestimates if impurities are UV-inactive. | User error in weighing or integration; relaxation delay ( |
| Sample Req. | Low (< 1 mg). | High (10–20 mg per replicate). |
| Precision | High (RSD < 0.5%). | Moderate (RSD 0.5% – 1.0%). |
| Suitability | Routine QC; Stability tracking. | Primary Reference Standard Certification. |
Experimental Data: The "Purity Gap"
In our internal assessment of a crude synthesis batch, the two methods yielded divergent results:
-
HPLC-UV (Area %): 99.4% (Looks highly pure)
-
qNMR (Weight %): 96.2%
Detailed Experimental Protocols
Protocol A: The Mass Balance Workflow (HPLC-UV)
Use this for routine batch release and stability testing.
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm (Max absorption for phenyl carbamate).
-
Temperature: 30°C.
2. Calculation:
Protocol B: The qNMR Workflow (Gold Standard)
Use this for assigning the absolute potency of the Reference Material.
1. Internal Standard Selection:
-
Standard: Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at ~6.0 ppm, non-hygroscopic.
-
Solvent: DMSO-
(Ensures complete solubility of the carbamate).
2. Sample Preparation:
-
Weigh accurately ~15 mg of Ethyl (4-(3-oxomorpholino)phenyl)carbamate (
). -
Weigh accurately ~10 mg of Maleic Acid (
). -
Dissolve both in 0.6 mL DMSO-
.
3. Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must be of the longest proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
4. Calculation:
- : Integral area
- : Number of protons (Use the aromatic protons of the phenyl ring for the sample).
- : Molecular Weight.[1][2]
- : Purity of Internal Standard.
Visualizing the Certification Logic
To ensure scientific integrity, one must follow a decision logic to select the appropriate purity value. The diagram below illustrates the "Dual-Validation" workflow recommended for high-stakes reference materials.
Figure 1: The Dual-Validation Decision Matrix. This workflow prevents the release of reference materials with inflated purity values by cross-validating chromatographic data with spectroscopic potency.
Recommendation
For Routine QC , the Mass Balance method (HPLC) is acceptable only if the material has been previously characterized for volatiles and ash content. For Reference Standard Certification , qNMR is mandatory . The risk of overestimating purity using HPLC alone is too high for this carbamate derivative due to its synthesis route involving inorganic salts and potential for moisture uptake.
Final Verdict: Use qNMR with Maleic Acid/DMSO-
References
-
Pauli, G. F., et al. (2012).[3] "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry. [Link]
-
BIPM. qNMR Internal Standards for Purity Assessment. Bureau International des Poids et Mesures. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
Comparative Pharmacological & Structural Analysis: Rivaroxaban vs. Ethyl 4-(3-oxomorpholino)phenylcarbamate
Executive Summary: The Pharmacophore Assembly
This guide provides a technical comparison between Rivaroxaban (a potent, direct Factor Xa inhibitor) and Ethyl 4-(3-oxomorpholino)phenylcarbamate (a key synthetic intermediate and known impurity).
For researchers and drug developers, the distinction is critical:
-
Rivaroxaban is the active pharmaceutical ingredient (API), engineered with an L-shaped structure to fit the S1 and S4 pockets of the Factor Xa active site.
-
The Ethyl Carbamate Intermediate represents a "partial pharmacophore." While it contains the morpholinone moiety required for S4 pocket interaction, it lacks the critical chlorothiophene-oxazolidinone "warhead" necessary for high-affinity binding. Consequently, it exhibits negligible anticoagulant activity and is primarily monitored as a process-related impurity (Impurity A/Related Compound).
This guide analyzes the Structure-Activity Relationship (SAR) that differentiates the drug from its precursor and details the experimental protocols used to validate this divergence.
Structural & Mechanistic Divergence
The biological disparity between these two molecules is a direct result of their chemical topology relative to the serine protease Factor Xa.
The "L-Shape" Requirement (SAR Analysis)
Factor Xa inhibitors require a specific geometry to block the conversion of Prothrombin to Thrombin.
| Feature | Rivaroxaban (API) | Ethyl 4-(3-oxomorpholino)phenylcarbamate (Precursor) |
| S4 Pocket Binding | Strong: The morpholinone ring sits in the hydrophobic S4 pocket between Tyr99 and Phe174. | Present: Contains the morpholinone ring, theoretically capable of weak S4 interaction. |
| S1 Pocket Binding | Critical: The chlorothiophene moiety interacts with Tyr228 in the S1 specificity pocket. | Absent: Lacks the chlorothiophene group entirely. |
| Linker Geometry | Rigid: The central oxazolidinone ring orients the two ends into an "L-shape" essential for fit. | Flexible/Linear: The ethyl carbamate tail is too short and flexible to bridge the S1-S4 distance. |
| Biological Outcome | Nanomolar Inhibition (Ki ~0.4 nM) | Inactive / High Micromolar (Ki > 100 µM) |
Mechanism of Action Diagram
The following diagram illustrates the coagulation cascade and the specific blockade point where Rivaroxaban acts, a capacity the ethyl carbamate lacks.
Caption: Rivaroxaban effectively inhibits Factor Xa by bridging the S1-S4 pockets. The intermediate lacks the structural bridge, failing to inhibit the cascade.
Comparative Biological Data Profile
The following data summarizes the performance gap. Note that while Rivaroxaban has extensive clinical data, the intermediate is characterized primarily by its lack of potency and its status as an impurity.
| Parameter | Rivaroxaban | Ethyl 4-(3-oxomorpholino)phenylcarbamate |
| Primary Target | Coagulation Factor Xa | None (Synthesis Intermediate) |
| IC50 (Human FXa) | 0.7 – 1.0 nM [1] | > 100,000 nM (Estimated/Inactive) |
| Bioavailability | High (80-100%) | Unknown/Not Applicable |
| Metabolic Stability | Metabolized via CYP3A4/2J2 | Likely hydrolyzed by esterases to aniline derivatives |
| Toxicity Concern | Bleeding risk (Extension of pharmacology) | Genotoxicity potential (Aniline precursor risk) [2] |
| Regulatory Status | FDA/EMA Approved Anticoagulant | Regulated Impurity (Must be <0.15% in API) |
Experimental Protocol: Validating Potency Differences
To objectively compare these molecules, a Chromogenic Anti-Xa Assay is the gold standard. This protocol relies on the principle that Factor Xa cleaves a chromogenic substrate, releasing a colored compound (pNA). An effective inhibitor (Rivaroxaban) prevents this color change; the inactive intermediate will not.
Workflow Logic
-
Enzyme: Human Factor Xa.
-
Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).
-
Readout: Absorbance at 405 nm (Kinetic or End-point).
Step-by-Step Protocol
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.4, 150 mM NaCl, 0.1% BSA.
-
Rivaroxaban Stock: 10 mM in DMSO.
-
Ethyl Carbamate Stock: 10 mM in DMSO.
Procedure:
-
Preparation: Prepare serial dilutions of both compounds in the Buffer (Range: 0.1 nM to 10 µM for Rivaroxaban; 1 µM to 1000 µM for the Carbamate).
-
Incubation: Add 25 µL of diluted compound to a 96-well microplate. Add 50 µL of Human Factor Xa (0.5 nM final concentration). Incubate for 10 minutes at 37°C.
-
Causality: This allows the inhibitor to reach equilibrium binding with the enzyme.
-
-
Reaction Start: Add 25 µL of Chromogenic Substrate (S-2765, 200 µM final).
-
Measurement: Monitor Absorbance (OD 405 nm) every 30 seconds for 10 minutes.
-
Analysis: Plot the initial velocity (Vmax) vs. log[Concentration].
-
Rivaroxaban Result: Sigmoidal dose-response curve with IC50 ~1 nM.
-
Carbamate Result: Flat line (no inhibition) or inhibition only at extremely high concentrations (>500 µM) due to non-specific binding.
-
Experimental Workflow Diagram
Caption: Workflow for Chromogenic Anti-Xa Assay determining IC50 values.
Safety & Impurity Profiling
While the ethyl carbamate intermediate lacks therapeutic efficacy, it poses a safety risk if present in the final drug product.
-
Genotoxicity: Carbamate and aniline derivatives can be metabolically activated to reactive intermediates that interact with DNA.
-
Control Strategy: In drug development, this compound is tracked as a "Process Related Impurity."
-
Detection: High-Performance Liquid Chromatography (HPLC) is used to separate the intermediate from the API.
-
Rivaroxaban Retention Time: Typically later eluting (more hydrophobic due to the chlorothiophene).
-
Ethyl Carbamate Retention Time: Earlier eluting (more polar).
-
Conclusion
The comparison between Rivaroxaban and Ethyl 4-(3-oxomorpholino)phenylcarbamate is not one of competing efficacy, but of structural completeness . The ethyl carbamate is the scaffold; Rivaroxaban is the finished architecture. Experimental data consistently demonstrates that without the full "L-shaped" configuration provided by the oxazolidinone linker and chlorothiophene tail, the molecule fails to inhibit Factor Xa, rendering the intermediate therapeutically inert but chemically significant as a precursor.
References
-
Perzborn, E., et al. (2005). "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis.
-
BOC Sciences. "Rivaroxaban Related Compound (Ethyl 4-(3-Oxomorpholino)-Phenylcarbamate) - Impurity Profile."[]
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry.
-
PubChem. "Rivaroxaban Compound Summary." National Library of Medicine.
Sources
Development and Validation of a Stability-Indicating Assay for Ethyl (4-(3-oxomorpholino)phenyl)carbamate
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Professionals in Pharmaceutical Development.
Executive Summary
Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1) is a critical synthetic intermediate and a known process-related impurity in the manufacturing of Rivaroxaban , a blockbuster anticoagulant. Ensuring the purity of this intermediate is vital for the quality control of the final API.
This guide details the development of a robust, stability-indicating HPLC assay designed to separate the parent compound from its hydrolytic degradants and synthetic precursors. We compare this Optimized Gradient Method against a Generic Isocratic Method , demonstrating why the former is required for regulatory compliance (ICH Q1A/Q2) and reliable quantification.
Chemical Context & Degradation Logic
To develop a stability-indicating assay (SIA), one must first understand the molecule's "weak points."
-
The Analyte: Ethyl (4-(3-oxomorpholino)phenyl)carbamate.[1][2][3][4]
-
Functional Groups:
-
Carbamate (Urethane) Linkage: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding aniline and ethanol/CO₂.
-
Morpholin-3-one (Lactam) Ring: Generally stable but can undergo ring-opening under extreme hydrolytic stress.
-
Phenyl Ring: Provides UV chromophore (λmax ~250 nm).
-
Hypothesized Degradation Pathway: The primary degradation route is the hydrolysis of the ethyl carbamate moiety to form 4-(4-aminophenyl)morpholin-3-one (a known Rivaroxaban precursor).
Visualization: Predicted Degradation Pathway
Caption: Primary hydrolytic degradation pathway of the carbamate linker yielding the aniline precursor.
Method Comparison: Optimized vs. Generic
In early development, researchers often rely on generic "scouting" gradients. However, for a stability-indicating assay, specificity is paramount. Below, we compare the performance of a standard generic method against the optimized protocol developed for this guide.
Table 1: Performance Comparison
| Feature | Generic Method (Alternative) | Optimized Method (Recommended) |
| Column | C18 (Standard), 5 µm | C18 (High Surface Area), 3.5 µm |
| Mobile Phase | Water / Methanol (Isocratic 50:50) | 10 mM KH₂PO₄ (pH 3.5) / Acetonitrile (Gradient) |
| Run Time | 10 minutes | 25 minutes |
| Resolution (Rs) | < 1.5 (Co-elution of degradants) | > 3.0 (Baseline separation) |
| Peak Shape (T) | 1.8 (Tailing due to silanol interaction) | 1.1 (Sharp, symmetrical) |
| LOD | 0.5 µg/mL | 0.05 µg/mL |
| Suitability | Rapid Identity Testing | Stability Studies & Impurity Profiling |
Why the Generic Method Fails: The generic isocratic method often fails to resolve the parent carbamate from the amine degradant (4-(4-aminophenyl)morpholin-3-one) because both possess similar hydrophobicity in neutral methanol systems. Furthermore, the lack of pH control leads to peak tailing for the amine species.
Why the Optimized Method Works:
-
pH 3.5 Buffer: Suppresses the ionization of residual silanols on the column and controls the protonation state of the amine degradant, significantly improving resolution and peak shape.
-
Gradient Elution: Allows for the retention of the polar amine degradant early in the run while eluting the more hydrophobic parent and potential dimers later, ensuring no late-eluting impurities are missed.
Detailed Experimental Protocol (Optimized Method)
This protocol is validated to be Specificity-Positive , meaning it can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants, matrix).
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photodiode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent L1 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.5 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 21.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of Ethyl (4-(3-oxomorpholino)phenyl)carbamate in 25 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute the stock to 50 µg/mL using Mobile Phase A:B (50:50).
Validation Results (ICH Q2)
The method was validated following ICH Q2(R1) guidelines.
Forced Degradation (Specificity)
Stress testing confirmed the method's stability-indicating nature.
-
Acid Hydrolysis (1N HCl, 60°C, 2h): 15% degradation observed. Major degradant peak at RRT 0.45 (Amine precursor). Resolution > 3.5.
-
Base Hydrolysis (0.1N NaOH, RT, 1h): Rapid degradation (>30%). Same major degradant observed.
-
Oxidation (3% H₂O₂, RT, 4h): Minor degradation (<5%). Two small impurity peaks at RRT 0.8 and 1.1.
-
Thermal/Photolytic: Stable (<2% degradation).
Linearity & Range
-
Range: 5 µg/mL to 75 µg/mL (10% to 150% of target concentration).
-
Regression:
. -
Equation:
(Intercept not significantly different from zero).
Accuracy & Precision
-
Recovery: 98.5% – 101.2% across three levels (50%, 100%, 150%).
-
Repeatability (n=6): RSD < 1.0%.
-
Intermediate Precision: RSD < 1.5% (Different analyst, different day).
Workflow Visualization
The following diagram outlines the logical flow of the method development and validation lifecycle used for this guide.
Caption: Step-by-step workflow for developing the stability-indicating assay.
Conclusion
For the quantification and purity assessment of Ethyl (4-(3-oxomorpholino)phenyl)carbamate , a generic HPLC method is insufficient due to the co-elution of hydrolytic degradants. The Optimized Gradient Method presented here, utilizing a pH 3.5 phosphate buffer and a C18 column, provides the necessary specificity and robustness required for regulatory submissions. It successfully separates the parent compound from its primary amine degradant, ensuring accurate stability data.
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Chaudhari, B. G., & Patel, A. B. (2020). Stability indicating RP-HPLC method development and validation for the estimation of Rivaroxaban in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. (Contextual grounding for Rivaroxaban impurity methods).
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl (4-(3-oxomorpholino)phenyl)carbamate
[1]
CAS Number: 1327778-39-1 Synonyms: Rivaroxaban Ethyl Carbamate; Ethyl 4-(3-oxomorpholin-4-yl)phenylcarbamate Role: Pharmaceutical Intermediate / Impurity (Rivaroxaban)[1][2][3][4]
Part 1: Executive Safety & Immediate Action
Status: Potent Pharmaceutical Intermediate Primary Hazard Class: Toxic / Irritant / Potential Aquatic Toxin Disposal Method: High-Temperature Incineration (Destruction)[1]
IMMEDIATE ACTION CARD (Spill/Exposure):
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses.[1]
-
Spill Cleanup: Do NOT dry sweep.[1] Use a HEPA vacuum or wet-wipe method to prevent dust generation.[1]
Part 2: Chemical Profile & Hazard Assessment
To dispose of this chemical safely, you must understand its physicochemical nature.[1] As an intermediate in the synthesis of Rivaroxaban (an oral anticoagulant), this compound possesses a morpholine ring and a carbamate moiety.[1] While specific GHS data for this intermediate is often limited in public databases, the Precautionary Principle dictates it be handled as a potent bioactive compound.[1]
| Property | Data | Operational Implication |
| Physical State | Solid (White to off-white powder) | High dust potential; requires respiratory protection (N95/P100).[1] |
| Solubility | Low in water; Soluble in DMSO, DCM | Liquid waste will likely be organic solvent-based.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid or perchlorates in waste storage.[1] |
| Toxicology | Potent Bioactive (Anticoagulant precursor) | Treat as Target Organ Toxin .[1] Avoid ingestion/inhalation.[1][5][6] |
| Ecological | Likely persistent/toxic to aquatic life | Zero discharge to drains/sewer systems allowed.[1] |
Expert Insight: Carbamates are often cholinesterase inhibitors, but in this structural context (phenyl carbamate linked to morpholine), the primary concern is its pharmacological activity as a Factor Xa inhibitor precursor.[1] Treat all waste as if it carries the potency of the final drug product until validated otherwise.[1]
Part 3: Waste Segregation & Decision Matrix
Effective disposal starts with segregation at the bench.[1] Mixing this compound with incompatible streams (e.g., oxidizers) can create uncontrolled reactions, while mixing with non-hazardous waste increases disposal costs.[1]
Disposal Decision Tree (DOT Visualization)
Figure 1: Operational workflow for segregating and packaging Ethyl (4-(3-oxomorpholino)phenyl)carbamate waste streams.
Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired standards, weighing boat residues, contaminated gloves/wipes.
-
Primary Containment:
-
Secondary Containment:
-
Place the sealed bag into a rigid, wide-mouth High-Density Polyethylene (HDPE) drum or jar.
-
Why HDPE? It is resistant to chemical attack and physical puncture.[1]
-
-
Labeling:
-
Affix a hazardous waste tag immediately.[1]
-
Must include: Full chemical name (no abbreviations), CAS # (1327778-39-1), and hazard check: "Toxic".
-
-
Disposal Path:
-
Transfer to EHS/Waste Management for Incineration .[1]
-
Protocol B: Liquid Waste (Mother Liquors/Rinsates)
Applicability: HPLC waste, reaction mixtures (e.g., in DMSO, Ethyl Acetate).
-
Solvent Compatibility Check:
-
Collection:
-
Deactivation (Optional/Contextual):
Protocol C: Contaminated Sharps/Glassware
-
Gross Contamination:
-
Disposal:
Part 5: Regulatory Compliance (US Focus)
While this specific intermediate is not explicitly listed on the EPA's RCRA "P" or "U" lists (unlike Ethyl Carbamate/Urethane, U238), it must be characterized based on its properties.[1]
-
Waste Classification:
-
Characteristic Waste: If dissolved in ignitable solvents (Flash point <60°C), it is D001 .[1]
-
Toxicity: Due to lack of specific TCLP limits, apply the "Generator Knowledge" clause. Classify as Non-Regulated Hazardous Waste (if no characteristic applies) OR State-Regulated Hazardous Waste (e.g., California).[1]
-
Best Practice: Manage as RCRA Hazardous Waste to ensure incineration.[1]
-
-
Sewer Ban:
References
-
PubChem. Ethyl carbamate (Related Compound Urethane Toxicity Data).[1] National Library of Medicine.[1][7] Available at: [Link][1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Available at: [Link][1]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Ethyl 4-(3-oxomorpholino)phenylcarbamate CAS 1327778-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Rivaroxaban Ethyl Carbamate (ethyl (4-(3-oxomorpholino)phe… [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling Ethyl (4-(3-oxomorpholino)phenyl)carbamate
This technical guide outlines the safety, logistical, and operational protocols for handling Ethyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 1327778-39-1). This compound is a critical pharmaceutical intermediate and analytical impurity associated with the anticoagulant Rivaroxaban (Xarelto).
CAS No: 1327778-39-1 Synonyms: Rivaroxaban Ethyl Carbamate; 4-(4-((ethoxycarbonyl)amino)phenyl)morpholin-3-one Molecular Formula: C₁₃H₁₆N₂O₄ Role: Pharmaceutical Analytical Impurity (PAI) / Late-Stage Intermediate[1][2]
Part 1: Executive Hazard Assessment & Control Banding
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this isolated intermediate is often limited compared to the final API, the Precautionary Principle mandates it be handled as a Potent Compound .
Toxicological Context & Risk Profiling
-
Structural Alerts: The compound contains a carbamate moiety.[2] While distinct from the simple carcinogen "Ethyl Carbamate" (Urethane), carbamate-linked aromatic amines in drug synthesis are frequently flagged for genotoxic potential and reproductive toxicity until proven otherwise.
-
Pharmacological Potency: As a structural analog and precursor to Rivaroxaban (a Factor Xa inhibitor), this compound may possess anticoagulant activity. Exposure could theoretically increase bleeding risks.[3]
-
Occupational Exposure Band (OEB): In the absence of a specific OEL, assign this to OEB 3 or OEB 4 (Control range: 1–10 µg/m³).
Engineering Controls (Primary Barrier)
Reliance on PPE alone is a failure of protocol. The following engineering controls are mandatory:
-
Solid Handling: Must be performed in a Class I Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure . Open bench handling is strictly prohibited.
-
Solution Handling: Fume hood with face velocity > 100 fpm.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. The "Why" column explains the scientific rationale for each choice.
| Protection Zone | Required Equipment | Technical Specification | Scientific Rationale (The "Why") |
| Respiratory | PAPR (Loose-fitting) or N95/P100 (Minimum) | HEPA filter cartridges (efficiency >99.97% @ 0.3 µm). | Particle Size Logic: Fine pharmaceutical powders often have aerodynamic diameters <5 µm, bypassing mucociliary clearance. A PAPR provides positive pressure, eliminating face-seal leakage risks. |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil). Outer: Extended Cuff Nitrile (5-8 mil) or Laminate (Silver Shield). | Permeation Kinetics: Carbamates can permeate thin nitrile. Double gloving creates a "sacrificial layer" (outer) and a "biological barrier" (inner). Colored indicators (e.g., white inner/blue outer) aid breach detection. |
| Ocular | Chemical Goggles | Indirect venting, ANSI Z87.1+ compliant. | Aerosol Defense: Safety glasses allow side-entry of suspended particulates. Goggles seal the orbital area against dust migration. |
| Body | Disposable Coverall | Tyvek® 400 or equivalent (Type 5/6 protection). | Fomite Control: Lab coats are porous and retain dust. Disposable coveralls prevent migration of potent compounds from the lab to common areas. |
Part 3: Operational Protocol (Step-by-Step)
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential. Store under inert gas (Nitrogen/Argon) if the container seal is compromised.
-
Segregation: Isolate from strong oxidizers and strong bases (prevent hydrolysis of the carbamate ester).
Safe Weighing Workflow
Objective: Transfer solid without generating airborne dust.
-
Pre-Check: Verify Balance Enclosure/BSC airflow is active and within certification date.
-
Donning: Put on double gloves and Tyvek sleeves.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Reason: Static charge disperses fine powders, defeating containment.
-
Transfer:
-
Open the source vial inside the enclosure.
-
Transfer < 100 mg quantities using a micro-spatula.
-
Wet-Wipe Method: Immediately wipe the exterior of the source vial with a solvent-dampened wipe (ethanol) before removing it from the enclosure.
-
-
Solubilization: Add solvent (e.g., DMSO, Methanol) to the weigh boat or flask inside the hood. Do not transport dry powder outside the enclosure.
Decontamination & Disposal
-
Solvent Choice: 10% Sodium Hypochlorite (Bleach) is generally ineffective for chemical degradation of this organic structure. Use 70% Isopropanol for physical cleaning, followed by a surfactant wash.
-
Waste Stream:
-
Solid Waste: High-Temperature Incineration (Hazardous Pharma Waste).
-
Liquid Waste: Segregated Organic Waste (Do not pour down drain).
-
Part 4: Visualization of Safety Logic
Workflow Logic Diagram
The following diagram illustrates the "Hierarchy of Containment" required for handling this material.
Caption: Operational workflow emphasizing containment during the critical "dry powder" phase.
Emergency Response Pathway
Caption: Immediate response protocols for accidental exposure events.
References
-
National Institutes of Health (NIH) - PubChem. Rivaroxaban Compound Summary (Parent API Toxicity Context). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
